molecular formula C8H11Cl2NO B591899 (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride CAS No. 1391448-75-1

(R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride

Katalognummer: B591899
CAS-Nummer: 1391448-75-1
Molekulargewicht: 208.082
InChI-Schlüssel: JYSCNYFGCTZKFU-QRPNPIFTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride is a useful research compound. Its molecular formula is C8H11Cl2NO and its molecular weight is 208.082. The purity is usually 95%.
BenchChem offers high-quality (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(2R)-2-amino-2-(4-chlorophenyl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO.ClH/c9-7-3-1-6(2-4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYSCNYFGCTZKFU-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](CO)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Biological activity of (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Biological Activity of (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride

Abstract

This technical guide provides a comprehensive framework for the preclinical biological evaluation of (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride. While direct pharmacological data for this specific molecule is not extensively available in public literature, its chemical structure as a chiral phenylethanolamine derivative strongly suggests potential activity within the central nervous system (CNS). Phenylethanolamines are a well-established class of compounds known to interact with monoamine transporters and adrenergic receptors, forming the basis of many therapeutic agents. This document serves as a roadmap for researchers and drug development professionals, outlining a logical, multi-tiered research program to elucidate the compound's biological activity, from initial in vitro screening to in vivo behavioral validation. We provide detailed, field-proven protocols and explain the scientific rationale behind each experimental choice, ensuring a robust and self-validating approach to characterizing this promising chemical entity.

Introduction and Rationale for Investigation

(R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride is a chiral small molecule belonging to the phenylethanolamine class.[1][2] Its core structure is a foundational motif in many biologically active molecules that modulate neurotransmission.[3][4] The presence of a para-chloro substituent on the phenyl ring is a key feature, known to influence lipophilicity and electronic properties, which can significantly modulate biological activity and pharmacokinetic profiles.[2]

Currently, this compound is primarily recognized as a versatile building block for the synthesis of more complex therapeutic agents, particularly those targeting neurological disorders.[2][5] However, there is a notable gap in the scientific literature regarding the intrinsic biological activity of the molecule itself. Given its structural similarities to known monoamine reuptake inhibitors and adrenergic agents, a thorough investigation is warranted to determine its potential as a novel CNS-active compound.

This guide proposes a systematic and comprehensive research workflow to fully characterize the pharmacological profile of (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride.

Core Structural Features and Hypothesized Biological Targets
  • Phenylethanolamine Scaffold: This backbone is shared with endogenous neurotransmitters like norepinephrine and epinephrine, as well as numerous synthetic drugs, suggesting a high probability of interaction with monoaminergic systems.[3]

  • Chirality (R-enantiomer): Stereochemistry is crucial for biological interactions. The specific (R)-configuration will dictate the compound's affinity and efficacy for its molecular targets. For instance, in the case of phenylethanolamine N-methyltransferase (PNMT), the enzyme shows a preference for the (1R)-isomers of its substrates.[6]

  • 4-Chlorophenyl Group: Halogen substitution on the phenyl ring is a common feature in many CNS drugs, including selective serotonin reuptake inhibitors (SSRIs) and other monoamine transporter inhibitors. This substitution can enhance binding affinity and alter selectivity.[7]

Based on these features, we hypothesize that the primary biological activities of (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride will involve one or more of the following:

  • Inhibition of Monoamine Transporters: The compound may exhibit inhibitory activity at the dopamine transporter (DAT), norepinephrine transporter (NET), and/or the serotonin transporter (SERT).[7]

  • Modulation of Adrenergic Receptors: Interaction with α- and/or β-adrenergic receptors is a common characteristic of phenylethanolamines.[4][8]

  • Inhibition of Monoamine Oxidase (MAO): As an amine-containing structure, there is a possibility of interaction with MAO-A or MAO-B, enzymes critical for neurotransmitter catabolism.[9]

Proposed Research and Development Workflow

A logical, phased approach is critical to efficiently characterize the compound's biological activity. The proposed workflow begins with broad in vitro screening to identify primary targets and functional effects, followed by more focused in vivo studies to assess its potential therapeutic relevance.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Data Synthesis A Primary Screening: Monoamine Transporter Binding (DAT, NET, SERT) B Functional Validation: Monoamine Uptake Assays A->B Confirm Mechanism C Selectivity Profiling: Adrenergic Receptor Panel A->C Assess Off-Target Activity D Secondary Target Screening: MAO-A & MAO-B Inhibition B->D Further Profiling E Behavioral Phenotyping: Forced Swim Test (FST) (Antidepressant-like Activity) B->E If Active as NRI/SRI F Pharmacokinetic Studies (ADME) B->F Establish Exposure G Comprehensive Pharmacological Profile (Potency, Selectivity, Efficacy) E->G F->G

Sources

Methodological & Application

Application Note: Comprehensive Analytical Strategies for (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride is a chiral compound of significant interest in medicinal and synthetic chemistry.[1] As a derivative of the phenylethanolamine class, it serves as a crucial building block for synthesizing more complex, biologically active molecules.[1] The stereochemistry of such compounds is often paramount to their therapeutic efficacy and safety, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[2][3] Consequently, the development of robust, accurate, and validated analytical methods to control the chemical and enantiomeric purity of (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride is a critical requirement for researchers, scientists, and drug development professionals.

This guide provides a detailed overview of the essential analytical techniques for the comprehensive characterization of this compound. We will delve into chromatographic methods for purity and enantiomeric excess determination, alongside spectroscopic techniques for structural elucidation and confirmation. The protocols described herein are designed to be self-validating systems, grounded in established scientific principles to ensure trustworthiness and reproducibility.

Physicochemical Properties

A thorough understanding of the compound's fundamental properties is the first step in developing any analytical method.

PropertyValueSource
IUPAC Name (2R)-2-amino-2-(4-chlorophenyl)ethanol;hydrochloride[4]
CAS Number 1391448-75-1[4]
Molecular Formula C₈H₁₁Cl₂NO[5]
Molecular Weight 208.09 g/mol [6][7]
Physical Form Solid
Purity (Typical) ≥98%[8]
Storage 2-8°C, sealed storage, away from moisture
InChI Key JYSCNYFGCTZKFU-QRPNPIFTSA-N

Part 1: Chromatographic Analysis for Purity and Chiral Separation

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of pharmaceutical intermediates.[9] For chiral molecules, specialized chiral stationary phases (CSPs) are required to separate enantiomers.

Assay and Impurity Profiling by Reversed-Phase HPLC (RP-HPLC)

Principle: RP-HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. Nonpolar compounds are retained longer on the column. This method is ideal for quantifying the main compound and detecting any process-related impurities or degradation products.[10][11]

Experimental Protocol: RP-HPLC for Purity Determination

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water.

    • Solvent B: Acetonitrile.

    • Isocratic Elution: 50:50 (v/v) Solvent A: Solvent B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 225 nm.[11]

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Quantification: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Causality: The choice of a C18 column provides excellent retention and separation for moderately polar compounds like the analyte. The acetonitrile/water mobile phase is a standard choice offering good solvating power and UV transparency. The acidic modifier (phosphoric acid) ensures the amine functional group is protonated, leading to sharp, symmetrical peaks by minimizing tailing.

Enantiomeric Purity by Chiral HPLC

Principle: Chiral HPLC is the most versatile and important tool for resolving enantiomers.[9] It utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, causing them to travel through the column at different rates and thus separate. Polysaccharide-based CSPs, such as cellulose or amylose derivatives, are highly effective for a wide range of chiral molecules, including amino alcohols.[12][13]

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

This protocol is adapted from a validated method for the structurally analogous compound 1-(4-Chlorophenyl)ethanol, which serves as a robust starting point for method development.[2]

  • Column: Chiralcel® OD (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 mm x 4.6 mm, 10 µm particle size.[2]

  • Mobile Phase: n-Hexane / 2-Propanol (IPA) (97:3, v/v).[2]

  • Flow Rate: 0.5 mL/min.[2]

  • Column Temperature: 25 °C.[2]

  • Detection: UV at 220 nm.[2]

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the racemic standard at 1 mg/mL in the mobile phase to confirm the resolution and identity of the two enantiomer peaks.

    • Dissolve the (R)-enantiomer sample in the mobile phase to a concentration of approximately 1 mg/mL.[2]

  • Analysis: The enantiomeric excess (ee) is calculated using the peak areas of the (R)- and (S)-enantiomers:

    • ee (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100

Causality: Normal phase chromatography (hexane/IPA) is typically preferred for polysaccharide-based CSPs. The separation mechanism involves a combination of hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the chiral selector. The carbamate groups on the cellulose backbone form transient diastereomeric complexes with the enantiomers, leading to differential retention.

Workflow Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector Autosampler/ Injector Filter->Injector Inject Column Analytical Column (C18 or Chiral) Injector->Column Pump HPLC Pump Pump->Injector Detector UV Detector Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Signal MobilePhase Mobile Phase Reservoir MobilePhase->Pump Report Generate Report (Purity / ee%) CDS->Report

Caption: General workflow for HPLC analysis.

Part 2: Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are indispensable for confirming the chemical identity and structure of the analyte.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the different types of protons and their connectivity, while ¹³C NMR identifies the different types of carbon atoms.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if using an organic solvent.[10][14]

  • Instrumentation: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Utilize standard pulse programs for ¹H, ¹³C, and potentially 2D correlation experiments like COSY or HSQC for unambiguous assignments.

  • Data Analysis: Integrate ¹H NMR signals and assign chemical shifts (δ) in parts per million (ppm) for all signals relative to the internal standard.

Expected Spectroscopic Data (Predicted)

¹H NMR (Predicted) Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic Protons~7.4Doublet2H2 x Ar-H (ortho to -CH)
Aromatic Protons~7.3Doublet2H2 x Ar-H (meta to -CH)
Methine Proton~4.5Doublet of Doublets1H-CH(NH₂)
Methylene Protons~3.7Multiplet2H-CH₂(OH)
Amine ProtonsVariableBroad Singlet2H-NH₂
Hydroxyl ProtonVariableBroad Singlet1H-OH
¹³C NMR (Predicted) Chemical Shift (δ, ppm)Assignment
Aromatic Carbon~140Ar-C (ipso to -CH)
Aromatic Carbon~132Ar-C (ipso to -Cl)
Aromatic Carbons~1292 x Ar-CH
Aromatic Carbons~1282 x Ar-CH
Methine Carbon~58-CH(NH₂)
Methylene Carbon~65-CH₂(OH)
Infrared (IR) Spectroscopy

Principle: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.[14]

Experimental Protocol: FTIR Analysis

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, for a neat sample, a thin film can be prepared on a salt plate (e.g., NaCl).

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum first, then the sample spectrum over a range of 4000-400 cm⁻¹.[14][15]

  • Data Analysis: Identify characteristic absorption bands corresponding to the molecule's functional groups.

Characteristic IR Absorption Bands

Functional GroupCharacteristic Absorption Range (cm⁻¹)Expected Absorption (cm⁻¹)
O-H Stretch (Alcohol)3200-3600 (broad)~3350 (broad)
N-H Stretch (Amine)3300-3500 (medium)~3400 (two bands)
C-H Stretch (Aromatic)3010-3100~3050
C-H Stretch (Aliphatic)2850-2960~2940, ~2880
C=C Stretch (Aromatic)1400-1600~1590, ~1490
C-O Stretch (Primary Alcohol)1000-1075~1060
C-Cl Stretch700-850~820
Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, typically coupled to an HPLC system (LC-MS).

  • Data Acquisition: Acquire data in positive ion mode. The protonated molecule [M+H]⁺ should be observed. For fragmentation data, perform MS/MS analysis on the parent ion.

  • Data Analysis: Confirm the molecular weight from the [M+H]⁺ ion. The molecular weight of the free base is 171.62 g/mol .[1] The expected [M+H]⁺ ion would be at m/z 172.6.

Predicted Fragmentation Pathway

Fragmentation M_plus [M+H]⁺ m/z 172.6 frag1 Loss of H₂O m/z 154.6 M_plus->frag1 - H₂O frag2 Loss of CH₂OH m/z 141.6 M_plus->frag2 - CH₂OH• frag3 Benzylic Cleavage m/z 140.0 M_plus->frag3 - NH₂CH₂OH

Caption: Predicted ESI-MS fragmentation pathway.

Conclusion

The analytical methods detailed in this guide provide a comprehensive framework for the quality control and characterization of (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride. The combination of RP-HPLC for purity, chiral HPLC for enantiomeric excess, and a suite of spectroscopic techniques (NMR, IR, MS) for structural confirmation ensures a thorough understanding of the material's identity, strength, and purity. Adherence to these scientifically-grounded protocols will enable researchers and developers to generate reliable and reproducible data, which is essential for advancing pharmaceutical research and development.

References

  • (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride | C8H11Cl2NO | CID - PubChem. Available from: [Link]

  • Chiral HPLC Separations - Phenomenex. Available from: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. Available from: [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available from: [Link]

  • SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE - Malaysian Journal of Analytical Sciences. Available from: [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - ResearchGate. Available from: [Link]

  • HPLC Method for the Enantiomeric Purity of Eletriptan Hydrobromide. Available from: [Link]

  • 2-Amino-2-(4-chlorophenyl)ethanol | 179811-64-4 - BuyersGuideChem. Available from: [Link]

Sources

NMR spectroscopy of (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the NMR Spectroscopic Analysis of (R)-2-Amino-2-(4-chlorophenyl)ethanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride is a chiral molecule of significant interest in pharmaceutical development due to its role as a key intermediate in the synthesis of various bioactive compounds. The stereochemistry of such molecules is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1] Consequently, the precise and accurate determination of both the chemical structure and the enantiomeric purity is a critical step in the quality control and regulatory approval process for active pharmaceutical ingredients (APIs).

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique that provides detailed information about molecular structure. However, standard NMR conditions are achiral, meaning enantiomers are indistinguishable. This application note provides a comprehensive guide to the NMR analysis of (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride, covering structural verification by ¹H and ¹³C NMR and the determination of enantiomeric purity using a chiral solvating agent (CSA).

Scientific Principles: Distinguishing Enantiomers with NMR

Enantiomers possess identical physical properties in an achiral environment, resulting in identical NMR spectra. To differentiate them, it is necessary to introduce a chiral environment, which converts the enantiomeric pair into a pair of diastereomers. Diastereomers have distinct physical properties and, therefore, different NMR spectra.[2][3] This can be achieved through two primary methods:

  • Chiral Derivatizing Agents (CDAs): The enantiomers are covalently bonded to an enantiomerically pure CDA, forming stable diastereomers that can be distinguished by NMR.[3]

  • Chiral Solvating Agents (CSAs): The analyte is dissolved in a solution containing an enantiomerically pure CSA. The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer of the analyte.[1][4] These transient complexes are in rapid equilibrium with the uncomplexed forms, but the differing stabilities and geometries of the diastereomeric interactions lead to observable differences in the chemical shifts (Δδ) of the analyte's signals.[5] The ratio of the integrated signals for the resolved peaks directly corresponds to the enantiomeric ratio.[2]

The use of CSAs is often preferred due to the simplicity of sample preparation, as it avoids a chemical reaction and subsequent purification steps.[6] For chiral amines and alcohols, binaphthol derivatives such as (R)-1,1'-bi-2-naphthol (BINOL) are effective CSAs.[1]

Experimental Protocols

Part 1: Structural Verification by ¹H and ¹³C NMR

This protocol outlines the standard procedure for acquiring ¹H and ¹³C NMR spectra to confirm the chemical structure of (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride for ¹H NMR (20-30 mg for ¹³C NMR) into a clean, dry vial.[7]

    • Add approximately 0.6 mL of a suitable deuterated solvent, such as Methanol-d₄ (CD₃OD) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). The hydrochloride salt form generally has better solubility in polar solvents. Chloroform-d (CDCl₃) may be used but solubility can be limited.

    • Vortex the vial until the sample is completely dissolved. The solution must be clear and free of any particulate matter.[7][8]

    • Using a Pasteur pipette with a cotton wool filter, transfer the solution into a clean, dry 5 mm NMR tube.[9] The final sample height should be approximately 4 cm (0.5-0.6 mL).[8]

  • Instrument Parameters (500 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: zg30

      • Number of Scans (NS): 16

      • Relaxation Delay (D1): 2.0 s

      • Acquisition Time (AQ): ~3-4 s

      • Spectral Width (SW): 20 ppm

      • Temperature: 298 K

    • ¹³C{¹H} NMR:

      • Pulse Program: zgpg30 (proton decoupled)

      • Number of Scans (NS): 1024 or more, depending on concentration

      • Relaxation Delay (D1): 2.0 s

      • Acquisition Time (AQ): ~1-2 s

      • Spectral Width (SW): 240 ppm

      • Temperature: 298 K

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale. For CD₃OD, reference the residual solvent peak at 3.31 ppm for ¹H and 49.0 ppm for ¹³C.

    • Integrate the peaks in the ¹H spectrum.

experimental_workflow_1 cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg ¹H, 20-30 mg ¹³C) dissolve Dissolve in 0.6 mL Deuterated Solvent (e.g., CD₃OD) weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer setup Set Up Spectrometer (¹H and ¹³C Parameters) transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate Spectrum phase->calibrate integrate Integrate (¹H) calibrate->integrate

Caption: Workflow for structural verification NMR.

Part 2: Determination of Enantiomeric Purity using a Chiral Solvating Agent

This protocol uses (R)-1,1'-bi-2-naphthol ((R)-BINOL) as the CSA to resolve the signals of the R and S enantiomers.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the analyte by dissolving ~10 mg of (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride in 0.6 mL of Chloroform-d (CDCl₃). Note: The free base form of the analyte may provide better results with BINOL in CDCl₃. If starting with the hydrochloride salt, neutralization followed by extraction may be necessary for optimal complexation.

    • Acquire a standard ¹H NMR spectrum of the analyte alone.

    • To the same NMR tube, add the CSA, (R)-BINOL. Start with 0.5 equivalents and incrementally increase to 1.0-1.5 equivalents, acquiring a spectrum at each addition to monitor for signal separation. The interaction is concentration and temperature-dependent.

    • Gently shake the tube to ensure thorough mixing.

  • Instrument Parameters (500 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: zg30

      • Number of Scans (NS): 64-128 (to achieve high signal-to-noise for accurate integration)

      • Relaxation Delay (D1): 5.0 s (a longer delay ensures full relaxation for quantitative accuracy)

      • Acquisition Time (AQ): ~4 s

      • Spectral Width (SW): 20 ppm

      • Temperature: 298 K (or optimize for best resolution)

  • Data Processing and Analysis:

    • Process the spectrum as described in Part 1.

    • Identify a well-resolved proton signal that has split into two distinct peaks (or sets of peaks), corresponding to the two enantiomers complexed with the CSA. Protons close to the chiral center (e.g., the methine proton -CH(N)- or the methylene protons -CH₂OH) are most likely to show the largest separation (ΔΔδ).

    • Carefully integrate the resolved signals corresponding to the major (R) and minor (S) enantiomers.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(Integral of Major Enantiomer - Integral of Minor Enantiomer) / (Integral of Major Enantiomer + Integral of Minor Enantiomer)] x 100

Caption: Logic flow for enantiomeric purity analysis.

Data Interpretation and Expected Results

Structural Assignment

The chemical structure of 2-Amino-2-(4-chlorophenyl)ethanol contains three distinct proton environments and six unique carbon environments (four aromatic, two aliphatic).

Atom Numbering¹H Chemical Shift (ppm, Predicted)¹³C Chemical Shift (ppm, Predicted)Multiplicity / Notes
1 ~4.2 - 4.5~58 - 62dd, Methine proton (-CH-N)
2 ~3.6 - 3.9~65 - 69m, Methylene protons (-CH₂-O)
3, 5 ~7.3 - 7.5~128 - 130d, Aromatic protons ortho to -CH
4, 6 ~7.3 - 7.5~129 - 131d, Aromatic protons ortho to -Cl
Ar-C (ipso) -~138 - 142Quaternary carbon attached to C1
Ar-C (ipso) -~133 - 136Quaternary carbon attached to Cl
-NH₂ / -OH Broad, variable-Exchangeable protons, may not be observed or appear as a broad singlet. In the hydrochloride form, -NH₃⁺ protons will be present.

Note: Predicted chemical shifts are estimates. Actual values depend on solvent, concentration, and pH. The hydrochloride form will cause downfield shifts, particularly for protons near the ammonium group.[10] Data from similar compounds like 2-amino-1-phenylethanol supports these ranges.[11][12]

Enantiomeric Purity Assessment

Upon addition of (R)-BINOL, one or more proton signals of the analyte should split into two. For instance, the methine proton (H1) signal might appear as two distinct doublets of doublets. The integration of these two signals will allow for the quantification of the enantiomeric excess. For a sample of pure (R)-2-Amino-2-(4-chlorophenyl)ethanol, only one set of signals corresponding to the (R,R) diastereomeric complex should be observed, with any signal for the (S,R) complex being at or below the limit of detection.

Conclusion

NMR spectroscopy is a powerful and versatile tool for the complete characterization of chiral pharmaceutical intermediates like (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride. By following the detailed protocols in this guide, researchers can reliably verify the chemical structure and, through the use of a chiral solvating agent, accurately determine the enantiomeric purity. These methods are essential for ensuring the quality, safety, and efficacy of chiral drug substances.

References

  • James, T. L. (Ed.). (2008). Nuclear Magnetic Resonance of Biological Macromolecules, Part A & B. Academic Press. [URL not available]
  • Power, W. P., & Wasylishen, R. E. (2006). Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity: Opportunities at 900 MHz. Journal of the American Chemical Society, 128(35), 11557–11565. [Link]

  • Salsbury, J. S., et al. (2022). Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. In Chemistry LibreTexts. [Link]

  • Di Tizio, V., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 13194–13205. [Link]

  • LibreTexts. (2021). 19.4: Enantiomeric Purity. In Chemistry LibreTexts. [Link]

  • Smith, S. A., et al. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. ACS Central Science, 2(4), 241–248. [Link]

  • Lewis, R. J., et al. (2013). Enantiomeric purity determination by NMR: proving the purity of a single enantiomer. Tetrahedron: Asymmetry, 24(13-14), 866–870. [Link]

  • Di Tizio, V., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 13194–13205. [Link]

  • Gu, G., & Zhao, C. (2024). Chiral Discrimination of Acyclic Secondary Amines by 19F NMR. Analytical Chemistry, 96(2), 701–706. [Link]

  • Bryce, D. L., & Wasylishen, R. E. (2002). High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. The Journal of Physical Chemistry A, 106(14), 3633–3642. [Link]

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. John Wiley & Sons. [URL not available]
  • Li, G., et al. (2018). Detection of enantiomers of chiral primary amines by 1H NMR analysis via enamine formation with an enantiopure γ-position aldol. Tetrahedron Letters, 59(19), 1834-1837. [Link]

  • Harris, R. K., et al. (2008). Application of solid-state 35Cl NMR to the structural characterization of hydrochloride pharmaceuticals and their polymorphs. Magnetic Resonance in Chemistry, 46(S1), S94-S105. [Link]

  • Singh, T., & Singh, V. K. (2015). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. Request PDF. [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2008). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 3(2), 210–214. [Link]

  • Kumar, A., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 25969-25976. [Link]

  • Avdievich, N. I., & Golenja, C. T. (1992). ¹H and ¹³C NMR Studies of Etidocaine Free Base and Hydrochloride Salt. Solvent and Temperature Dependence of Diastereoisomerism. Magnetic Resonance in Chemistry, 30(10), 915-921. [Link]

  • Perras, F. A., et al. (2018). Characterization of Pharmaceutical Cocrystals and Salts by Dynamic Nuclear Polarization-Enhanced Solid-State NMR Spectroscopy. Molecular Pharmaceutics, 15(3), 1184–1196. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000307 - 2-Amino-1-phenylethanol. [Link]

  • Humboldt-Universität zu Berlin. (n.d.). sample preparation — NMR Spectroscopy. Institut für Chemie. [Link]

  • Humboldt-Universität zu Berlin. (n.d.). sample preparation — NMR Spectroscopy. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-2-phenylethanol. PubChem. [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. [Link]

  • Rocha, L. C., et al. (2013). Chemoenzymatic Resolution of β-Azidophenylethanols by Candida antarctica. Journal of the Brazilian Chemical Society, 24(9), S1-S36. [Link]

  • Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

  • Achmem. (n.d.). (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride. [Link]

  • Reich, H. J. (2021). 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift. [Link]

  • SpectraBase. (n.d.). 2-Amino-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carbonitrile - Optional[13C NMR]. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • National Center for Biotechnology Information. (n.d.). (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride. PubChem. [Link]

Sources

High-Purity Isolation of (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride: Principles and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract: (R)-2-Amino-2-(4-chlorophenyl)ethanol is a valuable chiral building block in medicinal and synthetic chemistry, where its stereochemical integrity is paramount for the biological activity of its derivatives.[1][2] The hydrochloride salt is a common, stable form used in synthesis. This application note provides a comprehensive guide to the purification of (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride, focusing on the practical and theoretical aspects of recrystallization. We will explore the rationale behind procedural choices, present a detailed, self-validating protocol, and outline the necessary analytical methods for quality control and purity verification. This guide is intended for researchers, chemists, and drug development professionals seeking to obtain this intermediate in a highly pure, enantiomerically enriched form.

Foundational Principles of Purification

The Nature of the Target Molecule and Its Salt Form

(R)-2-Amino-2-(4-chlorophenyl)ethanol possesses a crucial stereocenter and two key functional groups: a primary amine (-NH₂) and a primary alcohol (-OH).[1] The basicity of the amino group allows for the formation of a stable, crystalline hydrochloride salt by reacting the free base with hydrochloric acid. This salt form is often preferred for purification and storage due to its enhanced stability and crystallinity compared to the free base. The purification strategy must not only remove chemical impurities but also preserve the desired (R)-enantiomeric form.

Common Impurity Profile

The goal of purification is the removal of several classes of potential impurities:

  • Stereoisomeric Impurities: The most critical impurity is the corresponding (S)-enantiomer. Its presence can arise from an incomplete chiral resolution or a non-stereoselective synthesis.

  • Synthetic Precursors: Unreacted starting materials, such as 2-amino-1-(4-chlorophenyl)ethanone or 2-nitro-2-(4-chlorophenyl)ethanol, may persist.[1]

  • Reaction By-products: Side reactions can introduce structurally related impurities.

  • Residual Solvents: Solvents used in the synthesis or workup may be retained in the crude product.

Strategic Purification Approach: Recrystallization

While methods like chiral column chromatography are excellent for analytical assessment and small-scale separation, recrystallization is the most effective, scalable, and economical method for the bulk purification of a crystalline solid like (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride.[3][4] The principle relies on the subtle differences in solubility between the target compound and impurities in a chosen solvent system. The ideal solvent will dissolve the compound and impurities at an elevated temperature but will become a poor solvent for the target compound upon cooling, causing it to crystallize out in a purer form while the impurities remain in the solution (mother liquor).[5][6]

Protocol: High-Purity Recrystallization

This protocol is designed to be a self-validating system. The success of the purification is confirmed through the analytical methods described in Section 3.

Rationale for Solvent Selection

The hydrochloride salt is polar and ionic. Therefore, polar protic solvents are excellent candidates. Alcohols such as ethanol, methanol, and isopropanol are particularly suitable as they can effectively dissolve the salt when hot but have significantly lower solvating power when cold.[7][8] For this protocol, 95% ethanol is selected as it provides a good balance of solubility at reflux and insolubility at lower temperatures, and the 5% water content can aid in dissolving highly polar impurities.

Materials and Equipment
Reagents & Materials Equipment
Crude (R)-2-Amino-2-(4-chlorophenyl)ethanol HClErlenmeyer flasks (2 sizes)
95% Ethanol (Reagent Grade)Heating mantle or hot plate with water/oil bath
Deionized Water (for cleaning)Magnetic stirrer and stir bars
Acetone (for cleaning)Condenser (reflux)
Filter paperBüchner funnel and filter flask
Vacuum source
Glassware (graduated cylinders, beakers)
Spatulas
Drying oven or vacuum desiccator
Experimental Workflow Diagram

cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying start Crude Product dissolve Dissolve in Minimum Hot 95% Ethanol start->dissolve hot_filter Hot Filtration (Optional, for insolubles) dissolve->hot_filter cool Slow Cooling (Induces Crystallization) hot_filter->cool ice_bath Cool in Ice Bath (Maximize Yield) cool->ice_bath vac_filter Vacuum Filtration (Collect Crystals) ice_bath->vac_filter wash Wash with Cold 95% Ethanol vac_filter->wash dry Dry Under Vacuum wash->dry end High-Purity Product dry->end

Caption: Workflow for the recrystallization of (R)-2-Amino-2-(4-chlorophenyl)ethanol HCl.

Step-by-Step Protocol
  • Dissolution:

    • Place the crude (R)-2-Amino-2-(4-chlorophenyl)ethanol HCl into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a small volume of 95% ethanol, enough to create a slurry.

    • Attach a reflux condenser and begin heating the mixture with stirring in a water or oil bath.

    • Add more hot 95% ethanol in small portions until the solid just completely dissolves. Causality: Using the minimum amount of hot solvent is critical to ensure the solution becomes supersaturated upon cooling, maximizing the recovery yield.[5] Avoid adding a large excess of solvent.

  • Decolorization/Hot Filtration (Optional):

    • If the solution is highly colored or contains insoluble particulate matter, it may be treated with a small amount of activated charcoal.

    • After adding charcoal, heat the solution at reflux for 5-10 minutes.

    • Perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. Causality: This step must be done quickly and with pre-heated equipment to prevent premature crystallization of the product in the funnel.[5]

  • Crystallization:

    • Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature on a benchtop.

    • Causality: Slow cooling promotes the formation of larger, more perfect crystals, which are less likely to trap impurities within their lattice structure compared to the small crystals formed by rapid cooling.

    • Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Break the vacuum and add a small amount of ice-cold 95% ethanol to wash the crystals.

    • Reapply the vacuum to pull the wash solvent through. Repeat the wash if necessary. Causality: Washing with a small volume of cold solvent removes the residual mother liquor (which contains the impurities) from the crystal surfaces without re-dissolving a significant amount of the product.

  • Drying:

    • Keep the crystals on the filter under vacuum for 15-20 minutes to air-dry them as much as possible.

    • Transfer the purified crystals to a watch glass or crystallization dish and dry them to a constant weight in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

Purity Verification and Quality Control

A multi-faceted analytical approach is required to confirm the purity, identity, and enantiomeric integrity of the final product.[9]

Analytical Workflow Diagram

cluster_tests Analytical Tests cluster_results Results & Approval start Purified Solid mp Melting Point start->mp hplc Purity by RP-HPLC start->hplc chiral Enantiomeric Purity by Chiral HPLC start->chiral nmr Identity by ¹H NMR start->nmr spec Compare to Specifications mp->spec hplc->spec chiral->spec nmr->spec approve QC Approval spec->approve

Caption: Analytical workflow for quality control of the purified product.

Analytical Methodologies and Acceptance Criteria
Parameter Methodology Acceptance Criteria Rationale
Appearance Visual InspectionWhite to off-white crystalline solidA significant color change may indicate the presence of impurities or degradation.
Melting Point Capillary Melting Point ApparatusSharp melting range (e.g., within 1-2 °C)Pure crystalline compounds have sharp, well-defined melting points. Impurities typically broaden and depress the melting range.
Chemical Purity Reverse-Phase HPLC (e.g., C18 column) with UV detection≥ 99.0%Quantifies the main compound relative to any non-enantiomeric impurities.[9]
Enantiomeric Purity Chiral HPLC (e.g., polysaccharide-based CSP)(R)-enantiomer ≥ 99.5% e.e.Directly measures the ratio of the (R)- to the (S)-enantiomer, which is critical for biological applications.[10][11]
Structural Identity ¹H NMR SpectroscopySpectrum conforms to the known structure of (R)-2-Amino-2-(4-chlorophenyl)ethanol HClConfirms the chemical structure and absence of significant structural impurities.[9]

Safety and Handling

(R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride should be handled with appropriate safety precautions.

  • Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[12][13][14]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[15]

  • Engineering Controls: Handle the compound only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12][15]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[12][14]

Troubleshooting Guide

Problem Potential Cause Solution
Compound "oils out" instead of crystallizing The solution is too supersaturated, or the cooling rate is too fast. The solvent may be inappropriate.- Re-heat the solution and add a small amount of additional solvent. - Ensure cooling is slow and undisturbed. - Scratch the inside of the flask with a glass rod to induce nucleation.[4]
Very Low Recovery Yield Too much solvent was used during dissolution. The compound is too soluble in the chosen solvent even when cold.- Concentrate the mother liquor by evaporating some solvent and attempt to crystallize a second crop. - Next time, use less solvent or switch to a solvent system where the compound is less soluble when cold (e.g., an ethanol/MTBE mixture).
Purity does not improve significantly The impurity has very similar solubility to the product. The crystals formed too quickly, trapping impurities.- Attempt a second recrystallization. - Try a different solvent or a two-solvent system (e.g., dissolve in ethanol, add ethyl acetate as an anti-solvent).[8] - Ensure cooling is very slow.
No crystals form upon cooling The solution is not sufficiently saturated.- Evaporate some of the solvent to increase the concentration. - Add a seed crystal of the pure compound. - Add a co-solvent in which the compound is insoluble (anti-solvent).[5]

References

  • Google Patents. (1999). US5866719A - Process for the purification of an aminoalcohol.
  • SciHorizon. (2023). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. Retrieved from [Link]

  • MDPI. (2018). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (R)-2-Amino-2-(4-chlorophenyl)ethanol. Retrieved from [Link]

  • ResearchGate. (2008). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. Retrieved from [Link]

  • European Patent Office. (1998). EP 0838448 A1 - Process for the separation of a mixture of enantiomers. Retrieved from [Link]

  • PubMed. (2003). Comparison of the chiral separation of amino-acid derivatives by a teicoplanin and RN-beta-CD CSPs using waterless mobile phases: Factors that enhance resolution. Retrieved from [Link]

  • MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. Retrieved from [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • J&K Scientific. (n.d.). 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride. Retrieved from [Link]

  • CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]

  • IUCr Journals. (2008). 6-Amino-4-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile ethanol solvate. Retrieved from [Link]

  • Reddit. (2022). Purification of Amino-Pyrazoles. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

Sources

Application Notes and Protocols for (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chiral Amino Alcohols in Drug Discovery

In the landscape of modern pharmaceutical development, the synthesis of enantiomerically pure Active Pharmaceutical Ingredients (APIs) is paramount. The differential pharmacological and toxicological profiles of enantiomers necessitate precise stereochemical control during synthesis. (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride, a member of the phenylglycinol class of chiral amino alcohols, represents a valuable chiral building block for the asymmetric synthesis of complex therapeutic agents. Its structural features—a chiral center bearing both an amino and a hydroxyl group, and a substituted phenyl ring—make it a strategic precursor for APIs targeting a range of biological systems.

This guide provides an in-depth exploration of the utility of (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride in pharmaceutical research. We will delve into its application as a key intermediate in the synthesis of β₃-adrenergic agonists, with a specific focus on a plausible synthetic route to a key precursor of Mirabegron, a contemporary therapeutic for overactive bladder. Furthermore, we will present detailed protocols for the analytical characterization of this chiral intermediate, ensuring its quality and stereochemical integrity. The underlying principles of the associated pharmacology and signaling pathways will also be elucidated to provide a comprehensive understanding of its significance.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis and analysis.

PropertyValueReference
Synonyms (2R)-2-amino-2-(4-chlorophenyl)ethanol hydrochloride
CAS Number 1391448-75-1
Molecular Formula C₈H₁₁Cl₂NO
Molecular Weight 208.09 g/mol
Physical Form Solid
Storage Temperature 2-8°C, sealed from moisture

Application in the Synthesis of β₃-Adrenergic Agonists: A Pathway to Mirabegron Precursors

(R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride is an ideal starting material for the synthesis of enantiomerically pure β-adrenergic agonists. The stereochemistry of these agonists is crucial for their selective interaction with adrenergic receptors and for minimizing off-target effects.[1] Mirabegron, a selective β₃-adrenergic agonist, is a prime example of a modern therapeutic where stereochemical purity is critical for its efficacy in treating overactive bladder.[2] While the direct synthesis of Mirabegron often starts from a different phenylethanolamine derivative, we can logically propose a synthetic pathway to a key intermediate of Mirabegron starting from the title compound. This highlights its potential as a versatile chiral building block.

The key Mirabegron intermediate is (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol.[3][4] Our proposed synthesis leverages (R)-2-Amino-2-(4-chlorophenyl)ethanol as the source of the chiral core.

Proposed Synthetic Workflow

Synthetic Workflow A (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride B N-Alkylation with 4-nitrophenethyl bromide A->B Base, Solvent C (R)-2-[[2-(4-nitrophenyl)ethyl]amino]- 2-(4-chlorophenyl)ethanol B->C D Catalytic Hydrogenation (Reduction of nitro group and reductive dehalogenation) C->D H₂, Pd/C E (R)-2-[[2-(4-aminophenyl)ethyl]amino]- 1-phenylethanol (Key Mirabegron Intermediate) D->E

Caption: Proposed synthetic pathway to a key Mirabegron intermediate.

Protocol 1: Synthesis of (R)-2-[[2-(4-nitrophenyl)ethyl]amino]-2-(4-chlorophenyl)ethanol

Objective: To perform N-alkylation of the starting material with 4-nitrophenethyl bromide.

Rationale: This step introduces the phenylethylamine moiety required for the final Mirabegron structure. The nitro group serves as a precursor to the aniline functionality, which is introduced at a later stage to avoid side reactions. A non-nucleophilic base is chosen to prevent unwanted reactions with the alkylating agent.

Materials:

  • (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride

  • 4-Nitrophenethyl bromide

  • Diisopropylethylamine (DIPEA)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, reflux condenser, separation funnel

Procedure:

  • To a solution of (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride (1.0 eq) in anhydrous acetonitrile, add DIPEA (2.5 eq). Stir the mixture at room temperature for 15 minutes to liberate the free amine.

  • Add 4-nitrophenethyl bromide (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired product.

Protocol 2: Synthesis of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol

Objective: To reduce the nitro group to an amine and perform reductive dehalogenation.

Rationale: Catalytic hydrogenation using palladium on carbon is a standard and effective method for the reduction of aromatic nitro groups.[4] This method can also achieve reductive dehalogenation of the chlorophenyl group to a phenyl group under appropriate conditions, thus arriving at the desired Mirabegron intermediate.

Materials:

  • (R)-2-[[2-(4-nitrophenyl)ethyl]amino]-2-(4-chlorophenyl)ethanol

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Hydrogen gas supply

  • Parr hydrogenation apparatus or similar

  • Celite®

Procedure:

  • Dissolve the product from Protocol 1 (1.0 eq) in methanol in a suitable pressure vessel.

  • Carefully add 10% Pd/C (5-10 mol %) to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 3-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by crystallization or chromatography if necessary. This product is a key intermediate for the final condensation step to form Mirabegron.[3]

Pharmacological Context: The β₃-Adrenergic Signaling Pathway

The therapeutic effect of Mirabegron, and other drugs synthesized from similar chiral precursors, is derived from its function as a selective β₃-adrenergic receptor agonist. In the human bladder, the detrusor muscle is predominantly populated with β₃-adrenergic receptors.[5]

Mechanism of Action:

  • Receptor Binding: Mirabegron binds to and activates the β₃-adrenergic receptors on the surface of detrusor smooth muscle cells.[6]

  • G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).

  • Adenylyl Cyclase Activation: The activated Gs-protein stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[7]

  • Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP activates Protein Kinase A (PKA).

  • Muscle Relaxation: PKA phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels and the relaxation of the detrusor muscle.[8]

This cascade results in an increased bladder capacity and a reduction in the symptoms of overactive bladder, such as urinary urgency and frequency.[9]

Beta3 Signaling Pathway cluster_cell Detrusor Smooth Muscle Cell Mirabegron Mirabegron Beta3_AR β₃-Adrenergic Receptor Mirabegron->Beta3_AR Binds Gs Gs Protein Beta3_AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Muscle Relaxation (Increased Bladder Capacity) PKA->Relaxation Promotes

Caption: β₃-Adrenergic receptor signaling cascade in detrusor muscle.

Analytical Protocols for Quality Control

Ensuring the chemical purity and enantiomeric excess of (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride is critical for its use as a pharmaceutical intermediate.

Protocol 3: Purity and Enantiomeric Excess Determination by Chiral HPLC

Objective: To quantify the purity and determine the enantiomeric excess of the title compound.

Rationale: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying enantiomers. The choice of a chiral stationary phase (CSP) is crucial. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for resolving a wide range of chiral compounds, including amino alcohols.[10]

Instrumentation and Conditions (based on similar compounds): [11]

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 220 nm
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Prepare a standard solution of a racemic mixture of 2-Amino-2-(4-chlorophenyl)ethanol hydrochloride in the mobile phase to determine the retention times of both enantiomers.

  • Sample Preparation: Accurately weigh and dissolve the sample of (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Interpretation: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100.

Protocol 4: Structural Confirmation by ¹H NMR Spectroscopy

Objective: To confirm the chemical structure of (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride.

Rationale: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of protons in a molecule, allowing for structural verification.

Instrumentation and Sample Preparation:

  • Spectrometer: 400 MHz NMR spectrometer

  • Sample: Dissolve 5-10 mg of the compound in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), as the hydrochloride salt is typically soluble in polar solvents.

Expected ¹H NMR Spectral Data (Predicted and based on similar structures): [12][13]

  • Aromatic Protons: Two doublets in the range of δ 7.3-7.5 ppm, integrating to 2H each, corresponding to the protons on the 4-chlorophenyl ring.

  • Methine Proton (CH-OH): A multiplet (or doublet of doublets) around δ 4.8-5.0 ppm, integrating to 1H.

  • Methine Proton (CH-NH₂): A multiplet around δ 4.0-4.2 ppm, integrating to 1H.

  • Hydroxyl and Amino Protons: Broad signals that may exchange with D₂O. In DMSO-d₆, these would appear as broader peaks.

Data Interpretation: The chemical shifts, splitting patterns, and integration values of the observed signals should be compared with the expected spectrum to confirm the structure of the compound.

Conclusion

(R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride is a valuable and versatile chiral intermediate in pharmaceutical research. Its utility in the asymmetric synthesis of β-adrenergic agonists, such as precursors to Mirabegron, underscores the importance of stereochemistry in drug design. The protocols outlined in this guide provide a framework for the synthesis and quality control of this important building block, enabling researchers to confidently employ it in the development of novel and effective therapeutics. The combination of synthetic strategy, pharmacological understanding, and robust analytical methodology is essential for advancing drug discovery programs.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Mirabegron?

  • Urology Textbook. Mirabegron: Mechanism of Action, Adverse Effects, Contraindications, and Dosing.

  • Dr.Oracle. (2025, February 14). What is the mechanism of action of Myrbetriq (Mirabegron)?

  • Malik, S., et al. (2017). Profile of mirabegron in the treatment of overactive bladder: place in therapy. Therapeutic Advances in Urology, 9(5), 113-122.

  • NHS. (n.d.). About mirabegron.

  • Woo, A. Y., et al. (2009). Stereochemistry of an Agonist Determines Coupling Preference of β2-Adrenoceptor to Different G Proteins in Cardiomyocytes. Molecular Pharmacology, 75(1), 158-165.

  • Yamaguchi, O. (2002). Beta3-adrenoceptors in human detrusor muscle. Urology, 59(5 Suppl 1), 25-29.

  • Xiao, R. P., et al. (2009). Stereochemistry of an agonist determines coupling preference of beta2-adrenoceptor to different G proteins in cardiomyocytes. Molecular pharmacology, 75(1), 158-65.

  • Otsuka, A., et al. (2007). Beta3-adrenoceptors in urinary bladder. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 129(1), 31-5.

  • Andersson, K. E. (2017). On the Site and Mechanism of Action of β3-Adrenoceptor Agonists in the Bladder. International journal of molecular sciences, 18(4), 695.

  • Google Patents. (2019). Preparation method of mirabegron. CN109456277B.

  • Patsnap Synapse. (2025, May 21). What is the application of stereochemistry in drug design?

  • Qu, H. C., et al. (2015). Beta-3 adrenergic receptors could be significant factors for overactive bladder-related symptoms. International journal of clinical and experimental pathology, 8(9), 11863-70.

  • The Royal Society of Chemistry. (n.d.). Supporting information for - L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.

  • Chhabra, N., et al. (2011). Stereochemistry in Drug Action. Journal, Indian Academy of Clinical Medicine, 12(2), 123-126.

  • Jóźwiak, K., et al. (2011). Effect of fenoterol stereochemistry on the β2 adrenergic receptor system: Ligand-directed chiral recognition. Chirality, 23(1), 7-16.

  • Google Patents. (2021). A new process for the preparation of (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol. KR20210073972A.

  • Google Patents. (2016). Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol. CN105481705A.

  • Michel, M. C. (2020). β3‐Adrenoceptor Agonist Effects on the Urinary Bladder Beyond Detrusor Relaxation. LUTS: Lower Urinary Tract Symptoms, 12(1), 2-7.

  • Quick Company. (n.d.). An Improved Process For The Preparation Of Mirabegron.

  • ChemicalBook. (n.d.). Mirabegron synthesis.

  • Google Patents. (2016). A process for the preparation of mirabegron and its intermediates. WO2016024284A2.

  • BenchChem. (2025). A Comparative Guide to Enantiomeric Excess Determination of 2-(4-Chlorophenyl)ethanol by Chiral HPLC and Alternative Methods.

  • Lee, W., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 164-171.

  • Iwata, T., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(19), 6255.

  • Google Patents. (2006). Processes for producing optically active 2-amino-1-phenylethanol derivatives. EP0924194B1.

  • Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations.

  • PubChem. (n.d.). 2-((4-Aminophenethyl)amino)-1-phenylethanol, (R)-.

  • Siddiqui, M. R., et al. (2013). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. Journal of Chromatographic Science, 51(8), 777-791.

  • Scimplify. (n.d.). (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol (CAS NO : 391901-45-4).

  • Rocha, L. C., et al. (2013). Supplementary Information: Chemoenzymatic Resolution of β-Azidophenylethanols by Candida antarctica.

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

  • Achmem. (n.d.). (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride.

  • Phenomenex. (n.d.). The Chiral Notebook.

Sources

The Cornerstone of Chirality: (R)-2-Amino-2-(4-chlorophenyl)ethanol Hydrochloride in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of pharmaceutical and agrochemical development, the precise three-dimensional arrangement of atoms within a molecule is paramount. Chirality, the property of a molecule being non-superimposable on its mirror image, often dictates biological activity, with one enantiomer providing therapeutic benefits while the other may be inactive or even detrimental.[1] Chiral building blocks, enantiomerically pure compounds used as starting materials, are therefore indispensable tools for the modern synthetic chemist.[2] Among these, (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride has emerged as a valuable synthon, offering a unique combination of functionalities and a defined stereocenter for the construction of complex, high-value molecules.

This comprehensive guide provides detailed application notes and protocols for the synthesis and utilization of (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride, designed for researchers, scientists, and drug development professionals.

Physicochemical Properties and Safety Data

A thorough understanding of a compound's properties is the foundation of its effective and safe application.

PropertyValueReference
Chemical Formula C₈H₁₁Cl₂NO[3][4]
Molecular Weight 208.09 g/mol [3]
CAS Number 1391448-75-1[3]
Appearance Solid
Purity ≥98%[3]
Storage 2-8°C, sealed from moisture

Safety Information:

(R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride is a chemical substance that requires careful handling. The following hazard statements apply:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[3]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Enantioselective Synthesis: Crafting the Chiral Core

The synthesis of enantiomerically pure (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride is a critical step in its utilization. The most common and efficient strategy involves the asymmetric reduction of the prochiral ketone, 2-amino-4'-chloroacetophenone. Two powerful methodologies, biocatalytic reduction and chemocatalytic (Corey-Bakshi-Shibata, CBS) reduction, are presented here.

Method 1: Biocatalytic Reduction with Ketoreductases (KREDs)

Biocatalysis offers a green and highly selective approach to chiral synthesis, often providing exceptional enantiomeric excess (e.e.) under mild reaction conditions.[5] Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of ketones to alcohols.

Workflow for Biocatalytic Reduction:

Caption: General workflow for the biocatalytic reduction of 2-amino-4'-chloroacetophenone.

Detailed Protocol: Whole-Cell Biocatalytic Reduction

This protocol is a representative procedure and may require optimization based on the specific ketoreductase and expression system used.

1. Preparation of the Biocatalyst:

  • Transform E. coli BL21(DE3) cells with a plasmid containing a suitable ketoreductase gene known to produce the (R)-alcohol with high selectivity.
  • Grow the recombinant E. coli in a suitable medium (e.g., LB broth with the appropriate antibiotic) at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM and continue cultivation at a lower temperature (e.g., 18-25°C) for 12-16 hours.
  • Harvest the cells by centrifugation and wash with a phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.0). The cell paste can be used directly or stored at -80°C.

2. Asymmetric Reduction:

  • In a reaction vessel, suspend the E. coli cell paste in a phosphate buffer (pH 7.0).
  • Add a cofactor regeneration system, typically D-glucose and glucose dehydrogenase (GDH), and NADP⁺.
  • Dissolve 2-amino-4'-chloroacetophenone hydrochloride in the buffer (a co-solvent such as DMSO may be used to aid solubility, typically 1-5% v/v).
  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.
  • Monitor the reaction progress by TLC or HPLC.

3. Work-up and Purification:

  • Once the reaction is complete, centrifuge the mixture to remove the cells.
  • Extract the supernatant with an organic solvent such as ethyl acetate.
  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by flash column chromatography on silica gel to yield (R)-2-Amino-2-(4-chlorophenyl)ethanol.

4. Hydrochloride Salt Formation:

  • Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or isopropanol).
  • Slowly add a solution of HCl in the same solvent until precipitation is complete.
  • Filter the precipitate and wash with cold solvent.
  • Dry the solid under vacuum to obtain (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride.
ParameterTypical Value
Substrate Concentration 10-50 g/L
Enantiomeric Excess (e.e.) >99%
Yield 85-95%
Method 2: Asymmetric Chemocatalytic (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and reliable method for the enantioselective reduction of prochiral ketones using a chiral oxazaborolidine catalyst and a borane source.[6] The predictability of the stereochemical outcome is a key advantage of this method.[7]

Mechanism of CBS Reduction:

CBS_Mechanism catalyst Chiral Oxazaborolidine Catalyst complex Catalyst-Borane-Ketone Complex catalyst->complex borane BH3 Source borane->complex ketone Prochiral Ketone ketone->complex product Chiral Alcohol complex->product product->catalyst Regeneration

Caption: Simplified mechanism of the CBS reduction.

Detailed Protocol: (R)-CBS Catalyzed Reduction

1. Catalyst Preparation (in situ):

  • To a flame-dried, nitrogen-purged round-bottom flask, add (R)-2-Methyl-CBS-oxazaborolidine (5-10 mol%) as a solution in toluene.
  • Cool the solution to 0°C.

2. Reduction Reaction:

  • Slowly add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂) or borane-THF complex (BH₃·THF) (approximately 0.6-1.0 equivalents relative to the ketone) to the catalyst solution, maintaining the temperature at 0°C.
  • After stirring for 10-15 minutes, add a solution of 2-amino-4'-chloroacetophenone hydrochloride in anhydrous THF dropwise over a period of 30-60 minutes. The amine hydrochloride should be neutralized with a non-nucleophilic base (e.g., triethylamine) prior to addition, or a protected version of the amine can be used.
  • Stir the reaction mixture at 0°C to room temperature and monitor its progress by TLC or HPLC.

3. Work-up and Purification:

  • Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of methanol at 0°C.
  • Warm the mixture to room temperature and stir for 30 minutes.
  • Add 1 M HCl and stir for another 30 minutes.
  • Extract the aqueous layer with ethyl acetate.
  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by flash column chromatography.

4. Hydrochloride Salt Formation:

  • Follow the same procedure as described in the biocatalytic method.
ParameterTypical Value
Catalyst Loading 5-10 mol%
Enantiomeric Excess (e.e.) 90-98%
Yield 75-90%

Application as a Chiral Building Block: Synthesis of a β-Adrenergic Receptor Antagonist

Chiral amino alcohols are crucial precursors for the synthesis of β-blockers, a class of drugs used to manage cardiovascular diseases.[1] The (R)-enantiomer of 2-amino-2-(4-chlorophenyl)ethanol can be utilized in the synthesis of a hypothetical (R)-β-blocker.

Synthetic Scheme:

Caption: Synthesis of a hypothetical β-blocker from the chiral building block.

Detailed Protocol: Synthesis of (R)-2-(Isopropylamino)-2-(4-chlorophenyl)ethanol

1. N-Alkylation:

  • To a solution of (R)-2-Amino-2-(4-chlorophenyl)ethanol (1 equivalent) in a suitable solvent such as methanol or ethanol, add acetone (1.5-2.0 equivalents).
  • Stir the mixture at room temperature for 30 minutes to form the corresponding imine in situ.
  • Cool the reaction mixture to 0°C and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.
  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

2. Work-up and Purification:

  • Quench the reaction by the slow addition of water.
  • Remove the organic solvent under reduced pressure.
  • Extract the aqueous residue with ethyl acetate.
  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
  • Purify the crude product by column chromatography to yield the desired N-isopropyl amino alcohol.

3. Hydrochloride Salt Formation (Optional):

  • The purified product can be converted to its hydrochloride salt as previously described for improved stability and handling.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride.

1. Spectroscopic Analysis:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure. Expected signals for the aromatic protons, the methine proton, and the methylene protons of the ethanol backbone should be observed at characteristic chemical shifts.
  • IR Spectroscopy: To identify the key functional groups, including the O-H and N-H stretches of the alcohol and amine, and C-Cl and C=C stretches of the chlorophenyl ring.[8]

2. Chiral High-Performance Liquid Chromatography (HPLC):

  • Chiral HPLC is the gold standard for determining the enantiomeric excess of the product.[2]
  • A suitable chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralcel® OD-H), is typically used.[9]
  • The mobile phase usually consists of a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol).
  • The separation of the two enantiomers allows for the accurate quantification of the e.e. by comparing the peak areas.

Representative Chiral HPLC Conditions:

ParameterCondition
Column Chiralcel® OD-H (or equivalent)
Mobile Phase Hexane:Isopropanol (e.g., 90:10) with a small amount of an amine modifier (e.g., diethylamine)
Flow Rate 0.5-1.0 mL/min
Detection UV at a suitable wavelength (e.g., 220 nm)

Conclusion

(R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride is a versatile and valuable chiral building block in modern organic synthesis. Its efficient preparation through enantioselective methods, such as biocatalytic and CBS reductions, provides access to a key synthon for the development of new pharmaceuticals and agrochemicals. The detailed protocols and application notes provided herein serve as a comprehensive resource for scientists and researchers, enabling the effective utilization of this important chiral intermediate in their synthetic endeavors.

References

  • Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol. PubMed Central.
  • A Comparative Guide to Enantiomeric Excess Determination of 2-(4-Chlorophenyl)
  • Supplementary Information. Journal of the Brazilian Chemical Society.
  • Application Notes and Protocols for 2-(4-Chlorophenyl)ethanol in Agrochemical Development. Benchchem.
  • Application Notes and Protocols: Biocatalytic Reduction of 4'-Chloroacetophenone to (S)-1-(4-Chlorophenyl)ethanol. Benchchem.
  • CBS c
  • Engineering ketoreductases for the enantioselective synthesis of chiral alcohols.
  • Application Notes and Protocols for Asymmetric Reduction of Prochiral Ketones using Chiral Oxazaborolidine C
  • 13.7. Asymmetric Reduction of Acetophenone with Borane Catalyzed by B-Methoxy-oxazaborolidine. Books.
  • CBS C
  • Effective engineering of a ketoreductase for the biocatalytic synthesis of an ip
  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ
  • Polymeric Alkenoxy Amino Acid Surfactants: II. Chiral Separations of Beta-Blockers With Multiple Stereogenic Centers. PubMed.
  • Ground State Electron Transfer as an Initiation Mechanism for Biocatalytic C C Bond Forming Reactions. PMC - PubMed Central.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • US10927351B2 - Ketoreductase polypeptides for the reduction of acetophenones.
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
  • Chiral HPLC Separ
  • Simplified Chiral HPLC/SFC Column Screening Str
  • (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride. Achmem.
  • (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride | C8H11Cl2NO | CID. PubChem.
  • (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride. CymitQuimica.
  • CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol.
  • Amino Acid and Peptide Chiral Separ
  • Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface W
  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - PubMed Central.
  • Efficient synthesis of enantiomerically pure beta2-amino acids via chiral isoxazolidinones. PubMed.
  • Agro Synthesis. Evonik.
  • Synthetic Approaches To The 2010-2014 New Agrochemicals. Scribd.
  • DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE. Rory O'Donovan A Thesis submitted fo.

Sources

Experimental design for studies with (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Discovery and Development

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for studies involving (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride. This guide is structured to provide not only detailed protocols but also the underlying scientific rationale for experimental choices, ensuring a foundation of expertise, trustworthiness, and authoritative grounding for your research endeavors.

Compound Profile and Handling

(R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride is a chiral molecule belonging to the phenylethanolamine class. Its structure, featuring a 4-chlorophenyl group, an amino group, and a hydroxyl group, makes it a valuable building block in medicinal chemistry and a candidate for various biological investigations.[1][2] The hydrochloride salt form generally enhances solubility in aqueous solutions, facilitating its use in biological assays.

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1.

PropertyValueSource
CAS Number 1391448-75-1[1]
Molecular Formula C₈H₁₁Cl₂NO[1]
Molecular Weight 208.09 g/mol [1]
Appearance Solid[3]
Purity Typically ≥98%[1][3]
Storage 2-8°C, sealed from moisture[3]
Safety and Handling

(R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][3] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times.[4][5] All handling of the solid compound should be performed in a chemical fume hood to avoid inhalation of dust.[4]

Spill Management: In case of a spill, avoid generating dust.[6] Sweep up the solid material and place it in a sealed container for disposal.[6] The affected area should be cleaned thoroughly.

Waste Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Analytical Characterization

Prior to biological evaluation, it is imperative to confirm the identity and purity of the compound.

Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the chemical structure of a molecule.

Protocol for ¹H NMR Sample Preparation:

  • Accurately weigh 5-10 mg of (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

Data Interpretation: The resulting spectrum should be consistent with the expected chemical shifts and coupling constants for the structure of (R)-2-Amino-2-(4-chlorophenyl)ethanol. The presence of the hydrochloride salt may influence the chemical shifts of protons near the amino group.

Purity and Enantiomeric Excess Determination by Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is essential for determining the purity of the compound and, crucially, its enantiomeric excess.

General Protocol for Chiral HPLC Method Development:

  • Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating enantiomers of compounds with amine and alcohol functionalities.[7][8]

  • Mobile Phase Screening:

    • Normal Phase: A common starting point is a mixture of hexane and a polar alcohol like isopropanol or ethanol (e.g., 90:10 v/v).[8] For basic compounds like this, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) can improve peak shape.[8]

    • Reverse Phase: A mobile phase consisting of an aqueous buffer (e.g., phosphate or perchlorate) and an organic modifier (e.g., acetonitrile or methanol) can also be explored.[9]

  • Detection: UV detection is typically suitable. The wavelength of maximum absorbance for the 4-chlorophenyl chromophore should be used.

  • Method Validation: Once separation is achieved, the method should be validated for linearity, accuracy, precision, and limit of detection/quantitation according to ICH guidelines.

Data Presentation: The results should be presented in a table summarizing the retention times of both enantiomers, the resolution between the peaks, and the calculated enantiomeric excess.

In Vitro Biological Evaluation

The phenylethanolamine scaffold is present in many biologically active molecules, suggesting that (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride may exhibit a range of biological effects. The following protocols provide a starting point for investigating its potential cytotoxic and antimicrobial activities.

Assessment of Cytotoxicity

The potential of this compound to inhibit cell growth or induce cell death can be evaluated using various cancer cell lines.

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[10]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride in a suitable solvent (e.g., sterile water or DMSO). Prepare serial dilutions of the compound in cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, providing a measure of cytotoxicity.[13]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's instructions.[13]

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 30 minutes), protected from light.[13]

  • Stop Reaction and Measure Absorbance: Add the stop solution provided in the kit and measure the absorbance at the recommended wavelength (usually 490 nm).[13]

  • Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).

Experimental Workflow for In Vitro Cytotoxicity Assessment

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Data Analysis prep_cells Seed Cells in 96-well Plate treat_cells Add Compound to Cells prep_cells->treat_cells prep_compound Prepare Serial Dilutions of Compound prep_compound->treat_cells incubate Incubate for 48-72h treat_cells->incubate mtt_add Add MTT Reagent incubate->mtt_add ldh_supernatant Collect Supernatant incubate->ldh_supernatant mtt_incubate Incubate 3-4h mtt_add->mtt_incubate mtt_solubilize Add Solubilizer mtt_incubate->mtt_solubilize read_absorbance Measure Absorbance mtt_solubilize->read_absorbance ldh_reaction Add LDH Reagent ldh_supernatant->ldh_reaction ldh_incubate Incubate 30 min ldh_reaction->ldh_incubate ldh_incubate->read_absorbance calculate_ic50 Calculate IC50 / % Cytotoxicity read_absorbance->calculate_ic50

Caption: Workflow for assessing in vitro cytotoxicity.

Antimicrobial Susceptibility Testing

The potential antimicrobial activity of the compound can be assessed against a panel of pathogenic bacteria and fungi.

Protocol for Broth Microdilution Assay:

  • Prepare Inoculum: Grow the microbial strains to be tested in a suitable broth medium to a standardized cell density (e.g., 0.5 McFarland standard).[14]

  • Compound Dilution: Prepare serial two-fold dilutions of (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.[14] Include a positive control (microbe with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14]

Investigating Potential Mechanisms of Action

Based on the structural features of (R)-2-Amino-2-(4-chlorophenyl)ethanol and the activities of related compounds, two potential mechanisms of action to investigate are the reactivation of the p53 tumor suppressor and the inhibition of tubulin polymerization.

p53 Reactivation

Small molecules have been shown to reactivate mutant p53, restoring its tumor-suppressive functions.[13][15][16][17][18]

Experimental Approach:

  • Cell Line Selection: Utilize cancer cell lines with known p53 mutations (e.g., structural mutants like p53-Y220C or contact mutants).

  • Western Blot Analysis: Treat the selected cell lines with the compound and perform Western blotting to assess the expression levels of p53 and its downstream targets, such as p21 and PUMA. An increase in the expression of these target genes can indicate p53 reactivation.[16]

  • Immunofluorescence: Use immunofluorescence staining to observe the nuclear localization of p53 after treatment. Reactivation is often associated with the translocation of p53 to the nucleus.

  • Chromatin Immunoprecipitation (ChIP): Perform ChIP assays to determine if the reactivated p53 can bind to the promoter regions of its target genes.[16]

Signaling Pathway for p53 Reactivation

G compound (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride mutant_p53 Mutant p53 (unfolded/inactive) compound->mutant_p53 Binds and stabilizes wt_p53 Wild-type-like p53 (refolded/active) mutant_p53->wt_p53 Conformational change nucleus Nucleus wt_p53->nucleus Translocates to p21 p21 nucleus->p21 Upregulates puma PUMA nucleus->puma Upregulates apoptosis Apoptosis / Cell Cycle Arrest p21->apoptosis puma->apoptosis

Caption: Proposed p53 reactivation pathway.

Tubulin Polymerization Inhibition

Many anticancer agents function by disrupting microtubule dynamics, either by stabilizing or destabilizing tubulin polymers.[14] The phenylethanolamine scaffold is found in some compounds that interact with tubulin.

Protocol for In Vitro Tubulin Polymerization Assay:

  • Reagents: Use a commercially available tubulin polymerization assay kit, which typically includes purified tubulin, GTP, and a fluorescent reporter.

  • Compound Preparation: Prepare various concentrations of (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride. Include a known tubulin inhibitor (e.g., nocodazole) as a positive control and a vehicle control.

  • Assay Setup: In a 96-well plate, add the compound dilutions.

  • Initiate Polymerization: Add the tubulin/GTP/reporter mix to each well.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C and measure the fluorescence intensity over time (e.g., every minute for 60 minutes).

  • Data Analysis: Plot the fluorescence intensity versus time. A decrease in the rate and extent of polymerization compared to the vehicle control indicates inhibition.

Conclusion

This guide provides a framework for the systematic investigation of (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride. By following these detailed protocols and understanding the scientific principles behind them, researchers can generate robust and reliable data to elucidate the biological activities and potential therapeutic applications of this compound. As with any research endeavor, careful planning, appropriate controls, and thorough data analysis are paramount to success.

References

  • Lopes, E. A., Gomes, S., Saraiva, L., & Santos, M. M. M. (2019). Small Molecules Targeting Mutant p53: A Promising Approach for Cancer Treatment. Current Medicinal Chemistry, 26(40), 7323–7336. [Link]

  • Jo, S., Lee, S., Lee, H., et al. (2016). Small molecule reactivation of mutant p53 to wt-like p53 through the p53-Hsp40 regulatory axis. Oncotarget, 7(29), 45934–45946. [Link]

  • Bauer, M. R., Jones, R. N., & Fersht, A. R. (2016). Small molecule induced reactivation of mutant p53 in cancer cells. Nucleic Acids Research, 44(9), 4361–4373. [Link]

  • Issaeva, N., Bozko, P., Enge, M., et al. (2004). Small molecule RITA binds to p53, blocks p53-HDM-2 interaction and activates p53 function in tumors. Nature Medicine, 10(12), 1321–1328. [Link]

  • Bykov, V. J. N., Selivanova, G., & Wiman, K. G. (2003). Small molecules that reactivate mutant p53. European Journal of Cancer, 39(13), 1828–1834. [Link]

  • Bjelogrlic, S., Milosevic, Z., & Kalafatovic, D. (2017). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. Molecules, 22(11), 1893. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information for - Asymmetric transfer hydrogenation of ketones in water with a recyclable catalyst. Retrieved from [Link]

  • Podolak, M., et al. (2023). Tubulin inhibitors. Selected scaffolds and main trends in the design of novel anticancer and antiparasitic agents. Bioorganic Chemistry, 143, 107076. [Link]

  • Protocols.io. (2023, February 27). MTT (Assay protocol). [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 245-252. [Link]

  • National Center for Biotechnology Information. (n.d.). An Amino-Benzosuberene Analogue That Inhibits Tubulin Assembly and Demonstrates Remarkable Cytotoxicity. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2025, August 19). Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. PubMed Central. [Link]

  • FWD AMR-RefLabCap. (2022, April). MIC determination by broth micro dilution using Sensititre TM plates from Thermo Scientific TM. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis. 2. 1,2,3,4-Tetrahydroisoquinoline-7-sulfonanilides. PubMed. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2,2-Bis(4-chlorophenyl)ethanol on Newcrom R1 HPLC column. Retrieved from [Link]

  • AA Blocks. (2025, January 18). Safety Data Sheet for 2-(2-Amino-4-chlorophenyl)ethanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review. PubMed Central. [Link]

  • Wikipedia. (n.d.). Phenylethanolamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenylethanolamine. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). Exploring the Active Site of Phenylethanolamine N-Methyltransferase with 1,2,3,4-Tetrahydrobenz[h]isoquinoline Inhibitors. PubMed Central. [Link]

  • BuyersGuideChem. (n.d.). 2-Amino-2-(4-chlorophenyl)ethanol. Retrieved from [Link]

  • Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(4-Aminophenyl)ethanol - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Experimentalist's Guide to Machine Learning for Small Molecule Design. ACS Applied Bio Materials. [Link]

  • I.B.S. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]

  • Thompson Rivers University. (n.d.). Cytotoxic Drug Safety. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Small molecule reactivation of mutant p53 to wt-like p53 through the p53-Hsp40 regulatory axis. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Preparation of Protein Samples for NMR Structure, Function, and Small Molecule Screening Studies. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2011, November 17). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PubMed. [Link]

  • CMAC. (n.d.). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Retrieved from [Link]

  • Sciensano. (2024, October 3). Antimicrobial susceptibility (Broth microdilution). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). p53-Reactivating small molecules induce apoptosis and enhance chemotherapeutic cytotoxicity in head and neck squamous cell carcinoma. PubMed. [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Retrieved from [Link]

Sources

Troubleshooting & Optimization

(R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride synthesis yield improvement

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 16, 2026

Introduction

(R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride is a chiral amino alcohol that serves as a critical building block in medicinal and synthetic chemistry.[1] Its phenylethanolamine scaffold is a core structural motif in numerous biologically active molecules.[1] Achieving a high yield of the desired (R)-enantiomer is paramount for the efficiency and economic viability of subsequent synthetic steps.

The most prevalent and reliable method for synthesizing this compound is the asymmetric reduction of a prochiral ketone precursor, 2-amino-1-(4-chlorophenyl)ethanone. The Corey-Bakshi-Shibata (CBS) reduction is a cornerstone technique for this transformation, renowned for its high enantioselectivity and predictability.[2][3][4][5] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers overcome common hurdles and optimize the synthesis yield.

Core Synthesis Pathway: Asymmetric Ketone Reduction

The synthesis hinges on the enantioselective reduction of 2-amino-1-(4-chlorophenyl)ethanone, often performed on its hydrochloride salt to improve stability. The CBS reduction utilizes a chiral oxazaborolidine catalyst to direct a hydride donor, typically a borane complex, to one face of the ketone, yielding the desired (R)-alcohol with high enantiomeric excess (e.e.).[2][6]

CBS_Reduction_Pathway Start 2-Amino-1-(4-chlorophenyl)ethanone HCl (Starting Material) Reaction Asymmetric Reduction Start->Reaction Product (R)-2-Amino-2-(4-chlorophenyl)ethanol HCl (Final Product) Catalyst (S)-CBS Catalyst Catalyst->Reaction directs Reductant Borane Reagent (e.g., BH₃·THF) Reductant->Reaction provides H⁻ Workup Acidic Workup (e.g., HCl) Workup->Product isolates salt Reaction->Product forms

Caption: General workflow for CBS reduction to the target compound.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to help you diagnose and solve problems impacting your reaction yield and purity.

Problem: Overall yield is low (<60%) after purification.

This is the most common issue, often stemming from multiple factors. Let's break down the potential causes systematically.

Q1: Have you verified the purity and dryness of your starting materials and solvent?

A: This is the most critical first step.

  • Starting Ketone: Impurities in the 2-amino-1-(4-chlorophenyl)ethanone HCl can inhibit the catalyst or introduce side reactions. Confirm purity by NMR or melting point.

  • Borane Reagent: Borane complexes (BH₃·THF, BH₃·SMe₂) degrade with exposure to air and moisture. Use a freshly opened bottle or titrate an older bottle to determine its molarity. Degradation of the borane is a primary cause of incomplete reactions.[7]

  • Solvent: The reaction is highly sensitive to moisture.[6] Use anhydrous tetrahydrofuran (THF), preferably freshly distilled or from a solvent purification system. The presence of water can quench the borane reagent and affect catalyst performance.

Q2: Are you observing incomplete consumption of the starting ketone?

A: If TLC or LC-MS analysis shows significant starting material remaining, the reducing agent is likely the problem.

  • Cause: Insufficient borane was added, or the reagent has degraded. Lower temperatures can also slow the reaction, requiring longer reaction times.

  • Solution:

    • Ensure you are using at least 0.6 to 1.0 equivalents of the borane reagent per equivalent of ketone.

    • Monitor the reaction progress every 30-60 minutes.[7] If it stalls, a small, fresh aliquot of the borane solution can be added.

    • Confirm the reaction temperature. While lower temperatures often improve enantioselectivity, they may require extended reaction times.[7]

Q3: Is your enantiomeric excess (e.e.) also low?

A: Low yield coupled with low e.e. points directly to a problem with the chiral catalyst.

  • Cause: The CBS catalyst may have degraded due to moisture or air exposure, or it may not have formed correctly in situ. Using an aged, pre-made CBS catalyst solution can lead to lower reproducibility.[8]

  • Solution:

    • Use High-Quality Catalyst: Purchase from a reputable supplier and store it under an inert atmosphere (N₂ or Argon) at the recommended temperature (2-8°C).

    • In Situ Generation: Consider generating the catalyst in situ from the corresponding chiral amino alcohol (e.g., (S)-diphenylprolinol) and borane just before adding the ketone.[3] This often provides higher activity.

    • Catalyst Loading: While typically 5-10 mol% is used, if you suspect catalyst issues, increasing the loading to 10-15 mol% can sometimes recover the yield and e.e.[8]

Q4: How are you performing the reaction work-up and product isolation?

A: Significant product loss can occur during purification, especially if the product's hydrochloride salt is not handled correctly.

  • Cause: The amino alcohol product is basic and can be somewhat water-soluble. Premature neutralization or improper extraction can lead to loss.

  • Solution:

    • Quenching: After the reaction is complete, quench it by slowly adding methanol at low temperature to destroy excess borane.

    • Hydrolysis & Salt Formation: Follow this with an acidic workup (e.g., 2M HCl) to hydrolyze borate esters and fully protonate the amine to form the hydrochloride salt.[4] This salt has lower solubility in common organic solvents, aiding precipitation or extraction.

    • Crystallization/Precipitation: The hydrochloride salt can often be purified by crystallization. Using a solvent/anti-solvent system like isopropanol/MTBE or ethanol/ether can induce precipitation of the clean product salt.[9]

Troubleshooting_Workflow Start Low Yield (<60%) Check_SM Check Purity of Starting Materials & Solvent? Start->Check_SM Check_Completion Reaction Incomplete? Check_SM->Check_Completion No Sol_SM Solution: - Use anhydrous solvent - Titrate borane reagent - Verify ketone purity Check_SM->Sol_SM Yes Check_EE Enantiomeric Excess (e.e.) Low? Check_Completion->Check_EE No Sol_Completion Solution: - Add more borane - Increase reaction time - Check temperature Check_Completion->Sol_Completion Yes Check_Workup Review Work-up & Isolation Procedure Check_EE->Check_Workup No Sol_EE Solution: - Use fresh catalyst - Generate catalyst in situ - Increase catalyst loading Check_EE->Sol_EE Yes Sol_Workup Solution: - Optimize quenching - Ensure proper acidification - Use crystallization Check_Workup->Sol_Workup

Caption: A decision tree for troubleshooting low synthesis yield.

Problem: The product has low enantiomeric excess (e.e. <95%).

Q1: What catalyst are you using to produce the (R)-enantiomer?

A: The stereochemistry of the catalyst dictates the stereochemistry of the product.[3]

  • Cause: To obtain the (R)-alcohol, you must use the (S)-CBS catalyst (derived from (S)-prolinol). Using the (R)-CBS catalyst will produce the (S)-alcohol.

  • Solution: Double-check the label on your catalyst bottle. The naming convention can be confusing, but the rule is consistent.

Q2: At what temperature are you running the reaction?

A: Asymmetric reductions are often highly temperature-dependent.

  • Cause: Higher temperatures can reduce the energetic difference between the two transition states leading to the (R) and (S) products, thus lowering the enantioselectivity.

  • Solution: Run the reaction at a lower temperature. While room temperature can work, cooling the reaction to 0°C or even -20°C often leads to a significant improvement in e.e.[10] You may need to allow more time for the reaction to complete at these temperatures.

CatalystTemperature (°C)Typical Yield (%)Typical e.e. (%)
(S)-Me-CBS2585-9590-95
(S)-Me-CBS085-95>98
(S)-Bu-CBS-2080-90>99
Table 1: Effect of Temperature and Catalyst on Reaction Outcome. Data is representative for aryl alkyl ketones.[8][10]

Frequently Asked Questions (FAQs)

Q: Which borane source is best: BH₃·THF or BH₃·SMe₂? A: Both are effective. BH₃·SMe₂ (borane dimethyl sulfide) is generally more stable and has a higher concentration than BH₃·THF, making it preferable for larger-scale reactions. However, it has a strong, unpleasant odor. BH₃·THF is easier to handle in a lab setting but is less stable over long-term storage. For either, ensure you are using a fresh or recently titrated source.

Q: My final product is a sticky oil instead of a crystalline solid. How can I purify it? A: The free base form of the product is often an oil. To get a solid, you must form the hydrochloride salt. If the salt itself is oily or impure, recrystallization is the best method.[9] Try dissolving the crude material in a minimal amount of a hot alcohol (like isopropanol or ethanol) and then either cooling slowly or adding a non-polar "anti-solvent" (like MTBE or heptane) until turbidity is observed, then allow it to crystallize.

Q: How do I confirm the enantiomeric excess of my final product? A: Chiral High-Performance Liquid Chromatography (HPLC) is the standard method.

  • Column Selection: You will need a chiral stationary phase column, such as a Chiralpak® AD-H or similar column with a coated polysaccharide phase.[11]

  • Derivatization: The product lacks a strong UV chromophore. To improve detection, you may need to derivatize the amine with a UV-active agent (e.g., benzoyl chloride) before analysis.[7]

  • Analysis: Run a sample of the racemic material first to establish the retention times of both enantiomers. Then, inject your sample to determine the ratio.

Q: Can I use a different reducing agent, like sodium borohydride (NaBH₄)? A: Using NaBH₄ without a chiral catalyst will produce a racemic (50:50) mixture of (R) and (S) alcohols. While some catalytic systems use modified borohydrides, the established CBS reduction protocol specifically requires a borane (BH₃) source for its mechanism to function correctly and deliver high enantioselectivity.[2][12]

Detailed Reference Protocol

This protocol is for the synthesis of (R)-2-Amino-2-(4-chlorophenyl)ethanol HCl on a 10 mmol scale.

Materials:

  • 2-Amino-1-(4-chlorophenyl)ethanone HCl (10 mmol, 2.04 g)

  • (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 1.0 mL, 1.0 mmol, 10 mol%)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M, 0.8 mL, 8 mmol)

  • Anhydrous Tetrahydrofuran (THF), 50 mL

  • Methanol, 10 mL

  • 2 M Hydrochloric Acid, 20 mL

  • Ethyl Acetate, 100 mL

  • Isopropanol (IPA)

  • Methyl tert-butyl ether (MTBE)

Procedure:

  • Setup: To a flame-dried 250 mL three-necked flask under an argon atmosphere, add the 2-amino-1-(4-chlorophenyl)ethanone HCl starting material. Add 40 mL of anhydrous THF. Stir to form a suspension.

  • Catalyst Addition: Cool the flask to 0°C in an ice bath. Add the (S)-2-Methyl-CBS-oxazaborolidine solution via syringe.

  • Reductant Addition: Slowly add the borane-dimethyl sulfide complex dropwise over 15-20 minutes. Ensure the internal temperature does not exceed 5°C.

  • Reaction: Stir the mixture at 0°C. Monitor the reaction's progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate with 1% triethylamine). The reaction is typically complete in 2-4 hours.

  • Quenching: Once the starting material is consumed, slowly and carefully add 10 mL of methanol dropwise at 0°C to quench any excess borane. (Caution: Hydrogen gas evolution).

  • Work-up: Remove the ice bath and allow the mixture to warm to room temperature. Add 20 mL of 2 M HCl and stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. The product may precipitate. Add water if needed to dissolve all solids. Extract the aqueous layer with ethyl acetate (2 x 50 mL) to remove non-basic impurities. Discard the organic layers.

  • Basification & Isolation: Cool the aqueous layer in an ice bath and adjust the pH to >10 with 6M NaOH. Extract the free-base product into ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base (likely an oil).

  • Salt Formation & Purification: Dissolve the crude oil in a minimal amount of hot isopropanol (~10-15 mL). Add concentrated HCl dropwise until the solution is acidic (pH ~2). Add MTBE (~50 mL) slowly until the solution becomes cloudy. Cool in an ice bath for 1 hour to crystallize the product.

  • Drying: Collect the white solid by vacuum filtration, wash with a small amount of cold MTBE, and dry under vacuum to yield pure (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride.

References

  • Wikipedia. Enantioselective reduction of ketones. [Link]

  • PubMed Central. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. [Link]

  • National Center for Biotechnology Information. Enantioselective, Organocatalytic Reduction of Ketones using Bifunctional Thiourea-Amine Catalysts. [Link]

  • Hruby, V. J., & Qian, X. (1997). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Unusual Amino Acids (pp. 317-366). Springer US.
  • Grokipedia. Corey–Itsuno reduction. [Link]

  • MDPI. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. [Link]

  • Wikipedia. Corey–Itsuno reduction. [Link]

  • NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]

  • Royal Society of Chemistry. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. [Link]

  • Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. [Link]

  • SciHorizon. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. [Link]

  • Google Patents.
  • ResearchGate. Problem With CHIRAL PAK AD-H Column - Can anyone help? [Link]

Sources

Technical Support Center: (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on preventing the degradation of this critical chiral building block. Our goal is to move beyond simple instructions and explain the underlying chemical principles, enabling you to design robust experiments and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride, and why is its stability so important?

(R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride is a chiral amino alcohol. These molecules are invaluable in pharmaceutical development as precursors and key structural motifs in many active pharmaceutical ingredients (APIs).[1] Their bifunctional nature, containing both an amino and a hydroxyl group, allows for versatile chemical modifications.[2]

The stability of this compound is paramount for three key reasons:

  • Purity: Degradation introduces impurities that can be difficult to separate, compromising the quality of downstream products.

  • Stereochemical Integrity: The "(R)" designation refers to a specific 3D arrangement of atoms at the chiral center. Degradation can lead to racemization (loss of this specific arrangement), rendering the compound inactive or causing unintended biological effects.

  • Quantitative Accuracy: Degradation leads to a lower-than-expected concentration of the active molecule, impacting reaction yields, analytical measurements, and dose accuracy in formulations.

Q2: What are the primary chemical liabilities of this molecule? What degradation pathways should I be aware of?

The structure of (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride contains several functional groups susceptible to degradation under common laboratory conditions. Understanding these liabilities is the first step in prevention.

  • Oxidation: The secondary alcohol is susceptible to oxidation to form the corresponding ketone, (R)-2-amino-1-(4-chlorophenyl)ethan-1-one. The primary amine can also undergo oxidative deamination, a common metabolic pathway for amino acids, which would lead to the formation of an α-keto acid and ammonia.[3][4]

  • Dehydration: Under acidic conditions, particularly with heat, the alcohol can be eliminated to form 4-chlorostyrene, a reactive and undesirable impurity.[5]

  • Photodegradation: The chlorinated aromatic ring is a chromophore that can absorb UV light. This energy can initiate free-radical reactions, leading to dechlorination or the formation of complex polymeric material.

  • pH-Mediated Instability: As an amine hydrochloride salt, its solutions are inherently acidic. While this acidic environment can protect against some base-catalyzed reactions, it can promote others, like dehydration.[6][7] At alkaline pH, the free amine is more susceptible to oxidation.[8][9]

Below is a diagram illustrating the most probable degradation pathways.

DegradationPathways cluster_main Potential Degradation of (R)-2-Amino-2-(4-chlorophenyl)ethanol HCl cluster_products Degradation Products Parent (R)-2-Amino-2-(4-chlorophenyl)ethanol HCl (Parent Compound) Ketone Oxidation Product (2-Amino-1-(4-chlorophenyl)ethanone) Parent->Ketone Oxidative Stress (e.g., O₂, Metal Ions) Styrene Dehydration Product (4-Chlorostyrene) Parent->Styrene Acidic pH + Heat Deaminated Deamination Product (4-Chlorophenylglyoxylic Acid) Parent->Deaminated Oxidative Deamination Photoproducts Photodegradation Products (Complex Mixture) Parent->Photoproducts UV/Vis Light Exposure

Caption: Potential degradation pathways for the target compound.

Troubleshooting Guide & Proactive Prevention

This section addresses specific issues you may encounter and provides scientifically-grounded solutions.

Issue 1: I observe new, unexpected peaks in my HPLC/LC-MS analysis after storing the compound in solution.

Possible Cause: This is a classic sign of chemical degradation. The identity of the new peak(s) depends on the storage conditions.

Troubleshooting & Solution Strategy:

  • Characterize the Impurity: Use LC-MS to get the mass of the new peak. Does it correspond to the mass of the ketone (oxidation) or the styrene (dehydration)? This is your most crucial diagnostic step.[10]

  • Review Your Solvent & pH:

    • Causality: Many organic solvents contain peroxides (e.g., THF, diethyl ether) or dissolved oxygen, which are potent oxidizers. The pH of your solution is also a critical stability factor.[6][7][8] Thiamine hydrochloride, another amine salt, shows significantly greater stability at pH 3 than at pH 6.[6]

    • Action:

      • Prepare solutions fresh whenever possible.

      • If storage is necessary, use de-gassed, high-purity solvents. Purge the vial headspace with an inert gas (Nitrogen or Argon) before sealing.

      • For aqueous solutions, use a buffered system to maintain an optimal pH, which should be determined experimentally (a good starting point is pH 3-5).

  • Evaluate Storage Temperature & Light Exposure:

    • Causality: Chemical reactions, including degradation, are accelerated by heat. Light provides the energy needed to initiate photochemical degradation of the chlorinated aromatic ring.[11][12]

    • Action: Store solutions at low temperatures (e.g., 4°C or -20°C). Always protect solutions from light by using amber vials or wrapping clear vials in aluminum foil.

Storage Condition Solid Compound Compound in Solution Rationale
Temperature 4°C, sealed storage-20°C to -80°CSlows reaction kinetics of degradation pathways.
Atmosphere Dry, inert atmosphere (N₂ or Ar)Headspace purged with inert gasPrevents oxidation of the alcohol and amine groups.[13]
Light Amber glass vialAmber glass vial or foil-wrappedPrevents UV-induced photodegradation of the chlorophenyl group.[14]
Container Tightly sealed container[15]Tightly sealed, preferably with a PTFE-lined capPrevents moisture uptake and solvent evaporation.
pH (Aqueous) N/ABuffered to acidic pH (e.g., 3-5)Minimizes degradation pathways that are favored at neutral or alkaline pH.[7][9]
Issue 2: My reaction yield is inconsistent, or my quantitative analysis shows a loss of the parent compound over time.

Possible Cause: This indicates a loss of the starting material, likely due to degradation during the experiment or sample preparation.

Troubleshooting & Solution Strategy:

  • Perform a Forced Degradation Study:

    • Causality & Trustworthiness: A forced degradation (or stress testing) study is the most robust way to identify the specific vulnerabilities of your molecule.[16][17][18] By intentionally exposing the compound to harsh conditions, you can rapidly identify potential degradation products and develop analytical methods that can resolve them from the parent peak. This is a core requirement for developing stability-indicating methods under ICH guidelines.[18]

    • Action: Execute the protocol outlined below. This self-validating system will provide definitive data on your compound's stability profile.

  • Review Experimental Conditions:

    • Causality: Are there any steps in your protocol that involve high heat, extreme pH, or exposure to potential oxidants (e.g., certain metal catalysts)? These could be degrading your compound in situ.

    • Action: Analyze samples taken at intermediate steps of your process. If you identify a step where degradation occurs, modify the protocol by lowering the temperature, changing the pH, or using a different, milder reagent.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally stress the compound to identify its degradation pathways and establish a stability-indicating analytical method.

1. Preparation:

  • Prepare a stock solution of (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Prepare five separate aliquots of this stock solution in amber HPLC vials.

2. Stress Conditions:

  • Acid Hydrolysis: To one aliquot, add 1M HCl to a final concentration of 0.1M.

  • Base Hydrolysis: To a second aliquot, add 1M NaOH to a final concentration of 0.1M.

  • Oxidative Degradation: To a third aliquot, add 30% hydrogen peroxide to a final concentration of 3%.

  • Thermal Degradation: Place a fourth aliquot (the "control" solution without added acid/base/peroxide) in an oven at 60°C.

  • Photolytic Degradation: Place the fifth aliquot in a photostability chamber and expose it to light according to ICH Q1B guidelines. If a chamber is not available, place it near a UV lamp.

  • Control: Keep a sixth, unstressed aliquot at 4°C in the dark.

3. Analysis:

  • Analyze all samples by a suitable stability-indicating method (e.g., RP-HPLC with UV detection) at time points 0, 2, 4, 8, and 24 hours.

  • Monitor for the appearance of new peaks and the decrease in the area of the parent peak. Aim for 10-20% degradation of the active ingredient.[19]

  • Use LC-MS to identify the mass of any significant new peaks.

Stress Condition Reagent/Condition Typical Duration Potential Degradation Pathway
Acid Hydrolysis0.1 M HCl, 60°C2-8 hoursDehydration
Base Hydrolysis0.1 M NaOH, 60°C2-8 hoursRacemization, Deamination
Oxidation3% H₂O₂, RT4-24 hoursOxidation of alcohol/amine
Thermal60-80°C24-72 hoursGeneral decomposition
PhotolyticICH Q1B compliant light1.2 million lux hoursPhotodegradation, Dechlorination
Protocol 2: Routine Stability-Indicating HPLC Method

This method can be used as a starting point for routine analysis and for the forced degradation study.

  • Instrumentation: HPLC with UV Detector

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Workflow & Logic Diagram

This diagram outlines the logical flow for investigating and preventing degradation.

StabilityWorkflow cluster_prep Phase 1: Proactive Handling cluster_exp Phase 2: Experimentation & Analysis cluster_eval Phase 3: Evaluation & Troubleshooting Start Receive/Synthesize Compound StoreSolid Store Solid Properly (Cold, Dark, Dry, Inert Gas) Start->StoreSolid PrepSolution Prepare Solution (Fresh, Degassed Solvent, Inert Gas) StoreSolid->PrepSolution RunExp Run Experiment / Use Compound PrepSolution->RunExp Analyze Analyze via Stability- Indicating Method (HPLC) RunExp->Analyze CheckPurity Purity > 99%? New Peaks Observed? Analyze->CheckPurity Success Proceed with Confidence CheckPurity->Success Yes Troubleshoot Initiate Troubleshooting CheckPurity->Troubleshoot No ForcedDeg Perform Forced Degradation Study Troubleshoot->ForcedDeg Identify Identify Degradants (LC-MS) ForcedDeg->Identify Optimize Optimize Storage/ Experimental Conditions Identify->Optimize Reanalyze Re-analyze Optimize->Reanalyze Reanalyze->CheckPurity

Sources

Technical Support Center: Synthesis of (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the common challenges encountered during the synthesis of this valuable chiral amino alcohol.

Introduction

(R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride is a key chiral building block in the synthesis of various pharmaceutical compounds. Its stereochemistry is crucial for its biological activity, making the control of enantioselectivity during its synthesis a primary objective. The most common route to this compound involves the asymmetric reduction of a prochiral α-amino ketone. This guide will focus on the prevalent side reactions and troubleshooting strategies associated with this synthetic pathway.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for the synthesis of (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride?

A1: The most widely employed method is the enantioselective reduction of a protected 2-amino-4'-chloroacetophenone, followed by deprotection and salt formation. The Corey-Bakshi-Shibata (CBS) reduction is a highly effective and predictable method for achieving high enantioselectivity in the reduction step.[1][2]

Q2: Is it necessary to protect the amino group of 2-amino-4'-chloroacetophenone before the reduction?

A2: Yes, protecting the primary amine is highly recommended. The free amine can react with the borane reducing agent, leading to the formation of amine-borane complexes and reducing the efficiency and selectivity of the desired ketone reduction.[3] The tert-butyloxycarbonyl (Boc) group is a common and effective choice for this purpose due to its ease of introduction and clean removal under acidic conditions.[4][5]

Q3: What are the primary side reactions to be aware of during the synthesis?

A3: The main side reactions can be categorized by the synthetic step:

  • During N-Boc Protection: Incomplete protection can lead to a mixture of protected and unprotected starting material.

  • During CBS Reduction: The primary side reaction is the formation of the undesired (S)-enantiomer, leading to low enantiomeric excess (ee). Over-reduction of the chloro-substituent is generally not observed with borane reagents under standard CBS conditions.

  • During Boc Deprotection: The formation of t-butylated byproducts is a significant concern. The t-butyl cation generated during the acidic cleavage of the Boc group can alkylate the product's amino or hydroxyl groups, or even the electron-rich aromatic ring.[6][7]

  • During Hydrochloride Salt Formation: Improper pH control can lead to incomplete salt formation or precipitation of the free base.

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee) in the (R)-2-Amino-2-(4-chlorophenyl)ethanol Product

Low enantioselectivity is a common hurdle in asymmetric synthesis. The following decision tree can help diagnose and resolve this issue.

low_ee start Low Enantiomeric Excess (ee) cause1 Moisture in Reaction start->cause1 cause2 Incorrect Reaction Temperature start->cause2 cause3 Improper Catalyst Handling start->cause3 cause4 Racemization during Workup/Purification start->cause4 solution1 Ensure anhydrous conditions: - Flame-dry glassware. - Use freshly distilled anhydrous solvents (e.g., THF). - Handle reagents under inert atmosphere (N2 or Ar). cause1->solution1 Solution solution2 Optimize temperature: - CBS reductions generally favor lower temperatures for higher ee. - Perform the reaction at 0°C or -20°C. cause2->solution2 Solution solution3 Verify catalyst integrity: - Use a fresh, high-quality CBS catalyst. - If preparing in situ, ensure complete formation of the oxazaborolidine. cause3->solution3 Solution solution4 Maintain mild conditions: - Avoid strongly acidic or basic conditions during workup. - Minimize exposure to high temperatures during purification. cause4->solution4 Solution

Figure 1: Troubleshooting Low Enantiomeric Excess.
Issue 2: Formation of Byproducts During Boc Deprotection

The generation of the electrophilic t-butyl cation during acidic deprotection is a primary source of impurities.[6][7]

Side Reaction Mechanism:

deprotection_side_reaction Boc_Amine Boc-Protected Amino Alcohol Protonation Protonation (H+) Boc_Amine->Protonation Intermediate Protonated Intermediate Protonation->Intermediate tBu_Cation t-Butyl Cation (Electrophile) Intermediate->tBu_Cation Carbamic_Acid Carbamic Acid Intermediate->Carbamic_Acid Byproduct t-Butylated Byproduct tBu_Cation->Byproduct Alkylation of Nucleophilic Sites (e.g., -NH2, -OH, aromatic ring) Desired_Product Desired Amino Alcohol Carbamic_Acid->Desired_Product CO2 CO2 Carbamic_Acid->CO2 Desired_Product->Byproduct

Figure 2: Side reaction pathway during Boc deprotection.

Troubleshooting Table for Deprotection Byproducts:

Problem Potential Cause Recommended Solution Expected Outcome
Presence of t-butylated impurities (identified by MS)Reaction of the t-butyl cation with the product.[6]Use a scavenger such as triethylsilane or anisole in the deprotection mixture to trap the t-butyl cation.Reduction or elimination of t-butylated side products.
Incomplete deprotectionInsufficient acid or reaction time.Increase the equivalents of acid (e.g., TFA or HCl) and/or extend the reaction time. Monitor by TLC or LC-MS.Complete conversion to the deprotected amine.
Formation of unknown impuritiesDegradation of the product under harsh acidic conditions.Use milder deprotection conditions, such as 4M HCl in dioxane, and perform the reaction at room temperature or below.[8]Minimized degradation and improved purity of the final product.
Issue 3: Difficulties with Purification and Crystallization of the Hydrochloride Salt

The final product is often isolated as a hydrochloride salt to improve its stability and handling properties. However, purification and crystallization can be challenging.

Problem Potential Cause Recommended Solution Expected Outcome
Product "oils out" instead of crystallizingSolution is supersaturated, or cooling is too rapid.- Add a small amount of a less polar anti-solvent (e.g., diethyl ether or MTBE).- Cool the solution slowly.- Scratch the inside of the flask to induce crystallization.Formation of a crystalline solid instead of an oil.
Low yield after crystallizationProduct is partially soluble in the crystallization solvent.- Cool the crystallization mixture to a lower temperature (e.g., 0-4°C) before filtration.- Wash the collected crystals with a minimal amount of cold solvent.Improved recovery of the crystalline product.
Product is difficult to filter (gummy solid)Presence of residual solvents or impurities.- Triturate the crude product with a suitable solvent to remove impurities before crystallization.- Ensure the product is fully converted to the hydrochloride salt before attempting crystallization.A free-flowing, easily filterable solid.

Experimental Protocols

Protocol 1: N-Boc Protection of 2-Amino-4'-chloroacetophenone
  • To a solution of 2-amino-4'-chloroacetophenone (1.0 eq) in a suitable solvent (e.g., THF or dichloromethane), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).[4]

  • Add a base such as triethylamine (1.2 eq) or aqueous sodium bicarbonate.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the N-Boc protected ketone by recrystallization or column chromatography.

Protocol 2: Asymmetric Reduction of N-Boc-2-amino-4'-chloroacetophenone via CBS Reduction
  • In a flame-dried flask under an inert atmosphere, dissolve the N-Boc protected ketone (1.0 eq) in anhydrous THF.

  • Cool the solution to 0°C.

  • Add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene).

  • Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0-1.5 eq) dropwise, maintaining the temperature below 5°C.[2]

  • Stir the reaction at 0°C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of methanol.

  • Warm the mixture to room temperature and remove the solvents under reduced pressure.

  • Perform a standard aqueous workup and extract the product.

  • Purify the crude N-Boc protected amino alcohol by column chromatography.

Protocol 3: Boc Deprotection and Hydrochloride Salt Formation
  • Dissolve the purified N-Boc protected amino alcohol (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.

  • Add a solution of 4M HCl in dioxane (2-3 eq) or bubble HCl gas through the solution.[8]

  • Stir the mixture at room temperature for 1-3 hours.

  • Monitor the deprotection by TLC until the starting material is no longer visible.

  • If precipitation occurs, collect the solid by filtration. If not, concentrate the solution under reduced pressure to induce crystallization.

  • Wash the resulting solid with a cold, non-polar solvent (e.g., diethyl ether) and dry under vacuum to obtain (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride.

Summary of Key Parameters

Parameter Recommendation Rationale
Reduction Temperature 0°C to -20°CLower temperatures generally lead to higher enantioselectivity in CBS reductions.[1]
Solvents Anhydrous THF, DichloromethaneAprotic, anhydrous solvents are crucial to prevent quenching of the borane reagent and to ensure catalyst stability.
Protecting Group Boc (tert-butyloxycarbonyl)Provides good protection, is stable to the reduction conditions, and is readily cleaved under acidic conditions.[5]
Deprotection Reagent 4M HCl in Dioxane or TFAEffectively removes the Boc group. The choice may depend on the desired counter-ion and the stability of the product.
Deprotection Additive Scavengers (e.g., triethylsilane)Mitigates the formation of t-butylated byproducts by trapping the t-butyl cation.[7]

References

  • Bartoli, G., Bosco, M., Carlone, A., Locatelli, M., Melchiorre, P., & Sambri, L. (2004). Asymmetric catalytic synthesis of enantiopure N-protected 1,2-amino alcohols. Organic Letters, 6(22), 3973–3975.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from a relevant chemical supplier's technical resources.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from a relevant green chemistry resource.
  • J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. Retrieved from a relevant chemical supplier's technical resources.
  • Benchchem. (2025). Side reactions of Boc deprotection with scavengers. Retrieved from a relevant chemical supplier's technical resources.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from a reputable online organic chemistry resource.
  • Wikipedia. (n.d.). Corey–Itsuno reduction. Retrieved from [Link]

  • NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved from a reputable online organic chemistry resource.
  • Alfa Chemistry. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from a relevant chemical supplier's technical resources.
  • Biosynth. (n.d.). (R)-2-Amino-2-(4-Bromophenyl)Ethanol Hydrochloride. Retrieved from a relevant chemical supplier's product page.
  • Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of different N-Boc-compounds [Table].
  • Zhu, J., et al. (2021). Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols.
  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from a reputable online organic chemistry resource.
  • Achmem. (n.d.). (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride. Retrieved from a relevant chemical supplier's product page.
  • Sigma-Aldrich. (n.d.). (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride. Retrieved from a relevant chemical supplier's product page.
  • Chem-Impex. (n.d.). 2-Amino-4'-chloroacetophenone. Retrieved from a relevant chemical supplier's product page.
  • ResearchGate. (2018, September 5). How to protect amino group of 4-amino acetophenone with BOC? [Forum discussion].
  • ResearchGate. (2025, August 7). Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton.
  • Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology.
  • Bartoli, G., et al. (2004). Asymmetric catalytic synthesis of enantiopure N-protected 1,2-amino alcohols. Organic Letters.
  • Organic Chemistry Portal. (n.d.). Borane Reagents. Retrieved from a reputable online organic chemistry resource.
  • Westlake University. (2023, October 12). New Approach Facilitates Chiral Amino Alcohol Synthesis. Retrieved from a university press release or news source.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Reduction of Chiral Amino Acids Based on Current Method.
  • MDPI. (n.d.). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature.
  • National Institutes of Health. (n.d.). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols.
  • PubMed. (2024, May 21). Unravelling the underlying mechanism of the reduction of aldehydes/ketones with metal borohydride in an aprotic solvent.
  • Grokipedia. (n.d.). CBS catalyst.
  • Organic Chemistry Data. (n.d.). Reduction and Oxidation :: Boron Hydrides. Retrieved from a reputable online organic chemistry resource.
  • YouTube. (2020, January 23). Ketones to Alcohols, Part 4: Enantioselective Reduction: Boranes.
  • Reddit. (2023, October 18). Boc De-protection [Forum discussion].
  • Asian Journal of Chemistry. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation.
  • National Institutes of Health. (n.d.). Synthesis and Characterization of Impurities in the Production Process of Lopinavir.

Sources

Technical Support Center: Enhancing the Stability of (R)-2-Amino-2-(4-chlorophenyl)ethanol Hydrochloride Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for enhancing the stability of formulations containing this critical chiral building block. Chiral amines and their derivatives are fundamental in modern pharmaceuticals, where stereochemistry is paramount for efficacy and safety.[1][2] Ensuring the chemical and physical integrity of (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride throughout the product lifecycle is essential for successful drug development.

This document moves beyond simple protocols to explain the scientific rationale behind formulation and analytical strategies, empowering you to troubleshoot and optimize your experiments effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stability and handling of (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride.

Q1: What are the primary chemical stability concerns for (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride?

A1: The molecule possesses two primary reactive sites: the secondary benzylic alcohol and the primary amine. Therefore, the main degradation pathways of concern are:

  • Oxidation: The secondary alcohol is susceptible to oxidation, which would yield the corresponding ketone, 2-amino-1-(4-chlorophenyl)ethan-1-one.[3] This can be catalyzed by trace metals, light, or peroxides present as impurities in excipients.

  • Dehydration: Under strongly acidic conditions and elevated temperatures, the alcohol group could be eliminated to form a styrene derivative.[3]

  • Reactions involving the amine: The primary amine group can react with reducing sugars (e.g., lactose) via the Maillard reaction, or with aldehydes and ketones, leading to discoloration and the formation of complex degradation products.[4]

Q2: What is the recommended pH range for aqueous formulations to ensure optimal stability?

A2: As a hydrochloride salt, the compound is acidic in solution. Generally, a slightly acidic pH range (typically pH 3-5) is recommended to maintain the amine group in its protonated, less reactive ammonium form. This minimizes its nucleophilicity and reduces susceptibility to oxidative degradation. However, extreme acidity can promote dehydration.[3] The optimal pH must be determined empirically for each specific formulation through a systematic pH-stability profile study.

Q3: How can I protect my formulation from oxidative degradation?

A3: A multi-pronged approach is most effective:

  • Control of Headspace Oxygen: Purging manufacturing vessels with an inert gas like nitrogen or argon and packaging in containers with minimal headspace can significantly reduce oxidation.

  • Use of Antioxidants: Water-soluble antioxidants (e.g., ascorbic acid, sodium metabisulfite) can be included to scavenge free radicals.

  • Inclusion of Chelating Agents: Agents like ethylenediaminetetraacetic acid (EDTA) can sequester trace metal ions (e.g., Fe²⁺, Cu²⁺) that catalyze oxidative reactions.

Q4: Are there any specific excipients I should avoid?

A4: Yes. Based on the structure, exercise caution with the following:

  • Reducing Sugars: Excipients like lactose and dextrose can participate in Maillard reactions with the primary amine, leading to browning and degradation.[4]

  • Excipients with Peroxide Impurities: Povidone, polysorbates, and polyethylene glycols (PEGs) are known to contain reactive peroxide impurities that can initiate oxidation.[4] Always source high-purity, low-peroxide grades of these excipients.

  • Aldehydic Impurities: Formaldehyde and formic acid can be present as degradants or impurities in many excipients and can react with the amine.

Q5: What is the best analytical technique for developing a stability-indicating method?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard and most suitable technique.[3][5] A reversed-phase C18 column is typically a good starting point.[3] The method is considered "stability-indicating" only after it has been validated through forced degradation studies, which demonstrate that the parent peak is resolved from all degradation products, impurities, and excipients.[6][7]

Section 2: Troubleshooting Guides

This section provides in-depth solutions to specific experimental issues in a question-and-answer format.

Issue 1: Rapid Potency Loss and Appearance of a New HPLC Peak

Q: My aqueous formulation of (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride shows a 10% drop in potency after just two weeks under accelerated conditions (40°C/75% RH). A new, more polar peak is observed in the HPLC chromatogram. What is the likely cause and how do I fix it?

A: Causal Analysis & Solution

The appearance of a more polar degradation product (often eluting earlier in reversed-phase HPLC) from an amino alcohol is a classic sign of oxidation to the corresponding ketone. The ketone is more polar due to the carbonyl group.

Troubleshooting Workflow:

start Potency Loss & New Peak Detected check_oxidation Hypothesis: Oxidation to Ketone start->check_oxidation confirm_id Confirm Peak Identity check_oxidation->confirm_id mitigate Implement Mitigation Strategy confirm_id->mitigate If identity confirmed lcms 1. Analyze by LC-MS to confirm mass of ketone degradant. confirm_id->lcms spike 2. Spike sample with a synthesized standard of the ketone to confirm retention time. confirm_id->spike antioxidant Add Antioxidant (e.g., 0.1% Ascorbic Acid) mitigate->antioxidant chelator Add Chelating Agent (e.g., 0.01% EDTA) mitigate->chelator inert_gas Purge with Inert Gas (N2) during manufacturing & filling. mitigate->inert_gas

Figure 1: Workflow for troubleshooting oxidative degradation.

Step-by-Step Mitigation Protocol:

  • Confirmation: First, confirm the identity of the degradant. Use Liquid Chromatography-Mass Spectrometry (LC-MS) to check if the mass of the new peak corresponds to the oxidized ketone product. The expected mass difference is -2 Da (loss of two hydrogen atoms).

  • Reformulation: Prepare three new lab-scale batches of your formulation:

    • Batch A: Your original formulation (Control).

    • Batch B: Your formulation + 0.01% w/v Disodium Edetate (EDTA).

    • Batch C: Your formulation + 0.01% w/v EDTA + 0.1% w/v Ascorbic Acid.

  • Inert Atmosphere: During the preparation of all batches, bubble nitrogen gas through the bulk solution for 15 minutes prior to filling vials. Fill the vials, leaving minimal headspace, and purge the headspace with nitrogen before sealing.

  • Re-evaluate: Place all three batches back on accelerated stability and analyze at the two-week time point. Compare the potency and impurity levels to determine the most effective stabilization strategy.

Issue 2: Formulation Discoloration (Yellowing) Over Time

Q: My solid dosage formulation, which contains lactose as a filler, is developing a yellowish-brown tint during stability testing. What is causing this and how can I prevent it?

A: Causal Analysis & Solution

This discoloration is a hallmark of the Maillard Reaction , a non-enzymatic browning reaction between the primary amine of your active pharmaceutical ingredient (API) and the reducing sugar (lactose).[4] The reaction is accelerated by heat and moisture.

Corrective Actions:

  • Excipient Replacement: The most robust solution is to replace the reducing sugar with a non-reducing alternative.

    Replace (Reducing Sugar) With (Non-Reducing Alternative)
    Lactose MonohydrateMicrocrystalline Cellulose (MCC)
    DextroseMannitol
    MaltoseDibasic Calcium Phosphate
  • Moisture Control: If replacing lactose is not feasible due to other formulation properties (e.g., compaction), you must strictly control moisture.

    • Use the anhydrous form of lactose if possible.

    • Ensure low humidity during the manufacturing process.

    • Consider including a desiccant in the final packaging.

  • pH Modification (for wet granulations): If using a wet granulation process, using a slightly acidic granulation fluid can help protonate the amine, reducing its reactivity.

Issue 3: Poor API Recovery from a Dilute Aqueous Formulation

Q: I am working with a low-concentration (e.g., < 0.1 mg/mL) parenteral formulation. My stability data shows inconsistent and decreasing potency, but no corresponding increase in degradation products. What could be the issue?

A: Causal Analysis & Solution

In the absence of degradation, this issue is often caused by the adsorption of the positively charged API onto the negatively charged surface of glass containers (silanol groups, Si-O⁻). This is a common problem for dilute solutions of amines.

Troubleshooting Steps:

  • Container Material: Switch from standard glass vials (Type I borosilicate) to silanized glass vials or consider polymer-based containers like Cyclic Olefin Polymer (COP) vials . Silanization masks the surface silanol groups, reducing adsorption sites.

  • pH Adjustment: Lowering the pH of the formulation further (e.g., to pH 3) can sometimes reduce adsorption, but this must be balanced with the overall stability profile of the drug.

  • Ionic Strength Modification: Increasing the ionic strength of the solution by adding an inert salt (e.g., sodium chloride) can help reduce adsorption. The salt ions compete with the API for adsorption sites on the glass surface.

  • Excipient Addition: In some cases, the addition of a small amount of a non-ionic surfactant (e.g., Polysorbate 80) can help prevent adsorption by forming a protective layer on the glass surface or interacting with the API.

Section 3: Key Experimental Protocols
Protocol 1: Forced Degradation Study for Method Validation

This protocol is essential to ensure your analytical method is stability-indicating.[8] It involves intentionally stressing the API to produce degradation products.

Objective: To generate potential degradation products and validate the analytical method's ability to separate them from the parent compound.

Procedure:

  • Prepare a stock solution of (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride at 1.0 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).

  • Dispense the stock solution into separate, clearly labeled containers for each stress condition.

  • Expose the samples to the conditions outlined in the table below. Include a dark, room temperature control sample.

  • At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize if necessary (for acid/base samples), and dilute to the target analytical concentration.

  • Analyze all samples by HPLC-UV and LC-MS. The goal is to achieve 5-20% degradation of the parent compound.

Table 1: Recommended Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureRationale
Acid Hydrolysis 0.1 M HCl60°CTo test for dehydration and hydrolysis.[3]
Base Hydrolysis 0.1 M NaOH60°CTo test for base-catalyzed degradation.[3]
Oxidation 3% H₂O₂Room TempTo force oxidative degradation.[3]
Photolytic ICH Q1B compliant lightRoom TempTo assess light sensitivity.[9]
Thermal Dry Heat80°CTo assess thermal stability.
Protocol 2: Stability-Indicating HPLC-UV Method

This provides a starting point for an analytical method. It must be optimized and validated for your specific formulation.

Table 2: Example HPLC Method Parameters

ParameterSpecification
Instrumentation HPLC system with UV/PDA Detector
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 5% B, increase to 90% B over 20 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 225 nm[3]
Injection Volume 10 µL

Method Development Logic:

cluster_0 Optimization Loop method_dev Start Select Column & Mobile Phase Optimize Gradient Perform Forced Degradation Check Peak Purity & Resolution Validate Method (ICH Q2) method_dev:f2->method_dev:f3 method_dev:f3->method_dev:f4 method_dev:f4->method_dev:f2 Resolution < 1.5? Adjust Gradient method_dev:f4->method_dev:f5 Resolution > 1.5? Proceed

Figure 2: Logic for developing a stability-indicating HPLC method.
References
  • BenchChem (2025).Stability of 2-(4-Chlorophenyl)ethanol under different pH conditions.
  • White Rose eTheses Online.
  • ResearchGate (2024).
  • NINGBO INNO PHARMCHEM CO.,LTD.The Role of Chiral Amines in Modern Pharmaceutical Synthesis.
  • Spectroscopy Online (2023).Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • IntechOpen (2018).
  • Separation Science (2025).Analytical Techniques In Stability Testing.
  • CONICET (2014).Trends in Analytical chemistry.
  • ICH (1996).STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.
  • SciSpace (2019).

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and validation framework for the essential analytical methods required for the quality control of (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride. As a critical chiral building block in the synthesis of various active pharmaceutical ingredients (APIs), ensuring its identity, purity, and quality is paramount.[1][2] The validation of analytical procedures is not merely a regulatory requirement but a scientific necessity to guarantee that the data generated are reliable, reproducible, and fit for their intended purpose.

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the causality behind experimental choices, grounded in authoritative regulatory standards. We will explore the validation of three core analytical techniques: Chiral High-Performance Liquid Chromatography (HPLC) for enantiomeric purity, Reversed-Phase HPLC (RP-HPLC) for assay and impurities, and Headspace Gas Chromatography (HS-GC) for residual solvents.

The Regulatory Bedrock: ICH Q2(R2) and Validation Principles

The validation of analytical procedures is governed by the International Council for Harmonisation (ICH) guideline Q2(R2), which provides a comprehensive framework for demonstrating that an analytical procedure is suitable for its intended purpose.[3][4] This guideline supersedes the previous Q2(R1) and emphasizes a lifecycle and risk-based approach.[5][6][7][8] The objective is to establish, through documented evidence, that the performance characteristics of the method meet the requirements for the intended analytical applications.

The core validation parameters that must be assessed are:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3][6]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[9]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

    • Reproducibility: Precision between laboratories (collaborative studies).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[10]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[5]

Analytical_Method_Validation_Parameters Method Analytical Method Validation Validation (ICH Q2) Method->Validation is subject to Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD / LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Fitness Fit for Purpose Specificity->Fitness Linearity->Fitness Accuracy->Fitness Precision->Fitness LOD_LOQ->Fitness Robustness->Fitness

Caption: Relationship between an analytical method and its core validation parameters under ICH guidelines.

Chiral HPLC: Ensuring Enantiomeric Purity

Causality Behind Method Choice: For chiral molecules like (R)-2-Amino-2-(4-chlorophenyl)ethanol, the biological activity and safety profile are often enantiomer-specific. The (S)-enantiomer is considered a chiral impurity, and its level must be strictly controlled. High-Performance Liquid Chromatography using a Chiral Stationary Phase (CSP) is the most powerful and widely accepted technique for separating enantiomers, providing high resolution and sensitivity.[11][12] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly versatile and effective for resolving a wide range of chiral molecules.[13]

Experimental Protocol: Chiral HPLC

This protocol provides a starting point for method development, based on established methods for similar phenyl ethanolamine structures.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral column (e.g., Daicel Chiralcel® OD-H, 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of a non-polar solvent and an alcohol, such as n-Hexane and 2-Propanol (e.g., 90:10 v/v). A small amount of an amine additive (e.g., 0.1% diethylamine) is often required to improve peak shape for basic compounds.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1.0 mg/mL.

Chiral_HPLC_Workflow Start Start PrepSample Prepare Sample (1 mg/mL in Mobile Phase) Start->PrepSample Inject Inject Sample PrepSample->Inject SetupHPLC Set Up HPLC System (Chiral Column, Mobile Phase) SetupHPLC->Inject Separate Chromatographic Separation of Enantiomers Inject->Separate Detect UV Detection (220 nm) Separate->Detect Integrate Integrate Peaks (Area of R and S) Detect->Integrate Calculate Calculate % (S)-Enantiomer Integrate->Calculate End End Calculate->End

Caption: Experimental workflow for chiral HPLC analysis.

Validation Data Summary: Chiral HPLC for Enantiomeric Purity
Validation ParameterTypical Acceptance CriteriaPurpose
Specificity Baseline resolution (Rs > 2.0) between enantiomers and from any other impurity.Ensures the peak for the (S)-enantiomer is free from interference.
LOD / LOQ Signal-to-Noise Ratio: LOD ≈ 3:1, LOQ ≈ 10:1. LOQ must be ≤ reporting threshold (e.g., 0.05%).Determines the smallest amount of the (S)-enantiomer that can be reliably detected and quantified.
Linearity (of S-enantiomer) Correlation coefficient (r²) ≥ 0.99 over a range (e.g., LOQ to 0.3%).Confirms the response of the impurity is proportional to its concentration.
Accuracy (Spike Recovery) Recovery of the (S)-enantiomer should be within 80.0% to 120.0% at various levels.Confirms the method's ability to accurately measure the amount of (S)-enantiomer present.
Precision (at LOQ) Relative Standard Deviation (RSD) ≤ 10% for replicate injections at the LOQ.Demonstrates the method's reproducibility at the quantification limit.
Robustness Peak resolution and area % remain within specification after small variations in flow rate, temperature, and mobile phase composition.Ensures the method is reliable under normal operational variability.

RP-HPLC: Assay and Achiral Impurity Profiling

Causality Behind Method Choice: While chiral HPLC is essential for enantiomeric purity, it is not suitable for determining the overall purity and strength (assay) of the API. A reversed-phase HPLC (RP-HPLC) method, typically using a C18 stationary phase, is the industry standard for this purpose. This technique separates compounds based on their hydrophobicity, allowing for the quantification of the main (R)-enantiomer against a reference standard and the detection of any process-related impurities or degradants that are not enantiomers.

Experimental Protocol: RP-HPLC Assay

This protocol is a standard starting point for the assay of aromatic compounds.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Zorbax Eclipse Plus C18).[14]

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v), potentially with a buffer (e.g., phosphate buffer) to control pH.[14]

  • Flow Rate: 1.0 mL/min.[14]

  • Column Temperature: 30 °C.[14]

  • Detection Wavelength: 225 nm.[14]

  • Injection Volume: 10 µL.[14]

  • Sample Preparation: Prepare samples and a reference standard solution at a known concentration (e.g., 0.5 mg/mL) in the mobile phase.

Quantification_Logic Standard Prepare Reference Standard (Known Concentration) HPLC Analyze by RP-HPLC (Same Conditions) Standard->HPLC Sample Prepare Sample (Unknown Concentration) Sample->HPLC Response_Std Measure Peak Area of Standard (A_std) HPLC->Response_Std Response_Sample Measure Peak Area of Sample (A_smp) HPLC->Response_Sample Calculate Calculate Concentration (External Standard Method) Response_Std->Calculate Response_Sample->Calculate Result Report Assay Value (%) Calculate->Result

Caption: Logical relationship for quantification using HPLC-UV.

Validation Data Summary: RP-HPLC Assay
Validation ParameterTypical Acceptance CriteriaPurpose
Specificity Peak purity analysis (e.g., via DAD) shows the main peak is spectrally pure. No interference from blank/placebo.Confirms that the measured response is solely from the analyte of interest.
Linearity Correlation coefficient (r²) ≥ 0.999 over the range.Establishes a proportional relationship between concentration and response.
Range Typically 80% to 120% of the target assay concentration.[14]Defines the concentration interval where the method is accurate, precise, and linear.
Accuracy Mean recovery of 98.0% to 102.0% for spiked samples or comparison to a reference method.[9]Verifies the trueness of the method's results.
Precision (Repeatability & Intermediate) RSD ≤ 1.0% for assay; RSD ≤ 2.0% for intermediate precision.[9]Demonstrates the method's low variability in results.
Robustness Assay results remain within specification after deliberate small changes to pH, organic content, flow rate, etc.Ensures the method's reliability during routine use.

Headspace GC: Controlling Residual Solvents

Causality Behind Method Choice: Organic solvents are used during the synthesis of APIs and must be removed to the greatest extent possible.[15] Because these solvents are often volatile and the API itself may be thermally labile, direct injection into a Gas Chromatograph is often problematic.[10] Headspace Gas Chromatography (HS-GC) is the preferred technique.[10][15] In HS-GC, the sample is heated in a sealed vial, allowing volatile solvents to partition into the headspace gas, which is then injected into the GC. This avoids introducing the non-volatile API into the system, preventing contamination and degradation.[16] This method is recommended by ICH guideline Q3C(R8) for residual solvent control.[15][16]

Experimental Protocol: Headspace GC
  • Instrumentation: GC system with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Column: A column suitable for solvent analysis, such as a G43 phase (e.g., DB-624).[17]

  • Diluent: A high-boiling, polar, aprotic solvent in which the API is soluble, such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 1,3-Dimethyl-2-imidazolidinone (DMI).[15]

  • Headspace Conditions:

    • Vial Equilibration Temperature: ~80-100 °C.

    • Vial Equilibration Time: ~15-30 min.

  • GC Conditions:

    • Injector Temperature: ~170-200 °C.[10]

    • Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 240 °C) to elute all solvents.

    • Carrier Gas: Nitrogen or Helium.

  • Sample Preparation: Accurately weigh the API sample (e.g., 100 mg) into a headspace vial and add a precise volume of diluent (e.g., 1 mL).

HS_GC_Workflow Start Start PrepSample Weigh API into Vial Add Diluent & Seal Start->PrepSample Equilibrate Heat Vial in Headspace Autosampler PrepSample->Equilibrate Inject Inject Headspace Gas into GC Equilibrate->Inject Separate Chromatographic Separation of Solvents Inject->Separate Detect FID Detection Separate->Detect Identify Identify Solvents by Retention Time Detect->Identify Quantify Quantify vs. Standard Identify->Quantify End End Quantify->End

Caption: Experimental workflow for HS-GC analysis of residual solvents.

Validation Data Summary: HS-GC for Residual Solvents (Limit Test)
Validation ParameterTypical Acceptance CriteriaPurpose
Specificity All target solvents are resolved from each other and from any peaks from the diluent or API degradation (USP resolution ≥1.5).[15]Ensures correct identification and quantification of each solvent.
LOD / LOQ LOQ should be at or below 10% of the ICH specification limit for each solvent.[15]Confirms the method is sensitive enough to control solvents at the required levels.
Linearity Correlation coefficient (r²) ≥ 0.99 for each solvent from LOQ to 120% of the specification limit.[15]Demonstrates a proportional response for accurate quantification.
Accuracy (Spike Recovery) Recovery of 70% to 130% for each solvent spiked at the specification limit.Verifies the method's ability to accurately measure the true amount of solvent present.
Precision (Repeatability) RSD ≤ 15% for each solvent at the specification limit.Shows the method provides consistent results.
Robustness Solvent quantification is unaffected by small changes in headspace temperature, equilibration time, or oven ramp rate.Guarantees method reliability under routine operational variance.

Comparative Summary of Analytical Methods

MethodPrimary ApplicationKey StrengthsConsiderations / Limitations
Chiral HPLC Determination of Enantiomeric Purity (quantification of the (S)-enantiomer).High resolution for enantiomers; the gold standard for chiral purity analysis.Requires specialized, expensive chiral columns; method development can be empirical and time-consuming.
RP-HPLC Assay (potency) of the API; quantification of achiral process impurities and degradants.Robust, reliable, and widely available; excellent for quantifying the main component and related substances.Cannot separate enantiomers; a separate chiral method is mandatory.
HS-GC-FID Identification and quantification of residual volatile organic solvents.Highly specific and sensitive for volatile compounds; protects the analytical system from non-volatile API.Not suitable for non-volatile or thermally stable impurities; requires a dedicated headspace sampler.

Conclusion

The comprehensive analytical control of (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride requires a suite of orthogonal analytical methods, each validated to be fit for its specific purpose. No single technique can provide all the necessary quality information. Chiral HPLC is non-negotiable for controlling enantiomeric purity, RP-HPLC is essential for assay and achiral impurity profiling, and HS-GC is the standard for ensuring residual solvents are below safety limits.

The validation of these methods must be a systematic process, rigorously following the principles outlined in ICH Q2(R2).[3] By understanding the scientific rationale behind each technique and its associated validation parameters, researchers and drug developers can ensure the generation of trustworthy and defensible data, ultimately safeguarding the quality and safety of the final pharmaceutical product.

References

  • ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • Kommula, V. P., et al. (2025). Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. LCGC International. [Link]

  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Almac Group. (n.d.). Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Almac Group. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Agilent Technologies. (n.d.). Residual Solvent Analysis of Pharmaceutical Products. Agilent Technologies. [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]

  • VUV Analytics. (n.d.). The Analysis of Residual Solvents in Pharmaceutical Products Using GC-VUV and Static Headspace. LabSolution. [Link]

  • Reddy, P., & Kumar, K. S. (2007). Residual solvent determination by head space gas chromatography with flame ionization detector in omeprazole API. Brazilian Journal of Pharmaceutical Sciences. [Link]

  • FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. [Link]

  • Al-Saeed, F. A., & El-Tohamy, M. F. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

Sources

A Comparative Guide to the (R)- and (S)-Enantiomers of 2-Amino-2-(4-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the fields of medicinal chemistry and pharmacology, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological activity. Chiral molecules, which exist as non-superimposable mirror images known as enantiomers, often exhibit profoundly different physiological effects. One such molecule of interest is 2-Amino-2-(4-chlorophenyl)ethanol, a chiral β-amino alcohol.[1] Its structure, featuring an amino group, a hydroxyl group, and a 4-chlorophenyl group attached to a stereocenter, makes it a valuable building block in synthetic chemistry and a candidate for pharmacological investigation.[1][2]

The presence of the para-chloro substituent on the phenyl ring significantly influences the molecule's lipophilicity and electronic character, which can modulate its biological activity and pharmacokinetic profile.[2] However, the true divergence in function arises from its stereochemistry. The differential interaction of the (R)- and (S)-enantiomers with chiral biological targets, such as enzymes and receptors, necessitates a clear understanding of their unique properties. This guide provides an in-depth comparison of the (R)- and (S)-enantiomers of 2-Amino-2-(4-chlorophenyl)ethanol, covering their stereoselective synthesis, comparative biological activities, and the analytical methods required for their differentiation.

The Imperative of Stereoselective Synthesis

The synthesis of enantiomerically pure compounds is paramount, as the biological activity of chiral molecules often resides in a single enantiomer, while the other may be inactive or even responsible for undesirable side effects.[2] For 2-Amino-2-(4-chlorophenyl)ethanol, achieving high enantiomeric purity relies on two primary strategies: asymmetric synthesis and the resolution of racemic mixtures.

Asymmetric Synthesis: This approach aims to create the desired enantiomer directly. A highly effective method is the asymmetric transfer hydrogenation of the precursor ketone, 2-amino-1-(4-chlorophenyl)ethanone.[3] This reaction utilizes a chiral catalyst, typically a Ruthenium-diamine complex, which orchestrates the addition of hydrogen across the carbonyl group in a spatially controlled manner, yielding a high excess of one enantiomer.[3] The choice of the catalyst's chirality—for instance, (S,S)- or (R,R)-diamine ligands—directly determines whether the (S)- or (R)-amino alcohol is produced.[3]

Asymmetric_Synthesis_Workflow start Precursor Ketone (2-amino-1-(4-chlorophenyl)ethanone) reaction Asymmetric Transfer Hydrogenation start->reaction catalyst Chiral Ru-Catalyst ((S,S)-TsDPEN) catalyst->reaction Controls Stereochemistry reagents Hydrogen Source (e.g., HCOOH/TEA) reagents->reaction product Enantiomerically Enriched Product ((S)-2-Amino-2-(4-chlorophenyl)ethanol) reaction->product Receptor_Interaction Conceptual Model of Stereospecific Receptor Binding cluster_S (S)-Enantiomer: Effective Binding cluster_R (R)-Enantiomer: Ineffective Binding cluster_Receptor Chiral Receptor Site s_mol S s_a A s_b B s_c C rec_a A' s_a->rec_a Match rec_b B' s_b->rec_b Match rec_c C' s_c->rec_c Match r_mol R r_a A r_b B r_c C r_a->rec_a Match r_b->rec_c Mismatch r_c->rec_b Mismatch Chiral_HPLC_Workflow prep 1. Sample Preparation (Dissolve in Mobile Phase) inject 3. Injection (Racemic Standard & Sample) prep->inject hplc 2. HPLC System (Chiral Column, Isocratic Pump, UV Detector) separation 4. Enantiomeric Separation (Differential interaction with CSP) inject->separation detection 5. Detection (UV Absorbance vs. Time) separation->detection chromatogram 6. Data Output (Chromatogram with two separated peaks) detection->chromatogram analysis 7. Analysis (Calculate Peak Areas & % e.e.) chromatogram->analysis

Sources

The Synthesis of a Sitagliptin Intermediate: A Comparative Guide to Chemocatalysis and Biocatalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The production of enantiomerically pure active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. The chiral amine intermediate of Sitagliptin, a widely prescribed treatment for type 2 diabetes, serves as an exemplary case study in the evolution of asymmetric synthesis. The journey from a high-pressure, metal-catalyzed hydrogenation to a highly efficient and green biocatalytic transamination highlights a paradigm shift in pharmaceutical manufacturing. This guide provides an in-depth, objective comparison of these two seminal approaches, supported by experimental data and detailed protocols to inform strategic decisions in process development.

The Challenge: Stereoselective Synthesis of a Key Chiral Amine

The core of the Sitagliptin molecule features a chiral β-amino acid derivative. The precise stereochemistry of this amine is critical for its therapeutic efficacy as a dipeptidyl peptidase-4 (DPP-4) inhibitor. Consequently, the development of a scalable, cost-effective, and enantioselective synthesis for this intermediate has been a significant focus of research and development.

Two primary industrial routes have emerged, each with distinct advantages and drawbacks:

  • Asymmetric Hydrogenation of an Enamine: An early, effective method relying on a rhodium-based chiral catalyst to stereoselectively reduce an enamine precursor.

  • Enzymatic Transamination: A later, greener innovation that employs a specifically engineered transaminase enzyme to directly convert a prochiral ketone into the desired chiral amine.[1]

This guide will now delve into a head-to-head comparison of these two synthetic strategies.

Performance Metrics: A Quantitative Comparison

The selection of a synthetic route for large-scale production is a multifactorial decision. The following table summarizes the key performance indicators for the asymmetric hydrogenation and enzymatic transamination methods for producing the Sitagliptin chiral amine intermediate.

Performance MetricAsymmetric Hydrogenation (Rh-catalyzed)Enzymatic Transamination (Engineered Transaminase)
Starting Material Enamine IntermediatePro-sitagliptin Ketone
Catalyst/Enzyme Rh(I)/tBu-JOSIPHOSEngineered Transaminase (ATA-117)
Catalyst/Enzyme Loading ~0.15 mol%[2]~6 g/L[1]
Yield ~98% (hydrogenation step)~92%[1]
Enantiomeric Excess (e.e.) ~95% (before crystallization)>99.95%[1]
Reaction Temperature Elevated40 °C[1]
Reaction Pressure High Pressure (~250 psi)[3]Atmospheric Pressure
Reaction Time Not specified in detailNot specified in detail
Key Reagents H₂, Rhodium catalyst, Chiral ligandIsopropylamine (amine donor), Pyridoxal 5'-phosphate (PLP) cofactor
Environmental Impact Use of a precious metal catalyst, high pressureAqueous reaction medium, biodegradable catalyst, reduced waste[2][3]
Safety Considerations Handling of hydrogen gas at high pressureStandard biochemical reaction conditions

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed look at the core transformations in both the asymmetric hydrogenation and enzymatic transamination routes.

Route 1: Asymmetric Hydrogenation

This method involves the stereoselective reduction of a β-enamine amide using a chiral rhodium catalyst.

Experimental Workflow:

cluster_prep Enamine Preparation cluster_hydro Asymmetric Hydrogenation cluster_iso Isolation enamine_prep Preparation of Dehydrositagliptin Intermediate hydrogenation Rh-catalyzed Hydrogenation (High Pressure H₂) enamine_prep->hydrogenation Dehydrositagliptin isolation Isolation of Sitagliptin Free Base hydrogenation->isolation Sitagliptin phosphate_formation Phosphate Salt Formation & Crystallization isolation->phosphate_formation

Asymmetric Hydrogenation Workflow

Protocol:

  • Reactor Setup: A high-pressure reactor is charged with the dehydrositagliptin intermediate.

  • Catalyst Preparation: In a separate vessel, the rhodium precursor and the chiral bis-phosphine ligand (e.g., tBu-JOSIPHOS) are combined to form the active catalyst.

  • Reaction Execution: The catalyst solution is transferred to the reactor. The vessel is sealed and pressurized with hydrogen gas to approximately 250 psi.[3] The reaction mixture is stirred at an elevated temperature until the reaction is complete.

  • Work-up and Isolation: After depressurization, the reaction mixture is filtered to remove the catalyst. The resulting solution containing the sitagliptin free base is then typically carried forward to the salt formation and crystallization step to yield the final API with enhanced enantiomeric purity.

Route 2: Enzymatic Transamination

This greener approach utilizes an engineered transaminase to directly convert a prochiral ketone to the desired chiral amine.

Experimental Workflow:

cluster_prep Biocatalytic Reaction cluster_iso Isolation reaction_setup Reaction Mixture Preparation (Ketone, Enzyme, Amine Donor, PLP) biotransformation Enzymatic Transamination (Atmospheric Pressure, 40°C) reaction_setup->biotransformation extraction Product Extraction biotransformation->extraction Sitagliptin isolation Isolation of Sitagliptin extraction->isolation

Enzymatic Transamination Workflow

Protocol:

  • Enzyme and Reagent Preparation: A solution of the engineered transaminase (e.g., ATA-117) is prepared in an appropriate buffer. The pro-sitagliptin ketone substrate, isopropylamine (as the amine donor), and the pyridoxal 5'-phosphate (PLP) cofactor are added.[4]

  • Reaction Execution: The reaction mixture is stirred at a controlled temperature, typically around 40°C, under atmospheric pressure.[1] The progress of the reaction is monitored by a suitable analytical technique (e.g., HPLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is typically worked up by extraction to separate the product from the enzyme and other reaction components. The organic extracts are then concentrated to yield the sitagliptin free base.

Causality and Mechanistic Insights

The choice between these two synthetic routes is fundamentally a choice between two different catalytic paradigms.

Asymmetric Hydrogenation: A Tale of Chiral Ligands

The enantioselectivity of the rhodium-catalyzed hydrogenation is dictated by the chiral environment created by the bis-phosphine ligand around the metal center. The enamine substrate coordinates to the rhodium, and the chiral ligand directs the delivery of hydrogen to one face of the double bond, leading to the preferential formation of one enantiomer. The high pressure is necessary to ensure sufficient hydrogen concentration in the reaction medium for efficient reduction.

Enzymatic Transamination: The Power of Directed Evolution

The remarkable efficiency and selectivity of the enzymatic route are the results of extensive protein engineering. Wild-type transaminases did not exhibit significant activity on the bulky pro-sitagliptin ketone.[3] Through a process of directed evolution, specific mutations were introduced into the enzyme's active site to create a biocatalyst with high activity and exquisite stereoselectivity for this specific substrate.[1] The enzyme's active site perfectly orients the ketone and the amine donor to facilitate the stereospecific transfer of the amino group, resulting in the formation of the desired (R)-enantiomer with exceptional purity.

Concluding Remarks for the Practicing Scientist

The evolution of the synthesis of the chiral amine intermediate for Sitagliptin offers a compelling narrative of progress in pharmaceutical manufacturing. While the rhodium-catalyzed asymmetric hydrogenation represents a powerful and effective method for chiral amine synthesis, the development of the enzymatic transamination process has set a new benchmark for green and sustainable chemistry in the pharmaceutical industry.[3]

The biocatalytic route offers several key advantages:

  • Enhanced Safety: It eliminates the need for high-pressure hydrogen gas and a precious metal catalyst.

  • Superior Enantioselectivity: It directly produces the desired enantiomer with an e.e. of >99.95%, often obviating the need for a separate chiral purification step.[1]

  • Environmental Sustainability: The reaction is run in an aqueous medium, and the enzyme is biodegradable, leading to a significant reduction in waste.[2][3]

For researchers and drug development professionals, this case study underscores the transformative potential of biocatalysis in modern organic synthesis. While chemocatalysis remains an indispensable tool, the ability to engineer enzymes with tailored activities and selectivities opens up new avenues for the development of more efficient, cost-effective, and environmentally friendly processes for the production of complex pharmaceutical intermediates. The choice of synthetic route will always be project-specific, but the lessons learned from the synthesis of Sitagliptin provide a clear roadmap for future innovation.

References

  • Hansen, K. B., Hsiao, Y., Xu, F., Rivera, N., Clausen, A., Kubryk, M., Krska, S., Rosner, T., Simmons, B., Zaks, A., et al. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society, 131(25), 8798–8804.
  • BenchChem (2025). A Comparative Analysis of a Leading Diabetes Drug Synthesis. BenchChem.
  • Scilit (n.d.). Highly Efficient Asymmetric Synthesis of Sitagliptin. Scilit.
  • Khobragade, T. P., Sarak, S. S., Pagar, A. D., Jeon, H. J., Giri, P. K., & Yun, H. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology, 9, 757062.
  • Wojciech, Z., & Montgomery, S. L. (2022). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals.
  • Li, P., He, S., Liu, J., & Wang, W. (2021).
  • Jia, D., Zang, L., Ni, C.-D., & Zheng, Y.-G. (2025). Directed Evolution of an (R)-Selective Transaminase Toward Higher Efficiency of Sitagliptin Analog Biosynthesis.
  • Khobragade, T. P., Sarak, S. S., Pagar, A. D., Jeon, H. J., Giri, P. K., & Yun, H. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. PubMed.
  • U.S. Environmental Protection Agency. (2010, July 31). Presidential Green Chemistry Challenge: 2010 Greener Reaction Conditions Award. EPA.gov.
  • Gotor-Fernández, V., & Gotor, V. (2020). Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin. Molecules, 25(21), 5081.
  • Reddy, M. S., Niphade, N. C., & Shinde, D. B. (2015). Practical, Asymmetric Route to Sitagliptin and Derivatives: Development and Origin of Diastereoselectivity. Organic Letters, 17(7), 1842–1845.
  • Google Patents. (n.d.). WO2020121321A1 - Highly efficient process for the preparation of sitagliptin via rhodium catalyzed asymmetric hydrogenation.
  • ResearchGate. (n.d.). Comparison of Merck's chemocatalytic and Biocatalytic syntheses for their antidiabetic drug Sitagliptin.
  • Berthold, D., & Breit, B. (2016). Synthesis of (−)‐(R)‐Sitagliptin by RhI‐Catalyzed Asymmetric Hydroamination.
  • Savile, C. K., Jan, M., Hoe, C. M., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305–309.
  • Kim, J., Kim, M.-J., & Yun, H. (2018). Enzymatic synthesis of sitagliptin intermediate using a novel ω-transaminase. Journal of Biotechnology, 285, 1–7.
  • ResearchGate. (n.d.). Enzymatic Synthesis of Sitagliptin Intermediate Using a Novel ω-Transaminase.
  • Wang, Y., Li, P., Liang, D., & Wu, F. (2018).
  • ResearchGate. (n.d.). ChemInform Abstract: Sitagliptin Manufacture: A Compelling Tale of Green Chemistry, Process Intensification, and Industrial Asymmetric Catalysis.
  • Taylor & Francis Online. (n.d.).
  • ACS Publications. (2024, March 21). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. ACS Omega.

Sources

A Comparative Spectroscopic Guide to Chiral Amino Alcohols: (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride vs. (S)-2-Amino-2-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the spectroscopic data for (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride, a key chiral building block, and a structurally related alternative, (S)-2-Amino-2-phenylethanol. The objective is to equip researchers, scientists, and drug development professionals with the critical data and experimental insights necessary for unambiguous identification, characterization, and quality assessment of these important chemical entities. The choice of (S)-2-Amino-2-phenylethanol as a comparator allows for a clear examination of the spectroscopic influence of the para-chloro substituent on the phenyl ring.

The Imperative of Spectroscopic Scrutiny in Chiral Synthesis

In the realm of pharmaceutical development and asymmetric synthesis, the precise stereochemistry of a molecule is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Consequently, robust analytical methodologies are not merely a matter of procedural formality but a cornerstone of scientific integrity and regulatory compliance. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) serve as the primary tools for elucidating the molecular structure and confirming the identity of chiral compounds.[1] This guide delves into the nuanced interpretation of the spectral data for our target compound and its comparator, providing a framework for their differentiation.

Spectroscopic Data Summary

The following tables provide a comprehensive summary of the key spectroscopic data for (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride (predicted) and (S)-2-Amino-2-phenylethanol (experimental).

Table 1: ¹H NMR Data Comparison (Predicted vs. Experimental)

Proton Assignment (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride (Predicted) (S)-2-Amino-2-phenylethanol (Experimental) Justification for Predicted Shifts and Comparative Rationale
Aromatic Protons (ortho to C-C bond)~7.4 ppm (d, 2H)7.32 ppm (m, 5H)The electron-withdrawing nature of the chlorine atom deshields the aromatic protons, causing a downfield shift compared to the unsubstituted phenyl ring.
Aromatic Protons (meta to C-C bond)~7.3 ppm (d, 2H)7.30 ppm (m, 5H)The deshielding effect is most pronounced at the ortho and para positions.
Methine Proton (-CH(NH₃⁺)-)~4.2 ppm (dd, 1H)4.01 ppm (dd, 1H)The presence of the electron-withdrawing chlorine and the protonated amine group leads to a predicted downfield shift for the methine proton.
Methylene Protons (-CH₂OH)~3.8 ppm (dd, 1H), ~3.6 ppm (dd, 1H)3.70 ppm (dd, 1H), 3.53 ppm (dd, 1H)The electronic environment of the methylene protons is also influenced by the substituents on the phenyl ring, leading to a slight predicted downfield shift.
Amine/Alcohol Protons (-NH₃⁺, -OH)Broad, exchangeable signals2.68 ppm (br s)These protons are exchangeable and their chemical shifts are highly dependent on solvent and concentration.

Predicted data for (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride is based on the analysis of the structurally similar 2-azido-1-(4-chlorophenyl)ethanol and established principles of NMR spectroscopy. Experimental data for (S)-2-Amino-2-phenylethanol is sourced from publicly available databases.[1][2][3]

Table 2: ¹³C NMR Data Comparison (Predicted vs. Experimental)

Carbon Assignment (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride (Predicted) (S)-2-Amino-2-phenylethanol (Experimental) Justification for Predicted Shifts and Comparative Rationale
C1 (ipso-C attached to C-C)~138 ppm~142 ppmThe chloro-substituent influences the electronic distribution within the ring.
C2/C6 (ortho-C)~129 ppm~128 ppm
C3/C5 (meta-C)~128 ppm~127 ppm
C4 (para-C attached to Cl)~134 ppm~126 ppmThe direct attachment of the electronegative chlorine atom causes a significant downfield shift for this carbon.
Methine Carbon (-CH(NH₃⁺)-)~58 ppm~59 ppm
Methylene Carbon (-CH₂OH)~65 ppm~68 ppm

Predicted data for (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride is based on the analysis of the structurally similar 2-azido-1-(4-chlorophenyl)ethanol and established principles of NMR spectroscopy. Experimental data for (S)-2-Amino-2-phenylethanol is sourced from publicly available databases.[2][3]

Table 3: FT-IR Data Comparison (Predicted vs. Experimental)

Functional Group Vibration (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride (Predicted) (S)-2-Amino-2-phenylethanol (Experimental) Comparative Rationale
O-H Stretch (Alcohol)~3300-3400 cm⁻¹ (broad)~3360 cm⁻¹ (broad)Characteristic broad absorption due to hydrogen bonding of the hydroxyl group.
N-H Stretch (Amine Salt)~2800-3100 cm⁻¹ (broad)~3200-3400 cm⁻¹ (primary amine)The hydrochloride salt will exhibit broad absorptions due to the N-H stretches of the ammonium group. The free amine shows sharper peaks.
C-H Stretch (Aromatic)~3000-3100 cm⁻¹~3030 cm⁻¹
C-H Stretch (Aliphatic)~2850-2960 cm⁻¹~2930 cm⁻¹
C=C Stretch (Aromatic)~1490, 1590 cm⁻¹~1495, 1600 cm⁻¹
C-O Stretch (Primary Alcohol)~1050-1090 cm⁻¹~1060 cm⁻¹
C-N Stretch~1100-1200 cm⁻¹~1150 cm⁻¹
C-Cl Stretch~1015, 1090 cm⁻¹N/AA key differentiating peak for the chlorinated compound.

Predicted data for (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride is based on established group frequencies and data from similar structures. Experimental data for (S)-2-Amino-2-phenylethanol is sourced from publicly available databases.[2][3]

Table 4: Mass Spectrometry Data Comparison (Predicted vs. Experimental)

Ion (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride (Predicted m/z) (S)-2-Amino-2-phenylethanol (Experimental m/z) Comparative Fragmentation Rationale
Molecular Ion [M]⁺ (free base)171/173 (isotope pattern)137The presence of chlorine in the target molecule will result in a characteristic M+2 isotope peak with a ratio of approximately 3:1.
[M-CH₂OH]⁺140/142106A common fragmentation pathway involving the loss of the hydroxymethyl group.
[C₇H₇Cl]⁺126/128N/ATropylium-like ion fragment characteristic of the chlorophenyl moiety.
[C₆H₅]⁺N/A77Phenyl cation fragment.

Predicted data for (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride is based on common fragmentation patterns of amino alcohols and the isotopic distribution of chlorine. Experimental data for (S)-2-Amino-2-phenylethanol is sourced from publicly available databases.[2]

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data presented. These protocols are designed to be self-validating, ensuring high-quality and reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O for the hydrochloride salt, CDCl₃ for the free base) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS, δ 0.00 ppm), if not already present in the solvent.

  • Instrument Setup:

    • Insert the NMR tube into the spinner and place it in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is crucial for high-resolution spectra.

  • ¹H NMR Data Acquisition:

    • Acquire the proton spectrum using a standard single-pulse experiment.

    • Typical parameters include a 30-45° pulse angle, a spectral width of -2 to 12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

  • ¹³C NMR Data Acquisition:

    • Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • A wider spectral width (e.g., 0 to 200 ppm) is required.

    • A greater number of scans (e.g., 1024 or more) and a relaxation delay (d1) of 2 seconds are typically necessary due to the lower natural abundance of ¹³C and longer relaxation times.

Diagram 1: NMR Spectroscopy Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert into Spectrometer Transfer->Insert Lock Lock & Shim Insert->Lock Acquire Acquire Spectrum (¹H and ¹³C) Lock->Acquire Process Fourier Transform, Phase & Baseline Correction Acquire->Process Integrate Peak Integration & Referencing Process->Integrate FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Clean Clean ATR Crystal Place Place Sample on Crystal Clean->Place Apply Apply Pressure Place->Apply Background Collect Background Spectrum Apply->Background Sample Collect Sample Spectrum Background->Sample Identify Identify Characteristic Absorption Bands Sample->Identify

Caption: Workflow for FT-IR data acquisition using ATR.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • For Electrospray Ionization (ESI), a small amount of a modifier like formic acid may be added to promote protonation.

  • Instrument Setup:

    • The mass spectrometer should be calibrated using a standard calibration solution to ensure mass accuracy.

    • Set the appropriate ionization source parameters (e.g., capillary voltage, cone voltage for ESI).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-500 amu).

    • If fragmentation data is desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Diagram 3: Mass Spectrometry Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Dissolve Dissolve Sample in Solvent Infuse Infuse Sample into Ion Source Dissolve->Infuse Ionize Ionize Sample (e.g., ESI) Infuse->Ionize Analyze Mass Analysis (Full Scan & MS/MS) Ionize->Analyze Identify Identify Molecular Ion & Fragment Ions Analyze->Identify

Caption: Workflow for mass spectrometry data acquisition.

Conclusion

The comprehensive spectroscopic data and protocols presented in this guide provide a robust framework for the characterization of (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride and its distinction from the non-chlorinated analog, (S)-2-Amino-2-phenylethanol. The predicted data for the target compound, grounded in the analysis of a closely related structure and fundamental spectroscopic principles, offers a reliable reference for researchers. The key differentiating features, such as the downfield shifts in the NMR spectra and the presence of a C-Cl stretching vibration in the IR spectrum for the chlorinated compound, are highlighted. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality, reproducible data, which is essential for the stringent demands of modern chemical research and development.

References

  • PubChem. 2-Amino-2-phenylethanol. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Amino-2-phenylethan-1-ol. National Center for Biotechnology Information. [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of (R)-2-Amino-2-(4-chlorophenyl)ethanol Hydrochloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of chiral building blocks is a critical decision that profoundly impacts the trajectory of a research program. (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride, a member of the phenylethanolamine class, is a versatile intermediate in the synthesis of more complex bioactive molecules.[1] The presence of a chlorine atom at the para-position of the phenyl ring significantly influences its electronic and lipophilic properties, which can modulate its biological activity and pharmacokinetic profile.[1] This guide provides an in-depth, cross-validated comparison of (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride with relevant chemical alternatives, supported by experimental data and detailed analytical protocols. Our objective is to equip fellow scientists with the necessary information to make informed decisions in their synthetic and drug discovery endeavors.

The Rationale for Comparison: Understanding Structure-Activity Relationships

The choice of a specific chiral amine in a synthetic pathway is often dictated by the desired biological activity of the final compound. Halogenated phenylethanolamines, for instance, have been shown to exhibit a range of pharmacological effects, including beta-adrenolytic activity.[2] The position and nature of the halogen substituent can significantly alter the compound's interaction with biological targets.[3] To provide a comprehensive evaluation, this guide will compare (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride with two key alternatives:

  • (R)-2-Amino-2-phenylethanol: The parent, non-halogenated analogue. This allows for a direct assessment of the chloro-substituent's influence.

  • (R)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride: A closely related analogue with a different halogen, enabling an exploration of the structure-activity relationships (SAR) associated with halogen substitution.

Enantioselective Synthesis: A Foundational Protocol

The stereospecific synthesis of these chiral amino alcohols is paramount, as different enantiomers can have vastly different pharmacological and toxicological profiles. A common and effective method for the enantioselective synthesis of (R)-2-amino-2-aryl-ethanol derivatives is the asymmetric transfer hydrogenation of the corresponding α-amino ketone.

General Protocol for Asymmetric Transfer Hydrogenation

This protocol outlines a general procedure for the synthesis of the target compounds, which can be adapted for each specific analogue.

  • Preparation of the α-Amino Ketone Precursor: The synthesis typically begins with the appropriate acetophenone (e.g., 4-chloroacetophenone). This is converted to the α-amino ketone hydrochloride via a multi-step sequence that may involve bromination followed by amination.

  • Asymmetric Transfer Hydrogenation:

    • In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the α-amino ketone hydrochloride precursor in a suitable solvent, such as methanol.

    • Add a chiral ruthenium catalyst, for example, RuCl.

    • Introduce a hydrogen source, typically a mixture of formic acid and triethylamine.

    • The reaction is then heated (e.g., to 40-60 °C) and monitored by a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until completion.

  • Work-up and Purification:

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The solvent is removed under reduced pressure.

    • The residue is then taken up in a suitable solvent (e.g., ethyl acetate) and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove unreacted formic acid and triethylamine hydrochloride.

    • The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated.

    • The crude product is then purified by column chromatography on silica gel to yield the desired (R)-2-amino-2-arylethanol.

  • Salt Formation: To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrogen chloride in the same or a compatible solvent. The resulting precipitate is collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Synthesis_Workflow Start Start: Appropriate Acetophenone Step1 α-Amino Ketone Synthesis Start->Step1 Step2 Asymmetric Transfer Hydrogenation (Ru-catalyst, HCOOH/TEA) Step1->Step2 Step3 Work-up and Purification (Extraction, Chromatography) Step2->Step3 Step4 Hydrochloride Salt Formation Step3->Step4 End End: (R)-2-Amino-2-(aryl)ethanol Hydrochloride Step4->End

Caption: Workflow for the enantioselective synthesis of (R)-2-Amino-2-(aryl)ethanol hydrochlorides.

Cross-Validation of Analytical Methods for Enantiomeric Purity

The determination of enantiomeric excess (ee) is a critical quality control step. This section provides a comparative overview of various analytical techniques for the chiral separation of our target compound and its alternatives.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used technique for enantiomeric separations. The choice of the chiral stationary phase (CSP) is crucial for achieving resolution. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for a broad range of chiral compounds, including amino alcohols.[4]

Comparative HPLC Performance

Parameter(R)-2-Amino-2-(4-chlorophenyl)ethanol(R)-2-Amino-2-phenylethanol(R)-2-Amino-2-(4-fluorophenyl)ethanol
Chiral Stationary Phase Chiralpak AD-H (Amylose derivative)Chiralpak AD-HChiralpak AD-H
Mobile Phase Hexane/Isopropanol/Diethylamine (80:20:0.1)Hexane/Isopropanol/Diethylamine (85:15:0.1)Hexane/Isopropanol/Diethylamine (82:18:0.1)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection UV at 220 nmUV at 215 nmUV at 218 nm
Retention Time (R-enantiomer) ~8.5 min~9.2 min~8.8 min
Retention Time (S-enantiomer) ~10.1 min~11.5 min~10.9 min
Resolution (Rs) > 2.0> 2.5> 2.2

Note: The above data is a representative compilation based on typical performance for this class of compounds on polysaccharide-based CSPs and may vary depending on the specific column and system.

Experimental Protocol: Chiral HPLC

  • System Preparation: Equilibrate the HPLC system with the specified mobile phase until a stable baseline is achieved.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection: Inject 10 µL of the sample solution onto the column.

  • Data Acquisition: Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.

  • Analysis: Determine the retention times and peak areas for each enantiomer to calculate the enantiomeric excess.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, often providing faster analysis times and reduced solvent consumption.[5] The use of supercritical CO2 as the primary mobile phase component leads to lower viscosity and higher diffusivity, allowing for higher flow rates without compromising resolution.[5]

Comparative SFC Performance

Parameter(R)-2-Amino-2-(4-chlorophenyl)ethanol(R)-2-Amino-2-phenylethanol(R)-2-Amino-2-(4-fluorophenyl)ethanol
Chiral Stationary Phase Chiralpak IC (Cellulose derivative)Chiralpak ICChiralpak IC
Mobile Phase CO2/Methanol with 0.1% Diethylamine (gradient)CO2/Methanol with 0.1% Diethylamine (gradient)CO2/Methanol with 0.1% Diethylamine (gradient)
Flow Rate 3.0 mL/min3.0 mL/min3.0 mL/min
Back Pressure 150 bar150 bar150 bar
Detection UV at 220 nmUV at 215 nmUV at 218 nm
Retention Time (R-enantiomer) ~2.1 min~2.5 min~2.3 min
Retention Time (S-enantiomer) ~2.8 min~3.4 min~3.1 min
Resolution (Rs) > 2.5> 3.0> 2.8

Note: This data represents typical performance and highlights the potential for significantly faster analysis times with SFC compared to HPLC.

Analytical_Technique_Comparison cluster_HPLC HPLC cluster_SFC SFC cluster_GC GC cluster_NMR NMR HPLC_Node High-Performance Liquid Chromatography HPLC_Pro Pros: - Robust and widely available - Wide variety of CSPs HPLC_Con Cons: - Longer analysis times - Higher solvent consumption SFC_Node Supercritical Fluid Chromatography SFC_Pro Pros: - Faster analysis - Reduced solvent waste - Often higher resolution SFC_Con Cons: - Requires specialized instrumentation GC_Node Gas Chromatography GC_Pro Pros: - High resolution for volatile compounds GC_Con Cons: - Requires derivatization for non-volatile analytes - Potential for thermal degradation NMR_Node Nuclear Magnetic Resonance NMR_Pro Pros: - No physical separation required - Provides structural information NMR_Con Cons: - Lower sensitivity - Requires chiral solvating agents Topic (R)-2-Amino-2-(4-chlorophenyl)ethanol and Alternatives Topic->HPLC_Node Analysis by Topic->SFC_Node Analysis by Topic->GC_Node Analysis by Topic->NMR_Node Analysis by

Caption: Comparison of analytical techniques for chiral amino alcohol analysis.

Gas Chromatography (GC)

For volatile chiral compounds, GC with a chiral capillary column can provide excellent resolution. However, for amino alcohols like the ones in this guide, derivatization is typically required to increase their volatility and thermal stability.[6]

Experimental Protocol: Chiral GC-MS

  • Derivatization: React the amino alcohol with a suitable derivatizing agent, such as trifluoroacetic anhydride (TFAA), to form the corresponding N,O-bis(trifluoroacetyl) derivative.

  • Sample Preparation: Dissolve the derivatized sample in a volatile organic solvent (e.g., hexane or ethyl acetate).

  • GC-MS Analysis:

    • Column: A chiral capillary column, such as one coated with a derivatized cyclodextrin.

    • Carrier Gas: Helium or hydrogen.

    • Injector: Split/splitless injector at an elevated temperature (e.g., 250 °C).

    • Oven Program: A temperature gradient is typically employed to achieve optimal separation.

    • Detector: A mass spectrometer (MS) provides high sensitivity and structural information.

  • Data Analysis: The enantiomers are identified by their retention times, and the enantiomeric excess is calculated from the integrated peak areas of their characteristic mass fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a powerful method for determining enantiomeric excess without the need for chromatographic separation. This is achieved by using a chiral solvating agent (CSA) to induce a chemical shift difference between the enantiomers.[7]

Experimental Protocol: NMR with a Chiral Solvating Agent

  • Sample Preparation: Dissolve a known amount of the racemic or enantiomerically enriched amino alcohol in a suitable deuterated solvent (e.g., CDCl3) in an NMR tube.

  • Addition of CSA: Add a sub-stoichiometric amount of a chiral solvating agent, such as (R)-(-)-Mandelic acid or (2R, 3R)-dibenzoyltartaric acid.

  • NMR Acquisition: Acquire a high-resolution proton (¹H) NMR spectrum.

  • Analysis: The signals corresponding to protons near the chiral center of the amino alcohol (e.g., the methine proton or the protons of the amino group) will be split into two distinct sets of signals, one for each diastereomeric complex formed with the CSA. The enantiomeric excess can be determined by integrating these separated signals.

Comparative Pharmacological Context

While a detailed pharmacological study of (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride is not extensively available in the public domain, we can infer its potential activity based on the broader class of phenylethanolamines and the influence of halogen substitution. Phenylethanolamines are known to interact with adrenergic receptors.[3] The introduction of a halogen atom on the phenyl ring can modulate this activity, with different substitution patterns leading to varying degrees of agonist or antagonist effects at α- and β-adrenergic receptors.[2] For instance, some halogenated phenylethanolamines exhibit β-adrenolytic (beta-blocker) properties.[2] It is plausible that (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride and its fluoro-analogue could serve as precursors to compounds with similar activities, making them valuable for research in cardiovascular and related therapeutic areas.

Conclusion

The cross-validation of experimental results for (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride demonstrates its viability as a valuable chiral building block. Its synthesis can be achieved with high enantioselectivity, and its enantiomeric purity can be reliably determined using a range of analytical techniques.

  • For rapid analysis and high-throughput screening, SFC offers a significant advantage in terms of speed and reduced solvent usage.

  • Chiral HPLC remains a robust and widely accessible method, providing excellent resolution with appropriate chiral stationary phases.

  • GC-MS, following derivatization, is a highly sensitive technique suitable for trace analysis.

  • NMR with chiral solvating agents provides a convenient method for determining enantiomeric excess without the need for chromatographic separation.

The choice of (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride over its non-halogenated or alternatively halogenated counterparts will ultimately depend on the specific goals of the research program, particularly the desired pharmacological profile of the final target molecules. This guide provides the foundational experimental framework to aid in this critical decision-making process.

References

  • Bercher, H., & Grisk, A. (1976). [Structure-activity Relationships of Halogenated Phenylethanolamine and Phenoxypropanolamine]. Acta Biologica et Medica Germanica, 35(1), 79-85. [Link]

  • Wang, J., Zeng, S., Wang, D., & Hu, G. (2009). Determination of Enantiomeric Purity of (S)-(-)-α-phenylethylamine by NMR. Magnetic Resonance in Chemistry, 47(5), 441-444. [Link]

  • Leclerc, G., Bizec, J. C., Bieth, N., & Schwartz, J. (1980). Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type. Journal of Medicinal Chemistry, 23(7), 738-744. [Link]

  • Kiral, M., & Fatma, G. (2022). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules and Therapeutics, 31(2). [Link]

  • Olofsson, K. (2005). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva-Portal.org. [Link]

  • Vilar, S., & Santana, L. (2018). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 23(1), 133. [Link]

  • Berger, T. A. (2011). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Journal of Chromatographic Science, 49(6), 443-453. [Link]

  • Tafelska-Kaczmarek, A., Prewysz-Kwinto, A., Skowerski, K., & Zaidlewicz, M. (2010). Enantioselective Synthesis of 2- and 3-Benzofuryl b-Amino Alcohols. Tetrahedron: Asymmetry, 21(19), 2367-2372. [Link]

  • Armstrong, D. W., & Li, W. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America, 33(1), 34-43. [Link]

  • Woods, R. M., et al. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Chemical Science, 13(24), 7169-7174. [Link]

  • Welch, C. J., et al. (2007). A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. Chirality, 19(3), 184-189. [Link]

  • Li, Y., & Liu, H. (2011). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A, 1218(30), 4964-4971. [Link]

  • Dudás, J., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]

  • Hossain, M. S., et al. (2017). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 25(6), 622-629. [Link]

  • Šimek, P., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods in Molecular Biology, 2994, 215-230. [Link]

  • Zhang, T., et al. (2015). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. The Journal of Organic Chemistry, 80(15), 7565-7573. [Link]

  • Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347-358. [Link]

  • Di Tullio, A., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ACS Sustainable Chemistry & Engineering, 10(37), 12349-12359. [Link]

  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Wang, D., et al. (2023). Simplified Modular Access to Enantiopure 1,2-Aminoalcohols via Ni-Electrocatalytic Decarboxylative Arylation. Journal of the American Chemical Society, 145(40), 22096-22105. [Link]

  • De Martino, L., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 618. [Link]

  • Marom, H., & Reiser, O. (2021). Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Derivatives. The Journal of Organic Chemistry, 86(1), 350-366. [Link]

  • Ilisz, I., et al. (2020). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 25(21), 5135. [Link]

  • Patel, K. R., et al. (2023). Normal Phase Chiral HPLC Methods for Analysis of Afoxolaner. International Journal of Pharmaceutical Sciences and Research, 14(7), 3334-3341. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of (R)-2-Amino-2-(4-chlorophenyl)ethanol Hydrochloride: A Comparative Benchmarking Study

Author: BenchChem Technical Support Team. Date: January 2026

The enantiomerically pure β-amino alcohol, (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride, is a critical chiral building block in the synthesis of various pharmaceuticals. Its precise stereochemistry is paramount to the biological activity and safety profile of the final active pharmaceutical ingredient (API). Consequently, the development of efficient, scalable, and highly stereoselective synthetic methods is of utmost importance to researchers and drug development professionals. This guide provides an in-depth comparison of leading methodologies for the synthesis of this key intermediate, grounded in experimental data and mechanistic insights.

We will explore and benchmark three principal strategies for the asymmetric reduction of the prochiral ketone precursor, 2-amino-4'-chloroacetophenone:

  • Catalytic Asymmetric Hydrogenation (AH)

  • Asymmetric Transfer Hydrogenation (ATH)

  • Biocatalytic (Enzymatic) Reduction

Each method will be evaluated based on its chemical efficiency, enantioselectivity, operational feasibility, and scalability, providing a comprehensive framework for informed decision-making in a research and development setting.

Catalytic Asymmetric Hydrogenation (AH)

Catalytic asymmetric hydrogenation is a powerful and widely adopted method for the synthesis of chiral molecules, leveraging transition-metal catalysts to deliver hydrogen with high facial selectivity.[1] This approach is favored for its high atom economy and the potential for achieving exceptionally high turnover numbers (TON), making it attractive for large-scale production.[2]

Expertise & Experience: The Rationale Behind the Choice

The core of this methodology lies in the design of a chiral ligand that coordinates to a metal center (commonly Iridium, Rhodium, or Cobalt), creating a chiral environment around the active site.[1][2] For the reduction of α-primary amino ketones, the amino group itself can act as a coordinating group, assisting in substrate binding to the catalyst and enhancing both reactivity and enantioselectivity.[1] Cobalt-based catalysts have emerged as a cost-effective and highly efficient alternative to those based on precious metals.[1] The mechanism involves the activation of molecular hydrogen by the metal complex and its subsequent stereoselective delivery to the carbonyl face of the ketone.

Experimental Protocol: Cobalt-Catalyzed Asymmetric Hydrogenation

This protocol is representative of a modern approach using an earth-abundant metal catalyst.[1]

Materials:

  • 2-Amino-4'-chloroacetophenone hydrochloride

  • Cobalt(II) chloride (CoCl₂)

  • Chiral bis(phosphine) ligand (e.g., a Josiphos-type ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl) in diethyl ether

Procedure:

  • In a glovebox, a high-pressure autoclave is charged with 2-amino-4'-chloroacetophenone hydrochloride (1.0 mmol), CoCl₂ (0.01 mmol, 1 mol%), and the chiral bis(phosphine) ligand (0.011 mmol, 1.1 mol%).

  • Anhydrous methanol (5 mL) is added, followed by sodium tert-butoxide (1.1 mmol). The mixture is stirred for 10 minutes to allow for catalyst formation and neutralization of the hydrochloride salt.

  • The autoclave is sealed, removed from the glovebox, and purged three times with H₂.

  • The reactor is pressurized with H₂ to 50 bar and heated to 60°C.

  • The reaction is stirred for 12-24 hours, monitoring for completion by TLC or HPLC.

  • Upon completion, the reactor is cooled to room temperature and carefully depressurized.

  • The reaction mixture is filtered and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and saturated aqueous NaHCO₃. The aqueous layer is extracted twice more with ethyl acetate.

  • The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated in vacuo.

  • The resulting free base is dissolved in a minimal amount of diethyl ether and a solution of HCl in diethyl ether is added dropwise to precipitate the hydrochloride salt.

  • The solid is collected by filtration, washed with cold diethyl ether, and dried to yield (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride.

Diagram: Catalytic Asymmetric Hydrogenation Pathway

G cluster_start Starting Material cluster_product Product start 2-Amino-4'-chloroacetophenone product (R)-2-Amino-2-(4-chlorophenyl)ethanol start->product Asymmetric Hydrogenation catalyst [Co(II)] / Chiral Ligand catalyst->product H2 H₂ (50 bar) H2->product

Caption: Catalytic Asymmetric Hydrogenation of an α-amino ketone.

Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation offers a practical alternative to using high-pressure hydrogen gas.[3] In this method, hydrogen is transferred to the substrate from a donor molecule, such as isopropanol or a formic acid/triethylamine (HCOOH/TEA) mixture, mediated by a transition metal catalyst.[4] Ruthenium(II) complexes with chiral ligands are particularly effective for this transformation.[3]

Expertise & Experience: The Rationale Behind the Choice

The key advantage of ATH is its operational simplicity, as it avoids the need for specialized high-pressure hydrogenation equipment.[5] The choice of the hydrogen donor and catalyst system is critical. The HCOOH/TEA system is often preferred for its irreversibility, which can drive the reaction to completion. The mechanism is believed to proceed through a metal-hydride intermediate, which stereoselectively reduces the ketone. The N-H bond of the amino ketone can coordinate with the metal center, facilitating the hydride transfer in a six-membered transition state.

Experimental Protocol: Ru-Catalyzed Asymmetric Transfer Hydrogenation

This protocol is adapted from established procedures for the ATH of α-amino ketones.[4]

Materials:

  • 2-Amino-4'-chloroacetophenone hydrochloride

  • [RuCl₂(p-cymene)]₂

  • Chiral ligand (e.g., (1R,2R)-(-)-N-p-Tosyl-1,2-diphenylethylenediamine, TsDPEN)

  • Formic acid (HCOOH)

  • Triethylamine (TEA)

  • Acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl) in isopropanol

Procedure:

  • The catalyst precursor is prepared by stirring [RuCl₂(p-cymene)]₂ (0.005 mmol) and the chiral ligand (e.g., TsDPEN, 0.011 mmol) in acetonitrile (2 mL) at 80°C for 1 hour.

  • The solution is cooled to room temperature. To this catalyst solution, 2-amino-4'-chloroacetophenone hydrochloride (1.0 mmol) and a 5:2 azeotropic mixture of formic acid/triethylamine (1 mL) are added.

  • The reaction mixture is stirred at 40°C for 8-16 hours. Reaction progress is monitored by TLC or HPLC.

  • After completion, the mixture is cooled to room temperature and quenched by the addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • The product is extracted with dichloromethane (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over MgSO₄, and the solvent is removed under reduced pressure.

  • The crude product (free base) is purified by column chromatography if necessary.

  • The purified free base is dissolved in a minimal amount of isopropanol, and a solution of HCl in isopropanol is added to precipitate the hydrochloride salt.

  • The product is collected by filtration, washed with cold isopropanol, and dried under vacuum.

Diagram: Asymmetric Transfer Hydrogenation Workflow

G cluster_reactants Reactants cluster_product Product ketone 2-Amino-4'-chloroacetophenone product (R)-2-Amino-2-(4-chlorophenyl)ethanol ketone->product Hydrogen Transfer h_donor HCOOH / TEA h_donor->product catalyst [Ru(II)] / Chiral Ligand catalyst->product

Caption: Asymmetric Transfer Hydrogenation (ATH) process.

Biocatalytic (Enzymatic) Reduction

Biocatalysis represents a green and highly selective approach to chiral synthesis.[6] Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with exceptional levels of stereoselectivity (often >99% ee) under mild, aqueous conditions.[7]

Expertise & Experience: The Rationale Behind the Choice

The power of biocatalysis lies in the exquisite three-dimensional structure of the enzyme's active site, which perfectly pre-organizes the substrate for a specific facial attack by a hydride.[8] The hydride is delivered from a cofactor, typically NADPH or NADH.[9] A critical aspect of a practical biocatalytic process is cofactor regeneration. This is usually achieved by adding a secondary enzyme (e.g., glucose dehydrogenase) and a sacrificial substrate (e.g., glucose) that recycles the oxidized cofactor (NADP⁺/NAD⁺) back to its active reduced form.[7] This allows the expensive cofactor to be used in catalytic amounts. Modern approaches often use engineered enzymes or whole-cell systems to further simplify the process.[10]

Experimental Protocol: Ketoreductase-Mediated Reduction

This protocol describes a typical lab-scale enzymatic reduction using a commercially available KRED kit.[10]

Materials:

  • 2-Amino-4'-chloroacetophenone hydrochloride

  • Ketoreductase (KRED) enzyme

  • NADP⁺ (or NADH, depending on enzyme)

  • Glucose Dehydrogenase (GDH)

  • D-Glucose

  • Potassium phosphate buffer (pH 7.0)

  • Methyl tert-butyl ether (MTBE)

  • Sodium hydroxide (NaOH) for pH adjustment

  • Hydrochloric acid (HCl) in diethyl ether

Procedure:

  • A buffered solution (e.g., 100 mM potassium phosphate, pH 7.0) is prepared.

  • In a temperature-controlled reaction vessel (e.g., 30°C), D-glucose (1.2 eq), NADP⁺ (catalytic amount, e.g., 0.1 mol%), and Glucose Dehydrogenase are dissolved in the buffer.

  • The 2-amino-4'-chloroacetophenone hydrochloride (1.0 mmol) is added, and the pH is adjusted to 7.0 with a dilute NaOH solution to liberate the free base.

  • The ketoreductase enzyme is added to initiate the reaction. The pH is maintained at 7.0 throughout the reaction.

  • The reaction is gently stirred for 24-48 hours. Progress is monitored by chiral HPLC analysis of aliquots.

  • Upon completion, the reaction mixture is extracted with MTBE (3 x 20 mL) to recover the product.

  • The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.

  • The resulting free base is dissolved in diethyl ether, and HCl in diethyl ether is added to precipitate the hydrochloride salt.

  • The solid is collected by filtration, washed, and dried.

Diagram: Biocatalytic Reduction Cycle

G cluster_main Primary Reaction cluster_regen Cofactor Regeneration ketone Substrate (Ketone) KRED KRED ketone->KRED alcohol Product (R-Alcohol) KRED->alcohol NADP NADP⁺ KRED->NADP NADPH NADPH NADPH->KRED GDH GDH NADP->GDH Recycle glucose Glucose glucose->GDH gluconolactone Gluconolactone GDH->NADPH GDH->gluconolactone

Caption: Biocatalytic reduction with enzymatic cofactor regeneration.

Comparative Data Summary

The following table summarizes the key performance indicators for the benchmarked synthetic methods. The values represent typical outcomes reported in the literature for analogous substrates.

ParameterCatalytic Asymmetric Hydrogenation (AH)Asymmetric Transfer Hydrogenation (ATH)Biocatalytic (Enzymatic) Reduction
Typical Yield >95%[1]90-98%[3]85-99%[10]
Enantiomeric Excess (ee) >99%[1]95->99%[4]>99.5%[7]
Catalyst/Reagent Co, Ir, or Ru complex with chiral ligandRu complex with chiral ligandKetoreductase (KRED)
Hydrogen Source H₂ gas (high pressure)HCOOH/TEA or IsopropanolNADPH/NADH (regenerated)
Reaction Temperature 25-80°C25-60°C25-40°C
Reaction Time 4-24 hours6-24 hours12-48 hours
Key Advantages High atom economy, high TON, well-establishedOperational simplicity, no high-pressure H₂Exceptional enantioselectivity, mild conditions, "green"
Key Disadvantages Requires high-pressure equipment, catalyst cost/toxicityLower atom economy, potential for side reactionsLonger reaction times, enzyme cost/stability, substrate loading limits

Conclusion and Outlook

All three benchmarked methods—Catalytic Asymmetric Hydrogenation, Asymmetric Transfer Hydrogenation, and Biocatalytic Reduction—are highly effective for the synthesis of (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride, each offering a distinct set of advantages and disadvantages.

  • Catalytic Asymmetric Hydrogenation stands out for its high efficiency and atom economy, making it a strong candidate for large-scale industrial production where investment in specialized equipment is justified.[1]

  • Asymmetric Transfer Hydrogenation provides a more accessible and operationally simpler alternative, ideal for laboratory-scale synthesis and process development without the need for high-pressure reactors.[3][4]

  • Biocatalytic Reduction is unparalleled in its stereoselectivity and adherence to green chemistry principles.[6][7] As enzyme technology continues to advance, improving stability and reducing costs, this method is becoming increasingly competitive for both fine chemical and pharmaceutical manufacturing.

The optimal choice of synthetic route will ultimately depend on the specific requirements of the project, including scale, cost considerations, available equipment, and desired purity profile. This guide provides the foundational data and expert rationale to navigate these choices effectively.

References

  • Wills, M. Asymmetric Transfer Hydrogenation of α-Amino and α-Alkoxy Substituted Ketones. Synlett.
  • Zhang, X. et al. Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones. Organic Letters.
  • Zhang, X. et al. Asymmetric Hydrogenation of α-Amino Ketones 2 with Ir-(R)-1c a. ResearchGate.
  • Wen, W. et al. Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis. ACS Publications.
  • Wen, W. et al. Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis. Sci-Hub.
  • Hruby, V. J., & Qian, X. Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Methods in Molecular Medicine.
  • Reddy, N. et al. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. ACS Omega.
  • Patel, R. N. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI.
  • BenchChem. Application Notes and Protocols for the Asymmetric Synthesis of 2-(4-Chlorophenyl)ethanol using a CBS Catalyst. BenchChem.
  • Wikipedia. Enantioselective reduction of ketones. Wikipedia.
  • University of Toronto. Enantioselective Reduction of Ketones. University of Toronto.
  • Google Patents. CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol. Google Patents.
  • Patel, J. et al. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. ACS Omega.
  • Shang, Y-P. et al. Efficient Synthesis of ( R )-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase from Scheffersomyces stipitis CBS 6045. ResearchGate.
  • Organic Syntheses. One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses.
  • BenchChem. An In-depth Technical Guide to 2-(4-Chlorophenyl)ethanol: From Discovery to Modern Applications. BenchChem.
  • BenchChem. Technical Support Center: Synthesis of 2-(4-Chlorophenyl)ethanol. BenchChem.
  • Belokon, Y. N. et al. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules.
  • Patel, R. N. (PDF) Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ResearchGate.
  • Ni, Y. et al. Enzymatic strategies for asymmetric synthesis. PubMed Central.
  • Corey, E. J. et al. Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Mechanism and Synthetic Implication. Journal of the American Chemical Society.
  • University of Greifswald. Biocatalytic Synthesis of Amino Alcohols. Publication Server of the University of Greifswald.
  • ResearchGate. Enantioselective ketone reduction of 4′‐chloroacetophenone using... ResearchGate.

Sources

A Comparative Analysis of the Biological Activities of (R)-2-Amino-2-(4-chlorophenyl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the chiral scaffold of 2-amino-2-phenylethanol is a cornerstone for the development of a multitude of biologically active compounds. The strategic introduction of a chloro-substituent at the para-position of the phenyl ring, as seen in (R)-2-Amino-2-(4-chlorophenyl)ethanol, significantly modulates the molecule's lipophilicity and electronic properties.[1] This, in turn, provides a versatile platform for the synthesis of derivatives with a wide spectrum of pharmacological activities. This guide offers an in-depth comparison of the biological activities of various derivatives of (R)-2-Amino-2-(4-chlorophenyl)ethanol, with a focus on their antimicrobial, antifungal, and anticancer properties, supported by experimental data and methodologies.

The rationale for exploring derivatives of this specific chiral amine lies in the established precedent that modifications to the amino and hydroxyl groups can lead to compounds with enhanced potency and selectivity. The inherent chirality of the parent molecule is often crucial for specific biological interactions, making the stereoselective synthesis of these derivatives a key aspect of their development.[1]

Comparative Analysis of Antimicrobial and Antifungal Activity

A significant area of investigation for (R)-2-Amino-2-(4-chlorophenyl)ethanol derivatives has been in the discovery of novel antimicrobial and antifungal agents. A study by Venkateshappa et al. provides a direct comparison of a series of N-{2-(4-chlorophenyl) acetyl} amino alcohols derived from (S)-amino acids. These compounds were synthesized and evaluated for their activity against a panel of pathogenic bacteria and fungi.[2]

The study revealed that these derivatives exhibit moderate activity when compared to standard antibiotics like Ciprofloxacin and antifungals like Fluconazole. Notably, the antimicrobial studies suggested that some of these derivatives may possess more potent antifungal properties than antibacterial ones.[2]

Table 1: Comparative Antimicrobial and Antifungal Activity of N-{2-(4-chlorophenyl) acetyl} Amino Alcohol Derivatives
Compound IDDerivative of (S)-Amino AcidAntibacterial Activity (Zone of Inhibition in mm) vs. E. coliAntifungal Activity (Zone of Inhibition in mm) vs. A. flavus
4-CPA-OH Alanine1215
4-CPL-OH Leucine1416
4-CPPA-OH Phenylalanine1317
4-CPM-OH Methionine1114
4-CPT-OH Tryptophan1518
4-CPP-OH Proline1013
Ciprofloxacin (Standard Antibiotic)25N/A
Fluconazole (Standard Antifungal)N/A22

Data synthesized from Venkateshappa et al.[2]

The data indicates that the nature of the amino acid side chain influences the antimicrobial and antifungal potency. For instance, the tryptophan derivative (4-CPT-OH) demonstrated the highest activity against both E. coli and A. flavus among the tested derivatives. This suggests that the larger, more hydrophobic aromatic side chain of tryptophan may contribute to enhanced interaction with microbial cell membranes or target enzymes.

G cluster_sar Structure-Activity Relationship (SAR) Insights Parent (R)-2-Amino-2-(4-chlorophenyl)ethanol Derivative N-{2-(4-chlorophenyl) acetyl} Amino Alcohol Derivatives SideChain Amino Acid Side Chain (e.g., Tryptophan, Leucine) Activity Antimicrobial & Antifungal Potency

Evaluation of Anticancer Cytotoxicity

The therapeutic potential of (R)-2-Amino-2-(4-chlorophenyl)ethanol derivatives extends to oncology. Various analogues have demonstrated significant cytotoxic effects against a range of cancer cell lines.[1]

For example, a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were assessed for their anti-glioma properties, with one derivative showing notable inhibitory effects.[1] In another study, N-(4-chlorophenyl)-γ-amino acid derivatives were evaluated against A549 lung carcinoma cells. The most promising compound, bearing a 3,4-dichlorophenyl moiety, exhibited an IC50 value of 38.38 µM and was found to induce mitochondrial injury.[3]

Furthermore, research on 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues revealed that the substitution on the aryl ring significantly impacts anticancer activity. One derivative with a 3,4,5-trimethoxyphenyl group demonstrated notable activity against several cancer cell lines.[4]

Table 2: Anticancer Activity of Selected (R)-2-Amino-2-(4-chlorophenyl)ethanol Derivatives
Derivative ClassCancer Cell LineActivity MetricResult
N-(4-chlorophenyl)-γ-amino acid derivative (with 3,4-dichlorophenyl moiety)A549 (Lung Carcinoma)IC5038.38 µM[3]
4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenolSNB-19 (Glioblastoma)PGI65.12[4]
4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenolNCI-H460 (Lung Cancer)PGI55.61[4]

PGI: Percent Growth Inhibition

These findings underscore the potential of this chemical scaffold in the development of novel anticancer agents. The mechanism of action for some of these derivatives appears to be linked to the induction of mitochondrial damage, a promising avenue for cancer therapy.[3]

Experimental Methodologies

To ensure the reliability and reproducibility of the biological activity data, standardized and validated experimental protocols are paramount. The following sections detail the methodologies for assessing antimicrobial susceptibility and anticancer cytotoxicity.

Protocol 1: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is a widely used technique for determining the antimicrobial activity of test compounds.

Causality Behind Experimental Choices: The agar well diffusion method is selected for its simplicity, cost-effectiveness, and ability to provide a qualitative and semi-quantitative assessment of antimicrobial activity. The size of the zone of inhibition directly correlates with the susceptibility of the microorganism to the tested compound.

Step-by-Step Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., E. coli, S. aureus) is prepared in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Well Preparation: A sterile cork borer is used to create uniform wells (typically 6 mm in diameter) in the agar.

  • Application of Test Compounds: A defined volume (e.g., 100 µL) of the test compound solution (at a known concentration) is added to each well. A negative control (solvent) and a positive control (standard antibiotic) are also included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement and Interpretation: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

G Inoculum Prepare Standardized Microbial Inoculum Inoculation Inoculate Mueller-Hinton Agar Plate Inoculum->Inoculation Wells Create Wells in Agar Inoculation->Wells Compounds Add Test Compounds & Controls to Wells Wells->Compounds Incubation Incubate at 37°C for 18-24h Compounds->Incubation Measurement Measure Zone of Inhibition (mm) Incubation->Measurement

Protocol 2: Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Causality Behind Experimental Choices: The MTT assay is chosen for its reliability, sensitivity, and suitability for high-throughput screening. It relies on the principle that only metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals, providing a quantitative measure of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells with untreated cells and a vehicle control are included.

  • MTT Addition: The culture medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

G Seeding Seed Cancer Cells in 96-well Plate Treatment Treat with Test Compounds Seeding->Treatment MTT Add MTT Reagent & Incubate Treatment->MTT Solubilization Solubilize Formazan Crystals MTT->Solubilization Absorbance Measure Absorbance at 570 nm Solubilization->Absorbance Analysis Calculate Cell Viability & IC50 Absorbance->Analysis

Conclusion and Future Perspectives

The derivatives of (R)-2-Amino-2-(4-chlorophenyl)ethanol represent a promising and versatile scaffold for the development of new therapeutic agents. The presented data highlights their potential as antimicrobial, antifungal, and anticancer compounds. Structure-activity relationship studies indicate that modifications to the N-acyl group, particularly the incorporation of different amino acid side chains, can significantly influence biological activity.

Future research should focus on synthesizing a broader range of derivatives to further elucidate the structure-activity relationships for each biological target. Investigating the precise mechanisms of action, particularly for the most potent anticancer derivatives, will be crucial for their advancement as clinical candidates. Furthermore, optimizing the pharmacokinetic and toxicological profiles of these lead compounds will be a critical next step in their journey from the laboratory to potential therapeutic applications.

References

  • Venkateshappa, G., Shivaraja, G., & Raghavendra Kumar, P. (2019). Synthesis Characterization and Antimicrobial Activities Studies of N-{2-(4-Chlorophenyl) Acetyl} Amino Alcohols Derived From Α-Amino Acids. ResearchGate. [Link]

  • Venkateshappa, G., Shivaraju, G., & Raghavendra Kumar, P. (2020). SYNTHESIS CHARACTERIZATION AND ANTIMICROBIAL ACTIVITIES STUDIES OF N-{2-(4-CHLOROPHENYL) ACETYL} AMINO ALCOHOLS DERIVED FROM α-AMINO ACIDS. International Journal of Pharmaceutical Sciences and Drug Research, 12(1), 35-40. [Link]

  • A N -(4-chlorophenyl)- γ - amino acid derivatives induce mitochondrial injury and synergize with cytosine arabinoside in A549 cells. (2021). KTU ePubl. [Link]

  • Venkateshappa, G., Shivaraju, G., & Kumar, P. R. (2020). Synthesis Characterization and Antimicrobial Activities Studies of N-{2-(4-Chlorophenyl) Acetyl} Amino Alcohols Derived from α-Amino Acids. International Journal of Pharmaceutical Sciences and Drug Research, 12(1), 35-40. [Link]

  • Guna, J. V., Bhadani, V. N., Purohit, H. D., & Purohit, D. M. (2015). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate. [Link]

  • Hassan, A. S., Hafez, T. S., Osman, S. A., & El-Gazwy, A. M. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives]. ResearchGate. [Link]

  • Lohar, K. S., et al. (2017). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 4-(4-CHLOROPHENYL)-N-[(SUBSTITUTED)METHYLENE]THIAZOL-2-AMINE DERIVATIVES BEARING DIFFERENT HETEROCYCLES. ResearchGate. [Link]

  • Gawad, J., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. National Institutes of Health. [Link]

  • Zhou, C., et al. (2008). Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents. PubMed. [Link]

  • Abu-Hashem, A. A., et al. (2021). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. [Link]

  • Arnoldi, A., et al. (2007). Synthesis and antifungal activity of a series of N-substituted [2-(2,4-dichlorophenyl)-3-(1,2,4-triazol-1-yl)]propylamines. PubMed. [Link]

  • de Castro, S., et al. (2019). Design, synthesis, and structure-activity relationship studies of l-amino alcohol derivatives as broad-spectrum antifungal agents. PubMed. [Link]

  • Martins, C. V. B., et al. (2021). Antifungal Activity of a Library of Aminothioxanthones. National Institutes of Health. [Link]

  • Zięba, A., et al. (2022). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. MDPI. [Link]

  • Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. MDPI. [Link]

  • Zareef, M., et al. (2021). Amino alcohol acrylonitriles as broad spectrum and tumour selective cytotoxic agents. National Institutes of Health. [Link]

  • Uli, M., et al. (2019). New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. MDPI. [Link]

  • Asija, S., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. National Institutes of Health. [Link]

Sources

A Senior Application Scientist's Guide to the Purification of 2-Amino-2-(4-chlorophenyl)ethanol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity for a Key Chiral Building Block

2-Amino-2-(4-chlorophenyl)ethanol is a chiral compound of significant interest in medicinal and synthetic chemistry.[1] It features a phenylethanolamine scaffold, a structural motif central to many biologically active molecules, making it a valuable building block for the synthesis of more complex pharmaceutical agents.[1] The compound's utility is fundamentally tied to its purity, both in terms of chemical contaminants and, crucially, its stereochemistry. As the biological activity of its derivatives often depends on a specific enantiomer, the ability to isolate a single, pure enantiomer is paramount.[1]

Potential impurities in the synthesis of this amino alcohol can include unreacted starting materials, reagents, and process-related by-products, such as positional isomers, which can be notoriously difficult to separate using classical methods like distillation or simple recrystallization.[2] This guide provides a comparative analysis of key purification techniques, offering researchers and drug development professionals the technical insights needed to select and implement the optimal strategy for their specific application, from initial removal of crude impurities to high-purity enantiomeric separation.

Part 1: Initial Purification from Crude Synthesis Product - Flash Column Chromatography

Principle of the Technique: Flash column chromatography is a fundamental purification technique used to separate compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase. Due to the presence of both a primary amine and a hydroxyl group, 2-Amino-2-(4-chlorophenyl)ethanol is a polar molecule. This polarity dictates its strong interaction with the silica stationary phase, requiring a relatively polar mobile phase for elution. A key challenge with amino compounds on silica gel is peak tailing, caused by the interaction of the basic amine with acidic silanol groups on the silica surface. This can be effectively mitigated by adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase.

Experimental Protocol: Flash Chromatography

  • Slurry Preparation: Prepare a slurry of the crude 2-Amino-2-(4-chlorophenyl)ethanol by adsorbing it onto a small amount of silica gel (approx. 1-2x the mass of the crude product). This is achieved by dissolving the crude material in a minimal amount of a polar solvent (e.g., methanol), adding the silica, and evaporating the solvent under reduced pressure until a dry, free-flowing powder is obtained. This "dry loading" method generally results in better separation than direct liquid injection.

  • Column Packing: Select an appropriately sized silica gel column for the scale of the purification. Pack the column using a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).

  • Loading: Carefully load the prepared silica-adsorbed crude product onto the top of the packed column.

  • Elution: Begin elution with a mobile phase gradient. A common system is a gradient of ethyl acetate (EtOAc) in hexanes, with 0.5-1% triethylamine (TEA) added to both solvents to prevent peak tailing.

    • Initial Phase: Start with a low concentration of EtOAc (e.g., 20%) to elute non-polar impurities.

    • Gradient: Gradually increase the percentage of EtOAc to elute the target compound. The exact gradient will depend on the specific impurities present, as determined by preliminary Thin Layer Chromatography (TLC) analysis.[3]

    • Final Phase: A final flush with a high concentration of EtOAc (e.g., 80-100%) may be necessary to elute highly polar baseline impurities.

  • Fraction Collection & Analysis: Collect fractions throughout the elution process. Analyze the fractions by TLC, staining with ninhydrin (to visualize the amine) or potassium permanganate, to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified racemic 2-Amino-2-(4-chlorophenyl)ethanol.

Part 2: Chiral Resolution - Separating the Enantiomers

Once chemically pure, the racemic mixture must be separated into its constituent enantiomers. The choice between diastereomeric recrystallization and chiral chromatography often depends on scale, cost, and the required level of enantiomeric purity.

Technique A: Diastereomeric Salt Recrystallization

Principle of the Technique: This classical resolution method relies on converting the pair of enantiomers (which have identical physical properties) into a pair of diastereomers (which have different physical properties, including solubility).[4] This is achieved by reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. The resulting diastereomeric salts can then be separated by fractional crystallization. A patent for a similar compound specifically notes the use of D-tartaric acid for this purpose, making it an excellent choice.[2]

Workflow: Diastereomeric Salt Resolution

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Selective Crystallization cluster_2 Step 3: Separation & Liberation Racemate Racemic Amine (R)-Amine + (S)-Amine Mix Dissolve in Solvent (e.g., Methanol) Racemate->Mix Agent (+)-Tartaric Acid (Chiral Resolving Agent) Agent->Mix Salts Diastereomeric Salts in Solution (R)-Amine-(+)-Tartrate (S)-Amine-(+)-Tartrate Mix->Salts Cool Cool & Agitate Salts->Cool Filter Filtration Cool->Filter Solid Solid Precipitate (Less Soluble Salt) e.g., (R)-Amine-(+)-Tartrate Filter->Solid Solid Liquid Filtrate (Mother Liquor) (More Soluble Salt) e.g., (S)-Amine-(+)-Tartrate Filter->Liquid Liquid Base1 Add Base (e.g., NaOH) to Liberate Free Amine Solid->Base1 Base2 Add Base (e.g., NaOH) to Liberate Free Amine Liquid->Base2 Product1 Pure (R)-Enantiomer Base1->Product1 Product2 Enriched (S)-Enantiomer (May require further purification) Base2->Product2

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Experimental Protocol: Resolution with (+)-Tartaric Acid

  • Dissolution: In a reaction vessel, dissolve 1.0 equivalent of racemic 2-Amino-2-(4-chlorophenyl)ethanol in a suitable solvent such as methanol or ethanol at an elevated temperature (e.g., 50-60 °C).

  • Addition of Resolving Agent: In a separate flask, dissolve 0.5 equivalents of a chiral resolving agent, such as (+)-tartaric acid, in the same warm solvent. Causality Note: Using 0.5 equivalents ensures that only one enantiomer can fully precipitate as a salt, maximizing the yield and purity of the first crop of crystals.

  • Salt Formation: Slowly add the tartaric acid solution to the amine solution with stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature, then potentially to a lower temperature (e.g., 0-4 °C) to induce crystallization of the less soluble diastereomeric salt. The formation of a precipitate should be observed.

  • Isolation: Collect the crystalline salt by vacuum filtration and wash the filter cake with a small amount of cold solvent. This solid is the enriched diastereomeric salt. The filtrate (mother liquor) contains the other, more soluble, diastereomeric salt.

  • Liberation of the Free Amine:

    • Suspend the isolated crystalline salt in a mixture of water and an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Add an aqueous base (e.g., 1M NaOH) and stir until the solid dissolves completely. The base neutralizes the tartaric acid, liberating the free enantiomer of the amine into the organic layer.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the enantiomerically enriched amine.

  • Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or SFC. The process can be repeated with the mother liquor to isolate the other enantiomer.

Technique B: Preparative Chiral Chromatography (HPLC/SFC)

Principle of the Technique: Preparative chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) offers a direct method for separating enantiomers. The technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and elute separately. Polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates, are particularly effective for resolving chiral amines and amino alcohols.[5] SFC is often preferred for preparative scale as it uses supercritical CO2 as the primary mobile phase, which is less expensive, less toxic, and easier to remove from the final product than organic HPLC solvents.

Workflow: Preparative Chiral Chromatography

G cluster_fractions Fraction Collection Injector Racemic Mixture Injected Column Chiral Stationary Phase (CSP) (e.g., Amylose Phenylcarbamate) Injector->Column Mobile Phase Flow Detector Detector (e.g., UV/Vis) Column->Detector Frac1 Fraction 1: Pure (S)-Enantiomer Detector->Frac1 Elutes First Frac2 Fraction 2: Pure (R)-Enantiomer Detector->Frac2 Elutes Second

Caption: Workflow for direct enantiomer separation by preparative chiral chromatography.

Experimental Protocol: Preparative Chiral SFC

  • Analytical Method Development: First, develop an analytical-scale method to find the optimal CSP and mobile phase.

    • Column Screening: Screen several polysaccharide-based CSPs (e.g., Chiralpak® IA, IB, IC) with a mobile phase of CO2 and a modifier (e.g., methanol or ethanol) containing a basic additive (e.g., 0.1% diethylamine) to ensure good peak shape.

    • Optimization: Optimize the modifier percentage, flow rate, and temperature to achieve baseline separation (Resolution > 1.5) in the shortest possible time.

  • Scale-Up: Scale the optimized analytical method to a preparative column of the same stationary phase. The flow rate and sample loading are increased proportionally to the column's cross-sectional area.

  • Sample Preparation: Dissolve the racemic 2-Amino-2-(4-chlorophenyl)ethanol in the mobile phase modifier (e.g., ethanol) to a high concentration (e.g., 20-50 mg/mL).

  • Injection and Fractionation: Perform stacked injections of the sample solution onto the preparative SFC system. Collect the eluting peaks corresponding to each enantiomer into separate collection vessels based on the detector signal (typically UV).

  • Solvent Removal: The collected fractions consist of the pure enantiomer dissolved in the modifier. The CO2 de-pressurizes into a gas, leaving only the organic modifier, which is then removed under reduced pressure.

  • Analysis: Verify the purity and enantiomeric excess (>99% e.e. is commonly achievable) of each isolated enantiomer fraction using the analytical-scale chiral SFC/HPLC method.

Part 3: Comparative Analysis and Selection

The optimal purification strategy depends on the specific goals of the researcher, including the desired scale, purity requirements, and available equipment.

Table 1: Comparison of Purification Techniques

ParameterFlash ChromatographyDiastereomeric RecrystallizationPreparative Chiral SFC/HPLC
Purpose Removal of chemical impurities (non-chiral)Bulk chiral resolutionHigh-purity chiral resolution
Typical Purity >95% chemical purity>98% e.e. (can be lower, requires optimization)>99.5% e.e.
Throughput/Scale High (grams to kilograms)High (grams to multi-kilograms)Low to Medium (milligrams to kilograms)
Development Time Low (hours)Medium (days to weeks, requires screening)Medium (days, requires screening)
Cost per Gram LowLow to Medium (depends on resolving agent)High (high capital and consumable cost)
Key Advantage Simple, effective for crude cleanupHighly scalable, low capital costDirect separation, very high purity
Key Disadvantage Does not separate enantiomersTheoretical max yield is 50% per step; can be complexHigh capital investment; requires specialized equipment

Conclusion: A Strategy-Based Approach

For laboratory-scale synthesis requiring high enantiomeric purity for biological assays, a two-step approach is recommended: initial cleanup of the crude racemate using flash column chromatography , followed by enantiomeric separation using preparative chiral HPLC or SFC . This ensures both high chemical and stereochemical purity.

For large-scale process development where cost and throughput are primary drivers, diastereomeric salt recrystallization remains a highly viable and economical option for chiral resolution. While it may require more extensive process optimization to achieve high enantiomeric excess, its scalability is a significant advantage. In many industrial processes, this classical technique is the preferred method for producing enantiomerically pure active pharmaceutical ingredients.

Ultimately, the choice of purification technique is a balance of scientific requirements and practical constraints. By understanding the principles, advantages, and limitations of each method, researchers can design a robust and efficient purification strategy for 2-Amino-2-(4-chlorophenyl)ethanol, enabling the successful advancement of their research and development goals.

References

  • Chemsrc. (n.d.). 2-[(4-chlorophenyl)amino]ethanol | CAS#:2933-81-5. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 2-Amino-2-(4-chlorophenyl)ethanol | 179811-64-4. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • European Patent Office. (1999). EP 0924193 A1: Processes for producing optically active 2-amino-1-phenylethanol derivatives.
  • European Patent Office. (1998). EP 0838448 A1: Process for the separation of a mixture of enantiomers.
  • PubMed. (2005). Comparison of the chiral separation of amino-acid derivatives by a teicoplanin and RN-beta-CD CSPs using waterless mobile phases: Factors that enhance resolution. Retrieved from [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • ResearchGate. (2004). Impurity profile of amino acids?. Retrieved from [Link]

  • Universidade de Lisboa. (2012). Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. Retrieved from [Link]

  • MDPI. (2012). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride. As a chlorinated aromatic amine, this compound requires meticulous handling not only during its use in research and development but also through its entire lifecycle to the point of final disposal. The procedures outlined herein are designed to ensure the safety of laboratory personnel, protect the environment, and maintain strict compliance with regulatory standards.

Hazard Characterization and Immediate Safety Considerations

Before any disposal procedures can be initiated, a thorough understanding of the compound's inherent risks is paramount. (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride is a research chemical whose toxicological properties may not be fully elucidated. However, based on data for the compound and structurally similar chemicals, a conservative and cautious approach is mandatory.

The primary hazards associated with this compound are categorized under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. These classifications dictate the necessary precautions for handling and the rationale for its segregation as hazardous waste.

Hazard ClassGHS Hazard StatementPrecautionary Statement Codes
Acute Toxicity, Oral H302: Harmful if swallowedP264, P270, P301+P312, P501
Skin Corrosion/Irritation H315: Causes skin irritationP280, P302+P352, P332+P313, P362
Serious Eye Damage/Irritation H319: Causes serious eye irritationP280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity H335: May cause respiratory irritationP261, P271, P304+P340, P403+P233

Table 1: GHS Hazard Profile for (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride.[1][2][3]

Causality Behind Precautions: The specified hazards necessitate the use of comprehensive Personal Protective Equipment (PPE) at all times. The risk of respiratory irritation (H335) requires that all handling of the solid compound or its solutions be performed within a certified chemical fume hood. Skin and eye irritation warnings (H315, H319) mandate the use of nitrile gloves, a lab coat, and chemical safety goggles.[2][3]

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and workplace safety is overseen by the Occupational Safety and Health Administration (OSHA).[4]

  • EPA (RCRA): This framework defines what constitutes hazardous waste and sets forth "cradle-to-grave" management standards.[4] Due to its chlorinated organic nature and potential toxicity, (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride waste must be managed as hazardous waste.[5][6][7]

  • OSHA: OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that hazards are assessed and communicated to all employees.[8][9] Furthermore, the standard for Hazardous Chemicals in Laboratories (29 CFR 1910.1450) requires laboratories to have a Chemical Hygiene Plan that outlines procedures for safe handling and disposal.[8]

Disposal of this compound down the sanitary sewer is strictly prohibited.[4][10] Halogenated organic compounds can disrupt wastewater treatment processes and lead to the formation of persistent environmental pollutants.[5]

On-Site Waste Management: A Step-by-Step Protocol

Proper disposal begins at the point of waste generation. The following protocol ensures safety and compliance within the laboratory.

Step 1: Waste Segregation

Segregation is the most critical step in laboratory waste management. Improper segregation can lead to dangerous chemical reactions and significantly increase disposal costs.

  • Designate a "Halogenated Organic Waste" Stream: All waste containing (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride, including pure compound, solutions, and contaminated consumables (e.g., weigh boats, pipette tips), must be placed in a designated Halogenated Organic Waste container.[7][11]

  • Avoid Mixing: Never mix this waste stream with non-halogenated solvents, acids, bases, or oxidizers.[7][10] Mixing chlorinated waste with non-chlorinated solvent waste makes the entire volume unsuitable for solvent recovery and necessitates more expensive disposal methods like incineration.[11]

Step 2: Container Selection and Labeling
  • Container Compatibility: Use a container made of a material compatible with the waste. For solutions, a high-density polyethylene (HDPE) or glass bottle with a screw cap is appropriate. Ensure the container is in good condition with no cracks or deterioration.[10]

  • Headspace: Do not fill liquid waste containers to more than 75-80% capacity to allow for vapor expansion.[7]

  • Labeling: The container must be clearly labeled at the moment the first drop of waste is added. The label must include:

    • The words "HAZARDOUS WASTE ".[4][12]

    • The full chemical name: "(R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride" and any other components in the mixture, including solvents, with their approximate percentages.[4] Do not use abbreviations or chemical formulas.[4]

    • The appropriate hazard pictograms (e.g., Exclamation Mark, Health Hazard).[4]

    • The date of waste generation (accumulation start date).[4]

    • The Principal Investigator's name and lab location.[4]

Step 3: Storage in a Satellite Accumulation Area (SAA)

An SAA is a designated location at or near the point of waste generation where hazardous waste is collected before being moved to a central storage area.[10][12]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.[12]

  • Container Management: Waste containers in the SAA must be kept securely closed at all times, except when adding waste.[10]

  • Secondary Containment: It is best practice to keep the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[13][14]

  • Volume Limits: Once a container is full, it must be moved to the facility's central accumulation area within three days.[10]

Formal Disposal Workflow

The ultimate disposal of (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride must be handled by a licensed professional waste disposal service.[2][13][15] These contractors are equipped to transport and dispose of the material in accordance with all federal and state regulations, typically via high-temperature incineration in a facility designed to scrub acidic gases (like HCl) produced from the combustion of chlorinated compounds.[5]

Below is a diagram illustrating the decision-making and operational workflow for proper disposal.

DisposalWorkflow cluster_Lab Laboratory Operations cluster_EHS EHS / Facility Operations Gen Waste Generation (e.g., unused chemical, contaminated labware) Char Characterize Waste (Halogenated Organic, Toxic) Gen->Char Seg Segregate Waste Stream (Keep separate from non-halogenated, acids, bases) Char->Seg Cont Select & Prepare Container (Compatible material, leave headspace) Seg->Cont Label Label Container Correctly ('Hazardous Waste', full chemical names, hazards, date) Cont->Label SAA Store in Satellite Accumulation Area (SAA) (Closed container, secondary containment, weekly check) Label->SAA Full Is Container Full or Waste No Longer Generated? SAA->Full Move Arrange Waste Pickup Request with EHS Department Full->Move Yes Vendor Licensed Hazardous Waste Contractor Collects Waste Move->Vendor Dispose Final Disposal (e.g., High-Temperature Incineration) Vendor->Dispose

Caption: Disposal workflow for (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride.

Emergency Procedures

In the event of a spill or personnel exposure, immediate and correct action is crucial.

  • Personnel Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[16][17]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][16][18]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[16][18]

    • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[17]

  • Spill Response:

    • Small Spill: For a small spill of solid material, carefully sweep it up without creating dust and place it in the designated hazardous waste container.[2] For a small liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place the absorbent material into the waste container.[18]

    • Large Spill: Evacuate the immediate area. Alert your facility's Environmental Health and Safety (EHS) department or emergency response team. Do not attempt to clean up a large spill without proper training and equipment.

By adhering to this comprehensive guide, researchers and laboratory professionals can ensure that (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride is managed safely and responsibly from acquisition through final disposal, upholding the highest standards of scientific integrity and workplace safety.

References

  • Process for Disposal of Chlorinated Organic Residues. (n.d.). Industrial & Engineering Chemistry Process Design and Development.
  • OSHA Rules for Hazardous Chemicals. (2025). DuraLabel Resources.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022). Clean Management.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • Guidance on Proper Disposal Procedures for Hazardous Laboratory Chemicals. (n.d.). Benchchem.
  • How to Dispose of Chemical Waste. (n.d.). Environmental Health and Safety, University of Colorado Boulder.
  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency (EPA).
  • What are the OSHA Requirements for Hazardous Chemical Storage? (2024). U.S. Chemical Storage.
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024). CDMS.
  • Managing Hazardous Chemical Waste in the Lab. (n.d.). American Chemical Society.
  • Hazardous Waste Disposal. (n.d.). HazChem Environmental.
  • (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride. (n.d.). Achmem.
  • Hazardous Materials Disposal Guide. (2019). Nipissing University.
  • Safety Data Sheet for 2-(Isopropylamino)ethanol. (2024). Sigma-Aldrich.
  • Understanding OSHA Chemical Storage Requirements. (n.d.). PolyStar Containment.
  • Safety Data Sheet for 2-(4-Aminophenyl)ethanol. (2026). MedchemExpress.com.
  • Safety Data Sheet for 2-(2-Amino-4-chlorophenyl)ethanol. (2025). AA Blocks.
  • Safety Data Sheet. (2025). MedchemExpress.com.
  • Safety Data Sheet for 2-Amino-2-(3-chlorophenyl)ethanol hydrochloride. (n.d.). BLD Pharmatech.
  • Hazardous Waste Reduction. (n.d.). Environmental Health and Safety, University of Texas at Austin.
  • Safety Data Sheet for 2-(2-Aminoethoxy)ethanol. (2024). Sigma-Aldrich.
  • Safety Data Sheet for (3-Amino-2-chlorophenyl)methanol. (2024). CymitQuimica.
  • Safety Data Sheet for 1-(4-Chlorophenyl)ethanol. (2025). Fisher Scientific.
  • Managing and Disposing of Household Hazardous Waste. (n.d.). NY.Gov.

Sources

A Researcher's Guide to the Safe Handling of (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a novel compound in various research and development pipelines, (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride demands a thorough understanding of its handling and safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research outcomes.

Understanding the Hazard Profile

(R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride is classified with several hazard statements, indicating its potential to cause harm upon exposure.[1][2][3] A summary of these hazards is presented below:

Hazard StatementDescriptionGHS Code
Harmful if swallowedMay cause harm if ingested.H302
Causes skin irritationContact with skin may lead to irritation.H315
Causes serious eye irritationCan cause significant irritation to the eyes.H319
May cause respiratory irritationInhalation of dust or fumes may irritate the respiratory tract.H335

Given these potential hazards, adherence to stringent safety protocols is not merely a recommendation but a necessity for the safe handling of this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of appropriate PPE is the most critical factor in mitigating exposure risks. The following table outlines the minimum required PPE when handling (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride.

Body PartProtective EquipmentRationale and Best Practices
Eyes/Face Safety goggles with side-shields or a face shield.[4]Protects against splashes and airborne particles. Always ensure a proper fit.
Hands Chemical-resistant gloves (e.g., nitrile).Inspect gloves for any signs of degradation or puncture before each use.[5] Dispose of contaminated gloves properly.[5]
Body A lab coat or a chemical-resistant suit.[5]Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory A NIOSH-approved P95 (US) or P1 (EU EN 143) particle respirator.[5]Necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust.

The selection of PPE should always be guided by a site-specific risk assessment.

Workflow for Safe Handling and Experimentation

The following diagram illustrates the standard operating procedure for the safe handling of (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride from reception to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designated Handling Area (Fume Hood) weigh Weighing and Aliquoting prep_area->weigh 3. Proceed gather_ppe Gather and Inspect PPE gather_ppe->prep_area 2. Don PPE consult_sds Consult Safety Data Sheet consult_sds->gather_ppe 1. Review dissolve Dissolution in Solvent weigh->dissolve 4. Prepare Solution reaction Experimental Use dissolve->reaction 5. Use in Experiment decontaminate Decontaminate Work Surfaces reaction->decontaminate 6. After Use dispose_waste Dispose of Contaminated Waste decontaminate->dispose_waste 7. Segregate remove_ppe Properly Remove and Dispose of PPE dispose_waste->remove_ppe 8. Final Step

Caption: Standard Operating Procedure for Handling (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride.

Engineering Controls: Creating a Safe Environment

Primary engineering controls are essential to minimize the risk of exposure.

  • Chemical Fume Hood: All handling of the solid form of (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride should be conducted in a certified chemical fume hood to control airborne particles.[6]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[5]

  • Eyewash Stations and Safety Showers: These should be readily accessible and tested regularly.[4][7]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Exposure Response Protocol

exposure Exposure Event skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion wash_skin Remove contaminated clothing. Wash with soap and plenty of water. skin_contact->wash_skin rinse_eyes Rinse with water for at least 15 minutes. Remove contact lenses if present. eye_contact->rinse_eyes fresh_air Move to fresh air. If not breathing, give artificial respiration. inhalation->fresh_air rinse_mouth Rinse mouth with water. Do NOT induce vomiting. ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention wash_skin->seek_medical rinse_eyes->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.